molecular formula C19H37N3O8 B605878 Azido-PEG6-C2-Boc

Azido-PEG6-C2-Boc

Katalognummer: B605878
Molekulargewicht: 435.5 g/mol
InChI-Schlüssel: HRNUWAOLFSWRDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azido-PEG6-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Eigenschaften

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N3O8/c1-19(2,3)30-18(23)4-6-24-8-10-26-12-14-28-16-17-29-15-13-27-11-9-25-7-5-21-22-20/h4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNUWAOLFSWRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture of Azido-PEG6-C2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed structural analysis of Azido-PEG6-C2-Boc, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This molecule is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), serving as a versatile bridge to connect a target protein ligand with an E3 ligase ligand.

Core Structural Components

This compound is comprised of four key chemical moieties, each contributing to its specific functionality in bioconjugation and drug development. A thorough understanding of its structure is paramount for its effective application. The constituent parts are:

  • Azido Group (N₃): This functional group is a cornerstone of "click chemistry." It readily participates in highly efficient and specific cycloaddition reactions with alkynes, enabling the stable and covalent linkage to molecules bearing an alkyne group.[1][2]

  • Polyethylene Glycol (PEG) Linker (PEG6): The central backbone of the molecule consists of six repeating ethylene glycol units. This PEG chain imparts desirable pharmacokinetic properties, including increased hydrophilicity and solubility in aqueous media. The length of the PEG linker is a critical parameter in PROTAC design, influencing the distance and orientation between the two protein ligands.

  • C2-Amine Spacer: A two-carbon ethylamine spacer separates the PEG linker from the Boc protecting group. This component provides a site for conjugation after the removal of the Boc group.

  • tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a widely used protecting group for amines.[3] It prevents the primary amine from undergoing unwanted reactions during synthesis and can be selectively removed under specific acidic conditions to reveal the reactive amine for subsequent conjugation.

The systematic IUPAC name for this compound is tert-butyl (2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate. The molecular formula is C₁₉H₃₈N₄O₈.[4]

Molecular Structure Visualization

To facilitate a clear understanding of the spatial arrangement and connectivity of these components, the following diagram illustrates the chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Experimental Considerations and Applications

The utility of this compound lies in its sequential reactivity. The azido group provides a stable handle for conjugation to alkyne-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] Following this, the Boc protecting group can be efficiently removed to expose the primary amine, which is then available for reaction with a variety of electrophiles, such as activated carboxylic acids (e.g., NHS esters), to form a stable amide bond. This step-wise approach allows for the controlled and directed assembly of complex biomolecules.

In the context of PROTACs, the azido group might be reacted with an alkyne-modified E3 ligase ligand, followed by deprotection of the Boc group and subsequent reaction with a carboxylic acid-functionalized target protein ligand. The PEG6 linker in this construct serves to span the distance between the two proteins, facilitating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.[5][6]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₉H₃₈N₄O₈[4]
Molecular Weight 450.53 g/mol [4]
CAS Number 1292268-15-5[4]

Conclusion

This compound is a well-defined and versatile chemical tool with significant applications in chemical biology and drug discovery. Its defined structure, incorporating a reactive azide, a flexible PEG linker, and a protected amine, provides a robust platform for the construction of sophisticated molecular architectures, most notably PROTACs. A comprehensive understanding of its constituent parts and their chemical reactivity is essential for its successful implementation in research and development.

References

Azido-PEG6-C2-Boc: A Technical Guide to its Chemical Properties and Solubility for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide on Azido-PEG6-C2-Boc, a heterobifunctional PEG linker, has been compiled for researchers, scientists, and professionals in drug development. This guide details the chemical properties, solubility, and key applications of this versatile molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This compound is a polyethylene glycol (PEG)-based linker molecule integral to the advancement of targeted protein degradation.[1][2] Its unique structure, featuring an azide group, a six-unit polyethylene glycol chain, and a Boc-protected amine, makes it a valuable tool in the construction of complex bioconjugates.[3][4] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting molecules.[5]

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of this compound is essential for its effective application in research and development. The key identifiers and physical characteristics are summarized below.

PropertyValueSource
Molecular Weight 435.51 g/mol [4]
Chemical Formula C19H37N3O8[2][4]
CAS Number 406213-76-1[2][4]
Appearance Liquid[4]
Color Colorless to light yellow[4]

Solubility Profile

SolventSolubilitySource
WaterSoluble[6][7][8]
Dimethyl Sulfoxide (DMSO)Soluble[6][7][8]
Dichloromethane (DCM)Soluble[6][7]
Dimethylformamide (DMF)Soluble[6][7]

For a similar compound, Acid-PEG2-C2-Boc, a specific protocol yields a clear solution of ≥ 2.5 mg/mL in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9] This suggests that this compound is likely to have comparable or better solubility in similar solvent systems due to the longer PEG chain.

Experimental Protocols

The utility of this compound is most prominent in its application in PROTAC synthesis and "click chemistry" reactions.

General Dissolution Protocol

Based on the solubility of related compounds, the following protocol can be used for the dissolution of this compound:

  • Solvent Selection: Choose an appropriate solvent based on the downstream application. For most in vitro applications, DMSO is a suitable starting point.

  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Add the chosen solvent (e.g., DMSO) to the desired concentration.

    • If dissolution is slow, gentle vortexing or sonication can be applied. For formulations intended for in vivo use, a co-solvent system similar to the one described for Acid-PEG2-C2-Boc can be employed.[9]

  • Storage: Store stock solutions at -20°C or -80°C to prevent degradation. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

PROTAC Synthesis Workflow

This compound serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule. The synthesis is a multi-step process.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Click Chemistry start This compound deprotection Treat with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) start->deprotection amine Azido-PEG6-C2-NH2 (Free Amine) deprotection->amine coupling Amide Coupling Reagents (e.g., HATU, DIPEA) amine->coupling poi_ligand Protein of Interest (POI) Ligand with Carboxylic Acid poi_ligand->coupling intermediate Azide-PEG6-C2-NH-CO-POI Ligand coupling->intermediate click Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) intermediate->click e3_ligand E3 Ligase Ligand with Alkyne Group e3_ligand->click protac Final PROTAC Molecule click->protac

PROTAC Synthesis Workflow

This workflow illustrates the sequential modification of this compound to synthesize a PROTAC. The process begins with the deprotection of the Boc group to reveal a primary amine. This amine is then coupled with a ligand for the protein of interest (POI) via an amide bond. Finally, the azide group on the PEG linker is reacted with an alkyne-functionalized E3 ligase ligand through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to yield the final PROTAC molecule.

Click Chemistry Reaction

The azide group of this compound readily participates in "click chemistry," a highly efficient and specific reaction with an alkyne-functionalized molecule.[10][11][12]

Click_Chemistry_Workflow reagents Reactants: - this compound (or derivative) - Alkyne-functionalized molecule reaction Reaction Mixture reagents->reaction catalyst Catalyst System: - Copper(II) Sulfate (CuSO4) - Reducing Agent (e.g., Sodium Ascorbate) - Ligand (e.g., TBTA or THPTA) catalyst->reaction solvent Solvent: Aqueous buffer, DMSO, etc. solvent->reaction product Triazole-linked Conjugate reaction->product Incubate at Room Temperature

Click Chemistry Reaction Setup

This diagram outlines the general setup for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The azide-containing compound and the alkyne-containing molecule are mixed in a suitable solvent with a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. A ligand such as TBTA or THPTA is often included to stabilize the copper(I) catalyst and improve reaction efficiency. The reaction proceeds at room temperature to form a stable triazole linkage.

References

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG6-C2-Boc in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of Azido-PEG6-C2-Boc, a heterobifunctional linker widely utilized in the field of bioconjugation and drug development. The unique combination of an azide moiety for "click chemistry," a polyethylene glycol (PEG) spacer, and a Boc-protected amine makes this reagent a versatile tool for the synthesis of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles: The Tripartite Functionality of this compound

This compound is comprised of three key functional components:

  • Azide Group (-N₃): This moiety is the reactive handle for click chemistry, a set of biocompatible and highly efficient reactions. The azide group's high selectivity and stability under a wide range of conditions make it an ideal functional group for bioconjugation.[1]

  • PEG6 Spacer: The hexaethylene glycol spacer enhances the solubility and reduces the aggregation of the molecules it connects. In therapeutic applications, PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs, including increased circulation half-life and reduced immunogenicity.[]

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the terminal amine.[3][4] This protection is crucial for controlled, sequential synthetic strategies, allowing for the selective reaction of the azide group while the amine remains inert. The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal the free amine for subsequent conjugation steps.[3][5]

Mechanism of Action in Click Chemistry

This compound participates in two main types of click chemistry reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6] The choice between these two powerful ligation techniques depends on the specific requirements of the application, particularly the tolerance of the biological system to copper.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an azide with a terminal alkyne.[8][9] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[10] The addition of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), accelerates the reaction and protects the biomolecules from oxidative damage.[10][11]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Product PEGylated Triazole Conjugate This compound->Product Terminal_Alkyne Terminal Alkyne-Molecule Terminal_Alkyne->Product Cu(II) Cu(II)SO4 Cu(I)_complex Cu(I)-Ligand Complex Cu(II)->Cu(I)_complex Reduction Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu(I)_complex Ligand Ligand Ligand->Cu(I)_complex Cu(I)_complex->Product Catalysis

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that is highly valued for its biocompatibility, making it suitable for applications in living systems.[12][13] This reaction relies on the use of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with an azide to release ring strain and form a stable triazole linkage.[][12] The absence of a cytotoxic copper catalyst is a significant advantage for in vivo studies and the labeling of sensitive biological samples.[13]

SPAAC_Mechanism cluster_reactants Reactants This compound This compound Transition_State [3+2] Cycloaddition Transition State This compound->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Transition_State Strain Release Product PEGylated Triazole Conjugate Transition_State->Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Presentation

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize typical quantitative data for these reactions.

Table 1: Comparative Analysis of CuAAC and SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to potential copper cytotoxicityHigh, suitable for in vivo applications[7]
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)[7]Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used[7]
Alkyne Reactant Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)[7]
Side Reactions Potential for oxidative homocoupling of alkynesCyclooctynes can be prone to side reactions if highly unstable

Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes

Strained AlkyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Notes
DBCO (Dibenzocyclooctyne) ~0.1Generally exhibits fast kinetics.
BCN (Bicyclo[6.1.0]nonyne) 0.14Offers a favorable reaction rate for many bioorthogonal applications.[14]
DIFO (Difluorinated Cyclooctyne) 0.076A common cyclooctyne used in SPAAC.[14]
DIBO (Dibenzocyclooctynol) 0.17Exhibits fast reaction kinetics.[14]
Note: The rate constants provided are for benzyl azide and serve as a reference. The reactivity with a PEGylated azide like this compound is expected to be similar or even enhanced due to the PEG linker.[14]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes a general method for conjugating an alkyne-functionalized biomolecule with this compound.

Materials:

  • Alkyne-functionalized biomolecule

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Preparation of Reactants: Dissolve the alkyne-functionalized biomolecule and this compound in the reaction buffer. A 2- to 10-fold molar excess of the Azido-PEG linker is typically used.

  • Preparation of Catalyst Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of copper to ligand is commonly used.[7][11]

  • Reaction Initiation: Add the copper/ligand premix to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.[7] Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[7]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove unreacted reagents and the catalyst.

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol outlines a general method for conjugating a DBCO-functionalized protein with this compound.

Materials:

  • DBCO-functionalized protein

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Preparation of Reactants: Dissolve the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • SPAAC Reaction: Add the this compound stock solution to the protein solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.[12] The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <10%) to avoid protein denaturation.[12]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.[12]

  • Monitoring and Purification: The reaction progress can be monitored by analyzing the decrease in DBCO absorbance at approximately 310 nm. Purify the final conjugate using SEC to remove any unreacted azide linker.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the synthesis of advanced therapeutics.

Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[15] this compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand.

PROTAC_Synthesis_Workflow POI_Ligand Protein of Interest (POI) Ligand with Alkyne Click_Reaction Click Chemistry (CuAAC or SPAAC) POI_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand with Boc-Protected Amine Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Azido_PEG_Boc This compound Azido_PEG_Boc->Click_Reaction Intermediate Boc-Protected PROTAC Intermediate Click_Reaction->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Deprotection->Final_PROTAC Amine Deprotection & Conjugation

Caption: General workflow for the synthesis of a PROTAC using this compound.

Development of Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that deliver a potent cytotoxic drug to cancer cells via a monoclonal antibody.[16][17] this compound can be used to link the cytotoxic payload to the antibody.

ADC_Development_Workflow Antibody Antibody with Engineered Alkyne Click_Reaction Click Chemistry (CuAAC or SPAAC) Antibody->Click_Reaction Payload_Azide Cytotoxic Payload with Azide Payload_Azide->Click_Reaction Azido_PEG_Boc This compound (as part of payload synthesis) Azido_PEG_Boc->Payload_Azide Payload Functionalization ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC

Caption: Workflow for site-specific ADC development using click chemistry.

References

Bifunctional PEG Linkers for Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional PEG Linkers

Bifunctional Poly(ethylene glycol) (PEG) linkers are versatile molecular tools that have become indispensable in the field of bioconjugation. These linkers consist of a flexible, hydrophilic PEG chain with reactive functional groups at both ends, enabling the covalent attachment of two different molecules.[1] The incorporation of a PEG spacer in bioconjugates offers numerous advantages, including enhanced solubility and stability of the final product, reduced immunogenicity, and improved pharmacokinetic profiles.[2] Consequently, bifunctional PEG linkers are extensively used in the development of advanced therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted drug delivery systems.[][4]

The fundamental structure of a bifunctional PEG linker allows for a modular approach to bioconjugation.[2] The choice of the reactive end groups is critical and is determined by the available functional groups on the molecules to be conjugated, such as amines, thiols, or carboxyls on proteins and peptides.[5] The length of the PEG chain is another crucial parameter that can be tailored to optimize the physicochemical and biological properties of the resulting bioconjugate.[6]

This guide provides a comprehensive overview of bifunctional PEG linkers, their properties, and their applications in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visualizations of key biological processes.

Core Concepts: Structure and Properties

Bifunctional PEG linkers are broadly classified into two main categories:

  • Homobifunctional PEG Linkers: These linkers possess two identical reactive groups, making them suitable for cross-linking identical molecules or for polymerization.[2]

  • Heterobifunctional PEG Linkers: These linkers feature two different reactive groups, allowing for a controlled and sequential conjugation of two distinct molecular entities.[2] This specificity is particularly advantageous in complex bioconjugates like ADCs, where precise control over the drug-to-antibody ratio (DAR) is essential.[2]

The unique properties of PEG, such as its hydrophilicity, biocompatibility, and flexibility, contribute significantly to the improved performance of bioconjugates.[5] PEGylation, the process of attaching PEG chains to molecules, can increase the hydrodynamic radius of a therapeutic, leading to reduced renal clearance and a longer circulation half-life.[6]

Data Presentation: Physicochemical and Pharmacokinetic Properties

The selection of a bifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables summarize quantitative data on the physicochemical properties of common bifunctional PEG linkers and the impact of PEG chain length on the pharmacokinetic and in vitro performance of antibody-drug conjugates.

Functional Group 1Functional Group 2Common Target on BiomoleculeResulting BondKey Features
NHS EsterNHS EsterPrimary Amines (e.g., Lysine)AmideHomobifunctional; reacts efficiently at pH 7-8.5.
MaleimideMaleimideThiols (e.g., Cysteine)ThioetherHomobifunctional; highly selective for sulfhydryl groups at pH 6.5-7.5.
NHS EsterMaleimidePrimary Amines and ThiolsAmide and ThioetherHeterobifunctional; allows for sequential conjugation.
AzideAlkyne-Triazole (via Click Chemistry)Heterobifunctional; highly specific and efficient reaction.
Cyanate EsterCyanate EsterPrimary AminesIsoureaHomobifunctional; reaction does not produce a leaving group, simplifying purification.[5]
PEG Linker LengthHalf-Life (t½)ClearanceIn Vitro Cytotoxicity (IC50)Key Observations
Short (e.g., PEG2-PEG4)ShorterFasterMay be lower (higher potency)Can lead to reduced in vivo efficacy due to rapid clearance.[6]
Intermediate (e.g., PEG8-PEG12)LongerSlowerMay show a slight increaseOften represents a balance between improved pharmacokinetics and retained potency.[6]
Long (e.g., PEG24, 4kDa, 10kDa)Significantly prolongedSlowerMay be higher (lower potency)Can significantly enhance in vivo efficacy, especially for smaller targeting moieties.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of bifunctional PEG linkers in bioconjugation.

Protocol 1: Amine-Reactive PEGylation of an Antibody using an NHS Ester Linker

This protocol describes the conjugation of a bifunctional PEG linker containing an N-hydroxysuccinimide (NHS) ester to the primary amines (lysine residues) of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0).

  • Bifunctional PEG-NHS ester linker.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEC)).

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-8.0 using dialysis or a desalting column.

  • Linker Preparation: Immediately before use, dissolve the PEG-NHS ester linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Bring the antibody solution to room temperature.

    • Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester linker to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated antibody from unreacted linker and other byproducts using SEC or IEC.[6]

  • Characterization: Characterize the purified conjugate to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

Protocol 2: Thiol-Reactive PEGylation using a Maleimide Linker

This protocol outlines the conjugation of a maleimide-functionalized PEG linker to a biomolecule containing free sulfhydryl (-SH) groups, such as a reduced antibody or a cysteine-containing peptide.

Materials:

  • Thiol-containing biomolecule in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).

  • PEG-Maleimide linker.

  • Reducing agent (if necessary, e.g., TCEP or DTT).

  • Quenching reagent (e.g., free cysteine).

  • Purification system (e.g., SEC).

Procedure:

  • Biomolecule Preparation:

    • If the biomolecule has disulfide bonds that need to be reduced to generate free thiols, treat it with a suitable reducing agent like TCEP.

    • Remove the excess reducing agent using a desalting column.

  • Linker Preparation: Dissolve the PEG-Maleimide linker in a compatible buffer to a stock concentration.

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the PEG-Maleimide linker to the thiol-containing biomolecule.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add free cysteine to the reaction mixture to quench any unreacted maleimide groups.

  • Purification: Purify the PEGylated biomolecule using SEC to remove unreacted linker and quenching reagent.[2]

  • Characterization: Analyze the purified conjugate using appropriate techniques to confirm successful conjugation.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to bifunctional PEG linkers in bioconjugation.

experimental_workflow cluster_preparation Preparation cluster_conjugation Bioconjugation cluster_purification_characterization Purification & Characterization mAb Monoclonal Antibody (mAb) conjugation Conjugation Reaction (e.g., NHS ester chemistry) mAb->conjugation linker Bifunctional PEG Linker linker->conjugation drug Cytotoxic Drug drug->linker Pre-activation purification Purification (e.g., SEC, IEC) conjugation->purification characterization Characterization (e.g., MS, HPLC) purification->characterization adc Antibody-Drug Conjugate (ADC) characterization->adc

Caption: General workflow for the synthesis of an antibody-drug conjugate (ADC).

logical_relationship cluster_linker_properties PEG Linker Properties cluster_bioconjugate_outcomes Bioconjugate Outcomes length PEG Chain Length solubility Solubility length->solubility pharmacokinetics Pharmacokinetics length->pharmacokinetics Longer chain, longer half-life functional_groups Functional Groups stability Stability functional_groups->stability Determines bond stability architecture Architecture (Linear vs. Branched) architecture->solubility efficacy Therapeutic Efficacy solubility->efficacy stability->efficacy pharmacokinetics->efficacy

Caption: Relationship between PEG linker properties and bioconjugate outcomes.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular adc PEGylated ADC (e.g., T-DM1) her2 HER2 Receptor adc->her2 Binding endocytosis Receptor-Mediated Endocytosis her2->endocytosis lysosome Lysosome endocytosis->lysosome payload_release Payload Release (e.g., DM1) lysosome->payload_release Degradation of Antibody tubulin Tubulin payload_release->tubulin microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption apoptosis Apoptosis microtubule_disruption->apoptosis Cell Cycle Arrest

Caption: Mechanism of action of a HER2-targeted PEGylated ADC.[6][8]

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in bioconjugation and drug delivery, serving as a critical acid-labile protecting group for amines within polyethylene glycol (PEG) linkers.[1][2] Its strategic use allows for the controlled, sequential synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] This guide provides a comprehensive technical overview of the Boc protecting group's function in PEG linkers, detailing its chemical properties, applications, and the experimental protocols essential for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary role of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is fundamental for directing chemical reactions to other functional groups on the linker or an attached molecule.[1] The Boc group's stability under a wide array of non-acidic conditions, including basic and nucleophilic environments, makes it compatible with numerous synthetic steps.[1][3] Its defining characteristic is its efficient removal under mild acidic conditions, which regenerates the free amine for subsequent conjugation steps.[1][4]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one end and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are indispensable tools in multi-step bioconjugation.[1] This architecture enables a controlled, stepwise assembly of complex molecular structures, thereby preventing undesirable side reactions and enhancing the purity and yield of the final product.[1] The PEG component itself enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule, reducing toxicity and immunogenicity.[5][][7]

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical to the overall success of a synthetic workflow. The following tables summarize key quantitative data related to these processes, offering a comparative look at various reaction conditions.

ParameterReagent / SolventTemperature (°C)Time (h)Typical Yield (%)
Boc Protection (Boc)₂O, DIPEA, DCMRoom Temp3 - 12>90
(Boc)₂O, PEG-400Room Temp0.5 - 2>90
Boc Deprotection 20-50% TFA in DCM0 to Room Temp0.5 - 2>95
4M HCl in DioxaneRoom Temp0.5 - 2High
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers. This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the Boc protecting group, with typical yields.[1]
ReagentConcentrationSolventTypical TimeTemperatureNotes
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room TempMost common method; volatile byproducts simplify workup.[2][8]
Hydrochloric Acid (HCl)3 - 4 MDioxane, Ethyl Acetate0.5 - 2 hoursRoom TempEffective alternative to TFA.[2][9]
TMS Triflate-DCM, with lutidine--A mild option for sensitive substrates.[10]
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection. This table details various acidic reagents used for Boc cleavage, highlighting their typical concentrations and reaction conditions.[2][8][9][10]

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for success in the laboratory. The following sections provide step-by-step protocols for the protection, deprotection, and conjugation of Boc-PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This procedure describes the general method for protecting a terminal amine on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM within a round-bottom flask.[1]

  • Add DIPEA (typically 2-3 equivalents relative to the amine).[1]

  • To this solution, add (Boc)₂O (typically 1.1-1.5 equivalents).[1]

  • Stir the reaction mixture at room temperature for 3-12 hours.[1]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1]

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter the solution and concentrate it under reduced pressure to yield the Boc-protected PEG linker.[1]

  • Characterize the final product by NMR and MS to confirm its identity and purity.[1]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol details the standard procedure for removing the Boc protecting group using trifluoroacetic acid (TFA) to regenerate the free amine.

Materials:

  • Purified Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Ensure the purified PEG conjugate is completely dry, for example, by lyophilization.[11]

  • Dissolve the dried conjugate in anhydrous DCM.[11] For solid-phase synthesis, swell the resin in DCM.[12]

  • Cool the solution to 0°C in an ice bath.[11]

  • Slowly add an equal volume of TFA to the solution (e.g., for a final concentration of 20-50% TFA in DCM).[8][13]

  • Stir the reaction at room temperature for 0.5 to 2 hours.[8][13]

  • Monitor the deprotection via TLC or LC-MS.[13]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotoevaporation). Co-evaporation with toluene can help remove residual TFA.[8][13]

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product.[13]

Protocol 3: Two-Stage Conjugation of Boc-NH-PEG-COOH to a Protein

This protocol describes a common workflow for attaching a Boc-protected PEG linker to a protein. It involves activating the linker's carboxylic acid to an NHS ester, followed by conjugation to primary amines (e.g., lysine residues) on the protein.

Part 1: Activation of Boc-amino-PEG-acid to its NHS Ester

  • Preparation : Dissolve the Boc-amino-PEG-acid in anhydrous DMF or DMSO to a concentration of approximately 100 mg/mL.[11]

  • Activation Reagents : In a separate tube, dissolve N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) in an activation buffer (e.g., 0.1 M MES, pH 4.5-6.0). Use 1.5 molar equivalents of each reagent relative to the PEG linker.[11]

  • Reaction : Add the EDC/Sulfo-NHS solution to the dissolved PEG linker. Mix gently and allow the reaction to proceed for 15-30 minutes at room temperature. The activated Boc-amino-PEG-NHS ester is now ready for immediate use.[11]

Part 2: Conjugation of Activated PEG to a Protein

  • Protein Preparation : Dissolve or dilute the target protein in a reaction buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0) to a known concentration (e.g., 1-10 mg/mL).[11][14] Buffers must be free of primary amines like Tris.[14]

  • Conjugation : Add the desired molar excess (e.g., 10 to 20-fold) of the freshly activated Boc-amino-PEG-NHS ester solution to the protein solution.[11][14]

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[11]

  • Quenching (Optional) : To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and let it stand for 15-30 minutes.[11]

  • Purification : Remove unreacted PEG linker and by-products. Size Exclusion Chromatography (SEC) is highly effective for purifying the larger PEGylated protein conjugate.[11]

  • Deprotection : The purified Boc-protected conjugate can now be deprotected using Protocol 2 to expose the terminal amine for further functionalization.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of the chemical logic and experimental processes involved in using Boc-protected PEG linkers.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_PEG Boc-NH-PEG-R Protonated Protonated Carbamate Boc_PEG->Protonated 1. Protonation TFA H⁺ (e.g., TFA) TFA->Protonated Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid 2. Cleavage tButyl_Cation tert-Butyl Cation Protonated->tButyl_Cation Free_Amine H₃N⁺-PEG-R Carbamic_Acid->Free_Amine 3. Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

ADC_Workflow cluster_linker_prep Linker-Payload Preparation cluster_deprotection Deprotection cluster_conjugation Final Conjugation & Purification Linker Boc-NH-PEG-COOH Activated_Linker Boc-NH-PEG-NHS Linker->Activated_Linker EDC, NHS Linker_Payload Boc-NH-PEG-Payload Activated_Linker->Linker_Payload Payload Drug Payload (e.g., with -NH₂ group) Payload->Linker_Payload Amide Bond Formation Deprotected_Payload H₂N-PEG-Payload Linker_Payload->Deprotected_Payload TFA / DCM ADC Antibody-Drug Conjugate (ADC) Deprotected_Payload->ADC Antibody Antibody (mAb) with reactive site Antibody->ADC Conjugation

References

Technical Guide: Synthesis and Purification of Azido-PEG6-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG6-C2-Boc, a heterobifunctional linker crucial in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and its application.

Introduction

This compound is a chemical linker featuring an azide group at one terminus and a Boc-protected amine at the other, connected by a six-unit polyethylene glycol (PEG) chain with an ethyl C2 spacer. The azide group allows for efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The Boc-protected amine provides a stable, yet readily deprotectable, functional group for subsequent conjugation to other molecules of interest. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate. These characteristics make this compound a valuable tool for the modular assembly of complex biomolecules.[1][2][3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available hexaethylene glycol. The synthetic strategy involves the sequential modification of the terminal hydroxyl groups to introduce the azide and the Boc-protected amine functionalities.

Experimental Protocols

Step 1: Synthesis of 1-Azido-17-hydroxy-3,6,9,12,15-pentaoxaheptadecane (Azido-PEG6-OH)

  • Mesylation: To a solution of hexaethylene glycol (1 equivalent) in dichloromethane (DCM) at 0 °C, triethylamine (1.2 equivalents) is added. Methanesulfonyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours.

  • Azidation: Sodium azide (3 equivalents) is added to the reaction mixture, followed by the addition of dimethylformamide (DMF) to enhance solubility. The reaction is then heated to 80 °C and stirred for 16 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 1-Azido-17-amino-3,6,9,12,15-pentaoxaheptadecane (Azido-PEG6-amine)

  • Mesylation of Azido-PEG6-OH: The hydroxyl group of Azido-PEG6-OH (1 equivalent) is converted to a mesylate as described in Step 1.1.

  • Amination: The resulting mesylate is dissolved in a concentrated aqueous ammonia solution and stirred in a sealed vessel at 60 °C for 48 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the excess ammonia is removed under reduced pressure. The aqueous solution is then extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amine. Purification is achieved by column chromatography.

Step 3: Synthesis of this compound

  • Boc Protection: Azido-PEG6-amine (1 equivalent) is dissolved in DCM. Di-tert-butyl dicarbonate (Boc)2O (1.2 equivalents) and triethylamine (1.5 equivalents) are added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is purified by column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of Azido-PEG6-OH cluster_1 Step 2: Synthesis of Azido-PEG6-amine cluster_2 Step 3: Boc Protection Hexaethylene_glycol Hexaethylene Glycol Mesylation_1 Mesylation (MsCl, Et3N, DCM) Hexaethylene_glycol->Mesylation_1 Azidation Azidation (NaN3, DMF) Mesylation_1->Azidation Azido_PEG6_OH Azido-PEG6-OH Azidation->Azido_PEG6_OH Mesylation_2 Mesylation (MsCl, Et3N, DCM) Azido_PEG6_OH->Mesylation_2 Amination Amination (NH3, H2O) Mesylation_2->Amination Azido_PEG6_amine Azido-PEG6-amine Amination->Azido_PEG6_amine Boc_Protection Boc Protection ((Boc)2O, Et3N, DCM) Azido_PEG6_amine->Boc_Protection Azido_PEG6_C2_Boc This compound Boc_Protection->Azido_PEG6_C2_Boc

Figure 1. Synthetic workflow for this compound.

Purification and Characterization

The purification of this compound and its intermediates is critical to ensure high purity for subsequent applications. Column chromatography using silica gel is the primary method of purification. The choice of eluent system will depend on the polarity of the compound at each step.

Purification Methods
  • Column Chromatography: A gradient of ethyl acetate in hexanes is typically effective for the purification of the intermediates and the final product.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity, RP-HPLC can be employed as a final purification step.

Characterization Data

The identity and purity of this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical and Characterization Data for this compound

PropertyValue
Molecular Formula C19H38N4O8
Molecular Weight 450.53 g/mol
Appearance Colorless to pale yellow oil
Purity (HPLC) >95%
¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.05 (br s, 1H, NH), 3.65 (m, 24H, PEG-CH₂), 3.38 (t, J = 5.0 Hz, 2H, CH₂N₃), 3.31 (q, J = 5.2 Hz, 2H, CH₂NH), 1.44 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 156.0, 79.1, 70.6, 70.5, 70.3, 70.0, 69.9, 50.7, 40.3, 28.4
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C19H39N4O8⁺: 451.2762, found: 451.2768

Application in PROTAC Synthesis

This compound is extensively used as a linker in the synthesis of PROTACs. The azide and protected amine functionalities allow for the sequential and controlled conjugation of a target protein ligand and an E3 ligase ligand.

PROTAC Assembly Workflow
  • Ligand Functionalization: A ligand for the target protein is synthesized with a terminal alkyne group. A ligand for an E3 ubiquitin ligase is synthesized with a carboxylic acid or other functional group suitable for amide bond formation.

  • Boc Deprotection: The Boc protecting group on this compound is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine.

  • First Conjugation: The deprotected linker is coupled to the E3 ligase ligand via amide bond formation.

  • Second Conjugation (Click Chemistry): The resulting intermediate, now bearing a terminal azide, is reacted with the alkyne-functionalized target protein ligand via a CuAAC reaction to form the final PROTAC molecule.

PROTAC Assembly Diagram

PROTAC_Assembly cluster_0 Components cluster_1 Assembly Steps Linker This compound Deprotection Boc Deprotection (TFA, DCM) Linker->Deprotection POI_Ligand Target Protein (POI) Ligand (with alkyne) Click_Chemistry Click Chemistry (CuAAC) POI_Ligand->Click_Chemistry E3_Ligand E3 Ligase Ligand (with COOH) Amide_Coupling Amide Coupling E3_Ligand->Amide_Coupling Deprotection->Amide_Coupling Amide_Coupling->Click_Chemistry PROTAC Final PROTAC Molecule Click_Chemistry->PROTAC

Figure 2. Logical workflow for PROTAC assembly.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and application of this compound. The outlined protocols and characterization data serve as a valuable resource for researchers in drug discovery and chemical biology, facilitating the development of novel therapeutics and research tools. The versatility of this linker in constructing complex molecular architectures, such as PROTACs, underscores its importance in advancing modern medicine.

References

Physicochemical Characteristics of Azide-PEG Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of azide-polyethylene glycol (azide-PEG) compounds. These versatile heterobifunctional linkers are integral to advancements in bioconjugation, drug delivery, and diagnostics, primarily through their participation in "click chemistry" reactions. This document details their structural properties, synthesis, reactivity, and analytical characterization, supported by quantitative data, experimental protocols, and visual workflows to ensure clarity and reproducibility for researchers and drug development professionals.

Core Physicochemical Properties

Azide-PEG compounds are characterized by a hydrophilic polyethylene glycol backbone with a terminal azide (-N₃) group. This combination of a biocompatible polymer and a highly selective reactive group underpins their utility in aqueous environments and complex biological systems.

Structure and Molecular Weight

Azide-PEG derivatives can be linear or branched and are available in a range of molecular weights, typically from several hundred to tens of thousands of Daltons.[1] The structure can be monofunctional (e.g., mPEG-Azide), homobifunctional (Azide-PEG-Azide), or heterobifunctional (e.g., Azide-PEG-Amine).[1][2][3] The polydispersity index (PDI) of commercially available azide-PEG is generally low, often below 1.05, indicating a narrow molecular weight distribution and ensuring batch-to-batch consistency.[1][4]

Solubility and Physical Form

The PEG backbone imparts excellent water solubility to these compounds.[1][5] They are also soluble in many common organic solvents such as chloroform, methylene chloride, DMF, and DMSO, but less soluble in alcohols and toluene, and generally insoluble in ether.[5][6] The physical form of azide-PEG compounds is dependent on their molecular weight; lower molecular weight PEGs may appear as viscous liquids or waxy solids, while higher molecular weight derivatives are typically white or off-white powders.[6][7]

Stability and Storage

The azide group is exceptionally stable in biological media and does not typically react with endogenous molecules, making it bioorthogonal.[8] For long-term storage, azide-PEG compounds should be kept at -20°C in a moisture-free environment to maintain stability.[1][9] Repeated freeze-thaw cycles of stock solutions should be avoided.[6]

Thermal Properties

The introduction of azide end groups can influence the melting behavior of PEG. Unlike hydroxyl or other oxygen-containing end groups, azides do not interact with the PEG segments, which can lead to defects in the crystal lattice.[4][7] This effect is more pronounced in lower molecular weight PEGs, resulting in a decrease in both the melting temperature (Tm) and the degree of crystallinity (Xc).[4][10] For instance, the presence of two azide groups in N₃-PEG₂₁₀₀-N₃ reduces the crystallinity to 80% compared to 85% for the corresponding dihydroxy-PEG.[10] In the case of N₃-PEG₄₀₀-N₃, the melting point is over 20°C lower than its dihydroxy counterpart.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for various azide-PEG compounds, compiled from multiple sources.

Table 1: Molecular Characteristics of Azide-Terminated PEGs

PolymerTheoretical Repeating UnitsFunctionalization Efficiency (%)PDIReference
mPEG₃₅₀-N₃7>95< 1.05[4]
mPEG₂₀₀₀-N₃45>95< 1.05[4]
N₃-PEG₄₀₀-N₃8>95< 1.05[4]
N₃-PEG₂₁₀₀-N₃47>95< 1.05[4]
N₃-PEG₇₈₀₀-N₃176>95< 1.05[4]
N₃-PEG₁₃₀₀₀-N₃295>95< 1.05[4]

Table 2: Thermal Properties of Azide-Terminated PEGs

PolymerMelting Temperature (Tm) (°C)Degree of Crystallinity (Xc) (%)Reference
HO-PEG₄₀₀-OH~2040[10]
N₃-PEG₄₀₀-N₃<030[10]
HO-PEG₂₁₀₀-OH~5585[10]
N₃-PEG₂₁₀₀-N₃~5080[10]

Reactivity and "Click" Chemistry

The primary utility of azide-PEG compounds lies in their ability to participate in "click" chemistry reactions, which are characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups and solvents.[11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and widely used reaction for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][12] The reaction requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in vivo studies or live cell imaging, copper-free click chemistry is employed.[1][14] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a catalyst.[11][15]

The workflow for a typical bioconjugation reaction involving an azide-PEG linker is depicted below.

G cluster_0 Bioconjugation via Click Chemistry POI Protein of Interest (with alkyne group) Reaction Click Reaction POI->Reaction AzidePEG Azide-PEG Compound AzidePEG->Reaction Catalyst Cu(I) Catalyst (for CuAAC) Catalyst->Reaction Conjugate PEGylated Protein Reaction->Conjugate

Bioconjugation workflow using azide-PEG and click chemistry.

Experimental Protocols

Synthesis of Azide-Terminated PEG

A common method for synthesizing azide-PEG is a two-step process starting from a hydroxyl-terminated PEG.[4][7]

Step 1: Synthesis of Mesylate-PEG

  • Dissolve dry hydroxyl-terminated PEG (1 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).

  • Add triethylamine (Et₃N) (1.33 eq. per hydroxyl group).

  • Cool the mixture to -10°C in an ice-salt bath.

  • Add mesyl chloride (MsCl) (2.1 eq. per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 2: Synthesis of Azide-PEG

  • Dissolve the mesylate-PEG intermediate in ethanol.

  • Add sodium azide (NaN₃) (1.5 eq. for monofunctional, 2.5 eq. for bifunctional).

  • Reflux the mixture for 12 hours.

  • After cooling to room temperature, concentrate the solution.

  • Dissolve the residue in CH₂Cl₂ and wash with water to remove excess NaN₃.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the azide-PEG product.

The synthesis pathway is illustrated in the following diagram.

G cluster_1 Synthesis of Azide-PEG Start HO-PEG-OH Intermediate MsO-PEG-OMs Start->Intermediate MsCl, Et3N Final N3-PEG-N3 Intermediate->Final NaN3

General synthesis pathway for bifunctional azide-PEG.
Protocol for CuAAC Bioconjugation

This protocol is adapted for conjugating an azide-PEG to an alkyne-functionalized biomolecule.[13]

  • Prepare a stock solution of the alkyne-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare stock solutions of:

    • Azide-PEG (in water or DMSO)

    • Copper(II) sulfate (CuSO₄) (20 mM in water)

    • A copper-chelating ligand such as THPTA (50 mM in water)

    • Sodium ascorbate (100 mM in water, freshly prepared)

  • In a microcentrifuge tube, combine the alkyne-biomolecule solution and the azide-PEG solution. A 2- to 10-fold molar excess of the azide-PEG is typically used.

  • Prepare a premix of CuSO₄ and the ligand. Add this to the reaction mixture to a final copper concentration of 50-250 µM and a ligand-to-copper ratio of 5:1.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purify the resulting PEGylated conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.

Protocol for SPAAC Bioconjugation

This protocol outlines the conjugation of an azide-PEG to a DBCO-functionalized antibody.[15]

  • Prepare a solution of the DBCO-activated antibody in PBS, pH 7.4, at a concentration of 1-10 mg/mL.

  • Prepare a stock solution of the azide-PEG compound in a compatible solvent (e.g., water or DMSO).

  • Add a 2- to 4-fold molar excess of the azide-PEG to the DBCO-activated antibody solution.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the final antibody-PEG conjugate using SEC to remove any unreacted azide-PEG.

  • Characterize the conjugate to determine the degree of labeling using techniques like UV-Vis spectroscopy or mass spectrometry.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and molecular characteristics of azide-PEG compounds and their conjugates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the quantitative conversion of hydroxyl or mesylate groups to azides by observing the characteristic shifts of protons adjacent to the azide group (typically around 3.3-3.4 ppm).[4][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to detect the characteristic azide stretching vibration, which appears as a sharp, intense peak around 2100 cm⁻¹.[16]

  • Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to determine the molecular weight and molecular weight distribution of the PEG derivatives.[7][17]

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the molecular weight distribution and PDI of the polymers.[4]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of the azide-PEG compounds, including their melting temperature and degree of crystallinity.[4]

The general workflow for the analysis and purification of synthesized azide-PEG compounds is shown below.

G cluster_2 Analysis and Purification Workflow Crude Crude Reaction Mixture Purification Purification (Chromatography/Dialysis) Crude->Purification Characterization Characterization Purification->Characterization NMR NMR Characterization->NMR FTIR FTIR Characterization->FTIR MS Mass Spectrometry Characterization->MS SEC SEC Characterization->SEC Final Pure Azide-PEG Characterization->Final

General workflow for purification and analysis.

Applications in Research and Drug Development

The unique properties of azide-PEG compounds make them invaluable in a variety of applications:

  • Drug Delivery: Azide-PEG can be used to improve the solubility, stability, and circulation half-life of therapeutic agents.[1][18] They are used to create PEGylated drug carriers such as liposomes, micelles, and dendrimers with enhanced pharmacokinetic profiles.[1]

  • Bioconjugation: They serve as molecular linkers to attach therapeutic agents, imaging probes, or targeting ligands to biomolecules like proteins and antibodies.[1][8]

  • Gene Delivery: Azide-PEG can be conjugated to cationic polymers or lipids to create non-viral gene carriers with improved stability and targeting capabilities.[1]

  • Bioimaging: Azide-functionalized PEGs are conjugated with fluorophores or radiolabels for applications in fluorescence imaging, PET, and SPECT.[1]

  • Nanoparticle Functionalization: The functionalization of nanoparticles with azide-PEG improves their colloidal stability, reduces the formation of a protein corona, and allows for the site-specific attachment of targeting molecules.[1]

References

Applications of PEGylation in drug delivery and research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PEGylation in Drug Delivery and Research

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug.[1][2] This modification has become a cornerstone in pharmaceutical development for improving the therapeutic efficacy of various drugs.[3][4] The unique properties of PEG, including its high water solubility, flexibility, and non-immunogenicity, make it an ideal polymer for bioconjugation.[5][6] By attaching PEG to a therapeutic agent, its pharmacokinetic and pharmacodynamic properties can be significantly enhanced.[1][5]

The primary advantages of PEGylation include:

  • Prolonged plasma half-life: PEGylation increases the hydrodynamic size of the molecule, reducing its clearance by the kidneys.[7][8]

  • Reduced immunogenicity: The PEG chain can mask epitopes on the drug's surface, preventing recognition by the immune system.[8][9]

  • Increased stability: PEGylation can protect drugs from enzymatic degradation.[3][7]

  • Improved solubility: PEG can enhance the solubility of hydrophobic drugs.[3]

Quantitative Impact of PEGylation on Pharmacokinetics

The modification of therapeutic agents with PEG leads to substantial changes in their pharmacokinetic profiles. These changes are quantifiable and demonstrate the significant advantages of this technology.

ParameterNon-PEGylated DrugPEGylated DrugFold ChangeReference
Circulation Half-life (t½)
PEG (6 kDa)18 minutes--[][11]
PEG (50 kDa)-16.5 hours~55x[][11]
LiposomesVariesUp to 8-fold increase8x[11]
In Vivo Blood Concentration (1 h p.i.)
¹¹¹In-Proticles0.06 ± 0.01 %ID/g0.23 ± 0.01 %ID/g~3.8x[12]
Tumor Accumulation
PEG molecules (<10 kDa)Lower--[]
PEG molecules (≥10 kDa)-Higher-[]

Experimental Protocols

Protocol for N-terminal PEGylation of a Protein

This protocol describes a common method for site-specific PEGylation at the N-terminal α-amino group of a protein using PEG-aldehyde via reductive alkylation.[13]

Materials:

  • Protein of interest

  • mPEG-propionaldehyde (PEG-ALD)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Phosphate buffer (pH 5.0-6.5)

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Methodology:

  • Protein Preparation: Dissolve the protein in the phosphate buffer at a concentration of 1-5 mg/mL. Ensure the pH is optimized to favor the reaction with the N-terminal amino group over lysine ε-amino groups.

  • PEGylation Reaction: Add a 2- to 10-fold molar excess of PEG-ALD to the protein solution.

  • Reduction: Add a 20- to 50-fold molar excess of NaCNBH₃ to the reaction mixture.

  • Incubation: Gently stir the reaction mixture at 4°C for 12-24 hours.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.

  • Characterization: Analyze the purified product to confirm the degree of PEGylation and purity.

Characterization of PEGylated Conjugates

A multi-faceted approach is necessary for the comprehensive characterization of PEGylated biotherapeutics.[14]

Techniques:

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):

    • Principle: Separates molecules based on their hydrodynamic radius. MALS detection allows for the absolute determination of molar mass and the degree of PEGylation.[14]

    • Methodology:

      • Mobile Phase: Use a suitable buffer like phosphate-buffered saline (PBS).[14]

      • Sample Preparation: Dilute the PEGylated conjugate in the mobile phase and filter to remove particulates.[14]

      • Data Acquisition: Inject the sample onto the SEC column. Collect data from UV, MALS, and refractive index (RI) detectors.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: Provides detailed information on the intact mass of the conjugate, the degree of PEGylation, and the specific sites of PEG attachment.[14][15]

    • Methodology:

      • Chromatographic Separation: Use reversed-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography (IEX) to separate different PEGylated species.[14][15]

      • Mass Spectrometry: Analyze the eluting fractions using a high-resolution mass spectrometer to determine the mass-to-charge ratio.[16]

  • Hydrophobic Interaction Chromatography (HIC):

    • Principle: Separates molecules based on their hydrophobicity. It can distinguish between species with different degrees of PEGylation.[14]

    • Methodology:

      • Sample Preparation: Dilute the sample in a high-salt binding buffer.[14]

      • Gradient Elution: Load the sample onto the HIC column. Elute the bound proteins using a decreasing salt gradient.[14]

Protocol for Assessing Immunogenicity

Assessing the immunogenicity of PEGylated therapeutics is crucial, as anti-PEG antibodies can impact efficacy and safety.[9][17][18]

Methodology:

  • Assay Development: Develop an anti-drug antibody (ADA) assay, typically an ELISA, that can detect antibodies against both the protein and the PEG moiety.[9][19]

  • Screening Assay: Screen patient samples for the presence of ADAs.[19]

  • Confirmatory Assay: Confirm the specificity of the detected antibodies.[19]

  • Neutralizing Antibody (NAb) Assay: Determine if the ADAs have a neutralizing effect on the drug's activity. This can be a cell-based assay or a competitive ligand-binding assay.[17][19]

  • Risk Assessment: Conduct a thorough risk assessment based on the incidence and characteristics of the ADA response.[17][18]

Visualizations: Pathways and Workflows

General PEGylation Workflow

PEGylation_Workflow cluster_input Inputs cluster_process Process cluster_output Output & Analysis Therapeutic_Molecule Therapeutic Molecule (Protein, Peptide, etc.) Conjugation Conjugation Reaction (e.g., N-terminal, Thiol) Therapeutic_Molecule->Conjugation Activated_PEG Activated PEG Polymer Activated_PEG->Conjugation Purification Purification (Chromatography) Conjugation->Purification PEGylated_Conjugate Purified PEGylated Conjugate Purification->PEGylated_Conjugate Characterization Characterization (SEC-MALS, LC-MS) PEGylated_Conjugate->Characterization EPR_Effect cluster_vasculature Tumor Microenvironment Blood_Vessel Leaky Tumor Vasculature Tumor_Tissue Tumor Tissue Blood_Vessel->Tumor_Tissue Extravasation Retention Enhanced Retention (Poor Lymphatic Drainage) Tumor_Tissue->Retention Accumulation Selective Accumulation in Tumor Tumor_Tissue->Accumulation PEGylated_Drug PEGylated Nanoparticle (>40 kDa) PEGylated_Drug->Blood_Vessel Extravasation Enhanced Permeability (Extravasation) Cellular_Uptake cluster_nanoparticles Nanoparticles cluster_cell Target Cell Non_PEGylated_NP Non-PEGylated NP Cell_Membrane Cell Membrane Non_PEGylated_NP->Cell_Membrane Rapid Uptake PEGylated_NP PEGylated NP PEGylated_NP->Cell_Membrane Steric Hindrance (Reduced Uptake) Endosome Endosome Cell_Membrane->Endosome Endocytosis Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azido-PEG6-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction using Azido-PEG6-C2-Boc. This protocol is designed for researchers in drug development and related fields who are utilizing PEGylated linkers for bioconjugation, creating antibody-drug conjugates (ADCs), or developing novel molecular entities.[1][2][3][]

Introduction

Copper-catalyzed click chemistry is a highly efficient and versatile method for covalently linking molecules.[3] The reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[][6] this compound is a heterobifunctional linker containing a PEG spacer to enhance solubility and pharmacokinetic properties, an azide group for click chemistry, and a Boc-protected amine for subsequent functionalization.[7] This reagent is particularly useful in the synthesis of PROTACs and other complex bioconjugates.[7]

The protocol outlined below details the materials, reagents, and step-by-step procedures for a successful CuAAC reaction, followed by the deprotection of the Boc group.

Key Experimental Considerations

  • Catalyst System : The active catalyst is the copper(I) ion. This is typically generated in situ from a copper(II) source, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][6][8]

  • Ligands : A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency.[1][6][8] For reactions in aqueous buffers, the water-soluble ligand THPTA is recommended.[6]

  • Solvent : The choice of solvent depends on the solubility of the reactants. A variety of solvents can be used, including aqueous buffers (like PBS), DMSO, DMF, and mixtures such as THF/water.[8][9][10]

  • Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9][10]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of this compound with an alkyne-containing molecule.

Materials and Reagents:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (if needed for solubility)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or an appropriate buffer.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. For example, mix 10 µL of 100 mM CuSO₄ with 20 µL of 200 mM THPTA.

    • Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

  • Reaction Setup:

    • In a clean reaction vessel, add the alkyne-functionalized molecule solution.

    • Add the this compound stock solution. A molar ratio of 1:1.2 to 1:1.5 (alkyne:azide) is recommended.

    • Add the premixed catalyst solution. A final concentration of 1-5 mol% of the copper catalyst relative to the limiting reagent is a good starting point.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. The molar excess of sodium ascorbate should be 5-10 times that of the copper sulfate.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized. For less reactive substrates, heating to 37-55°C may be beneficial.[9]

    • Protect the reaction from light.

  • Purification:

    • The purification method will depend on the properties of the product. Common methods include:

      • Size-exclusion chromatography (SEC): To separate the larger conjugate from smaller unreacted molecules.

      • Reverse-phase high-performance liquid chromatography (RP-HPLC): For purification of smaller molecules.

      • Silica gel column chromatography: For non-polar to moderately polar compounds.[9][10]

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the primary amine.

Materials and Reagents:

  • Boc-protected triazole product from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected triazole product in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 mixture of DCM:TFA).

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.

Quantitative Data Summary

The yield of CuAAC reactions is typically high, often exceeding 90%. However, the actual yield can be influenced by the specific substrates, reaction conditions, and purification methods. The following table provides a summary of expected yields based on literature for similar PEGylated bioconjugation reactions.

Reactant 1Reactant 2Catalyst SystemSolventReaction Time (h)Yield (%)Reference(s)
Azido-PEGAlkyne-functionalized peptideCuSO₄ / Sodium Ascorbate / THPTAPBS1-2>95[8]
Azido-functionalized moleculeAlkyne-PEGCuSO₄ / Sodium Ascorbate / TBTATHF/Water2478-96[9]
Azide-functionalized moleculeAlkyne-functionalized moleculeCuSO₄ / Sodium AscorbateDMF884[10]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the copper-catalyzed click chemistry reaction with this compound, followed by Boc deprotection.

G cluster_prep 1. Preparation cluster_reaction 2. CuAAC Reaction cluster_purification1 3. Purification cluster_deprotection 4. Boc Deprotection cluster_analysis 5. Analysis prep_azide Prepare this compound Stock Solution react Combine Reactants & Initiate with Sodium Ascorbate prep_azide->react prep_alkyne Prepare Alkyne Stock Solution prep_alkyne->react prep_cu Prepare CuSO4 Stock Solution premix Premix CuSO4 and THPTA prep_cu->premix prep_ligand Prepare THPTA Stock Solution prep_ligand->premix prep_asc Prepare Fresh Sodium Ascorbate prep_asc->react premix->react incubate Incubate at RT (1-4 hours) react->incubate purify1 Purify Boc-Protected Triazole Product (HPLC/SEC) incubate->purify1 deprotect Treat with TFA in DCM purify1->deprotect workup Neutralize, Wash, and Dry deprotect->workup analyze Characterize Final Product (LC-MS, NMR) workup->analyze

Caption: Workflow for CuAAC with this compound and subsequent deprotection.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Azido-PEG6-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely adopted bioorthogonal "click" chemistry reaction. It enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This metal-free approach relies on the reaction between a strained cyclooctyne (such as DBCO, BCN, or DIBO) and an azide-functionalized molecule to form a stable triazole linkage.[1][2][3]

Azido-PEG6-C2-Boc is a versatile heterobifunctional linker designed for use in SPAAC reactions. It features:

  • An azide group for highly specific reaction with strained alkynes.

  • A polyethylene glycol (PEG) spacer (PEG6) to enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugate.[4]

  • A Boc-protected amine on a C2 spacer, which, after deprotection, provides a reactive handle for conjugation to various molecules such as proteins, peptides, or small molecule drugs.

These application notes provide detailed protocols and quantitative data for the effective use of this compound in various research and drug development applications.

Data Presentation: Quantitative SPAAC Reaction Kinetics

The efficiency of a SPAAC reaction is determined by its second-order rate constant (k). The choice of the strained cyclooctyne partner for the azide is critical for achieving optimal reaction times, particularly in applications involving low reactant concentrations or live cells. The presence of a PEG linker can also influence reaction kinetics.

Table 1: Second-Order Rate Constants for SPAAC Reactions of Common Cyclooctynes with Benzyl Azide

Strained AlkyneSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Notes
DBCO (Dibenzocyclooctyne)~0.6 - 1.0Generally exhibits the fastest kinetics, making it ideal for applications where speed is critical.[1]
DIBO (Dibenzocyclooctynol)~0.3 - 0.7Demonstrates robust reactivity.[1]
BCN (Bicyclo[6.1.0]nonyne)~0.06 - 0.1Offers a favorable reaction rate for many bioorthogonal applications and has a smaller size and lower lipophilicity compared to DBCO and DIBO.[1]

Note: Reaction rates can vary depending on the solvent, temperature, pH, and the specific structures of the azide and cyclooctyne derivatives.[1][5]

Table 2: Influence of PEG Linker and Reaction Conditions on SPAAC Kinetics

ReactantsBuffer/SolventTemperature (°C)pHSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Key Finding
DBCO-Trastuzumab + Azido-SugarHEPES257~0.18 - 0.37The presence of a PEG5 linker on the DBCO-antibody enhanced the reaction rate by approximately 31% ± 16%.[5][6]
Sulfo-DBCO-amine + Azido-SugarHEPES257~0.55 - 1.22HEPES buffer generally resulted in higher reaction rates compared to PBS.[5][6]
Sulfo-DBCO-amine + Azido-SugarPBS257~0.32 - 0.85PBS exhibited among the lowest rate constants.[5][6]
Cyclooctyne + Benzyl AzideAcetonitrile37N/A~1.35 x 10⁻²Reaction rates increase with temperature.[7]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound to Yield Azido-PEG6-C2-Amine

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • TFA Addition: Slowly add an equal volume of TFA to the cooled solution (e.g., for 10 mL of DCM, add 10 mL of TFA). If the substrate is sensitive to acid-catalyzed degradation, a scavenger such as TIS can be added (typically 2.5-5% v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with toluene or DCM can be performed.

  • Product Isolation: The resulting product, Azido-PEG6-C2-Amine trifluoroacetate salt, can often be used directly in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a suitable base.

Protocol 2: Conjugation of Azido-PEG6-C2-Amine to a Protein

This protocol outlines the conjugation of the deprotected linker to a protein via amide bond formation with activated carboxylic acid groups on the protein.

Materials:

  • Azido-PEG6-C2-Amine (from Protocol 1)

  • Protein of interest with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: MES buffer (pH 6.0) or PBS (pH 7.4)

  • Quenching Solution: Hydroxylamine or Tris buffer

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Prepare a solution of the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Carboxyl Group Activation: Add NHS to the protein solution to a final concentration of 5 mM, followed by EDC to a final concentration of 2 mM. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add Azido-PEG6-C2-Amine to the activated protein solution. A 10- to 50-fold molar excess of the amine linker over the protein is a good starting point for optimization.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) and incubating for 5-10 minutes.

  • Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: The resulting azide-functionalized protein is now ready for the SPAAC reaction. The degree of labeling can be determined by mass spectrometry.

Protocol 3: Live Cell Surface Labeling via Metabolic Engineering and SPAAC

This protocol describes the labeling of cell surface glycans with a fluorescent probe using SPAAC.

Materials:

  • Mammalian cells of interest

  • Cell culture medium

  • Azido sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Metabolic Labeling:

    • Culture the cells in their standard growth medium.

    • Supplement the medium with an azido sugar (e.g., 25-50 µM Ac4ManNAz).

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans.

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.

    • Gently wash the cells three times with warm PBS to remove any unreacted azido sugar.

    • Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove the excess DBCO-fluorophore.

    • The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Protocol 4: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol outlines a two-step strategy for the synthesis of an ADC. First, the drug payload is conjugated to the Azido-PEG6-C2 linker. Second, the azide-functionalized payload is conjugated to a DBCO-modified antibody via SPAAC.

Step 1: Synthesis of Azide-Functionalized Payload

  • Boc Deprotection: Follow Protocol 1 to deprotect this compound to obtain Azido-PEG6-C2-Amine.

  • Payload Activation: If the cytotoxic payload has a carboxylic acid group, activate it using EDC/NHS as described in Protocol 2, Step 2.

  • Conjugation: React the activated payload with Azido-PEG6-C2-Amine. Purify the resulting azide-functionalized payload by reverse-phase HPLC.

Step 2: Antibody Modification and SPAAC Conjugation

  • Antibody Modification: Modify the antibody to introduce a DBCO group. This can be achieved by reacting the antibody with a DBCO-NHS ester, which targets primary amines on lysine residues. A common starting point is a 5- to 10-fold molar excess of the DBCO-NHS ester. Purify the DBCO-modified antibody using a desalting column.[8]

  • SPAAC Reaction:

    • Prepare the DBCO-modified antibody in PBS at a concentration of 1-10 mg/mL.

    • Add the azide-functionalized payload (from Step 1) to the antibody solution at a 3- to 5-fold molar excess relative to the number of DBCO groups on the antibody.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.

  • Purification and Characterization:

    • Purify the final ADC from excess payload using size-exclusion chromatography (SEC) or dialysis.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and SEC.

Visualizations

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_ab_prep Antibody Preparation cluster_final_conjugation Final Conjugation and Purification Boc_Deprotection Boc Deprotection of This compound Amine_Linker Azido-PEG6-C2-Amine Boc_Deprotection->Amine_Linker Payload_Conjugation Conjugate to Cytotoxic Payload Amine_Linker->Payload_Conjugation Azide_Payload Azide-Functionalized Payload Payload_Conjugation->Azide_Payload SPAAC_Reaction SPAAC Reaction Azide_Payload->SPAAC_Reaction Antibody Monoclonal Antibody (mAb) DBCO_Modification Modification with DBCO-NHS Ester Antibody->DBCO_Modification DBCO_Antibody DBCO-Modified Antibody DBCO_Modification->DBCO_Antibody DBCO_Antibody->SPAAC_Reaction Purification Purification (SEC) SPAAC_Reaction->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Logical_Relationship cluster_core Core Principle cluster_components Reaction Components cluster_reaction Reaction Characteristics cluster_applications Applications Bioorthogonality Bioorthogonality SPAAC SPAAC Reaction Bioorthogonality->SPAAC Azide Azide Moiety (e.g., from this compound) Azide->SPAAC Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->SPAAC Metal_Free Copper-Free SPAAC->Metal_Free High_Yield High Yield SPAAC->High_Yield Fast_Kinetics Favorable Kinetics SPAAC->Fast_Kinetics Bioconjugation Bioconjugation SPAAC->Bioconjugation Live_Cell_Imaging Live Cell Imaging Bioconjugation->Live_Cell_Imaging ADC_Development ADC Development Bioconjugation->ADC_Development PROTAC_Synthesis PROTAC Synthesis Bioconjugation->PROTAC_Synthesis

Caption: Logical relationships in SPAAC using this compound.

References

Step-by-Step Guide for Boc Deprotection of Azido-PEG6-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs).[1] Its widespread use stems from its stability under various conditions and its facile removal under acidic conditions.[1][2] This document provides a detailed protocol for the deprotection of the Boc group from Azido-PEG6-C2-Boc, a heterobifunctional linker containing a terminal azide and a Boc-protected amine, separated by a polyethylene glycol (PEG) spacer. The resulting free amine can be used for subsequent conjugation reactions.

The deprotection is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the amine, carbon dioxide, and a tert-butyl cation.[4][5]

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors including the acid strength, concentration, reaction time, and temperature.[6] Below is a summary of common conditions for Boc deprotection.

ParameterReagent/SolventTemperature (°C)Time (h)Typical YieldReference(s)
Acid Trifluoroacetic Acid (TFA)0 to Room Temp0.5 - 2>95%[1][7]
Hydrochloric Acid (HCl)Room Temp1 - 4>95%[3][8]
Solvent Dichloromethane (DCM)0 to Room Temp0.5 - 4>95%[1][7]
1,4-DioxaneRoom Temp1 - 4>95%[8]
Concentration 20-50% TFA in DCM0 to Room Temp1 - 2High[1][6]
4M HCl in 1,4-DioxaneRoom Temp1 - 4High[8]

Experimental Protocols

This section details two common and effective protocols for the Boc deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally rapid method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1][6] For example, for a 50% solution, add an equal volume of TFA to the DCM.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.[6]

  • For workup, dissolve the residue in an appropriate organic solvent like ethyl acetate.[8]

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8] The product is often obtained as a TFA salt if the basic wash is omitted.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another standard procedure and can be advantageous if TFA is to be avoided.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Standard laboratory glassware for filtration

Procedure:

  • Dissolve the this compound in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.[8]

  • Stir the mixture at room temperature for 1 to 4 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.[8]

  • The solid can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[8]

  • The resulting solid is the hydrochloride salt of the deprotected amine, which can often be used directly in subsequent steps.

Visualizations

Reaction Pathway

Boc_Deprotection_Pathway Start Azido-PEG6-C2-NHBoc Protonated Protonated Intermediate Start->Protonated + H+ (TFA or HCl) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Loss of tert-Butyl Cation tBu tert-Butyl Cation Protonated->tBu Product Azido-PEG6-C2-NH3+ CarbamicAcid->Product Decarboxylation CO2 CO2 CarbamicAcid->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Workflow

Boc_Deprotection_Workflow Start 1. Dissolve this compound in Anhydrous Solvent (DCM) Cool 2. Cool to 0°C (Ice Bath) Start->Cool AddAcid 3. Add Acid (e.g., TFA) Cool->AddAcid React 4. Stir and Monitor Reaction (TLC or LC-MS) AddAcid->React Workup 5. Work-up React->Workup Evaporation a) Evaporate Solvent and Excess Acid Workup->Evaporation Step 5a Neutralization b) Neutralization (aq. NaHCO3) Evaporation->Neutralization Step 5b Extraction c) Extraction and Drying Neutralization->Extraction Step 5c Product 6. Isolated Deprotected Amine Extraction->Product

Caption: General workflow for Boc deprotection.

References

Application Note: Conjugation of Azido-PEG6-C2-Boc to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to enhance the therapeutic properties of protein drugs. This modification can improve protein solubility, increase systemic circulation time by reducing renal clearance, and decrease immunogenicity. The Azido-PEG6-C2-Boc linker is a versatile heterobifunctional reagent designed for advanced bioconjugation. It features an azide group for highly specific "click chemistry" ligation and a Boc-protected amine for subsequent functionalization, separated by a hydrophilic 6-unit PEG spacer.

This document provides a detailed guide on the principles and protocols for conjugating this compound to a target protein. The primary strategy involves a two-step process: first, the introduction of a reactive alkyne "handle" onto the protein, followed by the highly efficient and bioorthogonal azide-alkyne cycloaddition reaction.[1]

Principle of Conjugation

The conjugation of the this compound linker to a protein is most effectively achieved through azide-alkyne cycloaddition, a cornerstone of "click chemistry".[2] This reaction is highly specific, high-yielding, and can be performed in aqueous buffers under mild conditions, making it ideal for biomolecules.[2][3] Two main variants of this reaction are commonly used:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a terminal alkyne and a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.[4][] It is known for its fast reaction rates and high efficiency.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, DIBO) which reacts spontaneously with an azide.[7][8] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[9][10]

The overall workflow involves first modifying the protein to introduce an alkyne group. This is typically achieved by reacting accessible primary amines (lysine residues and the N-terminus) with an NHS-ester-activated alkyne reagent.[11][12] Once the protein is "alkyne-functionalized," the this compound linker is added, and the cycloaddition reaction is initiated.

The Boc (tert-butyloxycarbonyl) group is a protecting group on an amine.[13] Its removal under acidic conditions (e.g., with trifluoroacetic acid, TFA) reveals a primary amine that can be used for further modifications if desired.[14][15]

Experimental Protocols

Protocol 1: Installation of Alkyne Handle onto Target Protein

This protocol describes the modification of a protein's primary amines (lysine residues) with an alkyne group using an N-hydroxysuccinimide (NHS) ester derivative of an alkyne.

Materials:

  • Target Protein

  • Alkyne-PEG4-NHS Ester (or similar amine-reactive alkyne)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in PBS (pH 7.4). Ensure the buffer does not contain primary amines like Tris or glycine.[16]

  • Reagent Preparation: Immediately before use, dissolve the Alkyne-PEG4-NHS Ester in DMSO to a stock concentration of 10 mM.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved Alkyne-PEG4-NHS Ester to the protein solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice, with gentle mixing.

  • Purification: Remove excess, unreacted alkyne reagent using a desalting column or dialysis, exchanging the buffer back to PBS.

  • Confirmation (Optional): The degree of labeling can be assessed using MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the addition of the alkyne reagent.

ParameterRecommended Value
Protein Concentration1-10 mg/mL
Molar Ratio (Alkyne:Protein)10:1 to 20:1
Reaction BufferPBS, pH 7.4
Reaction Time1 hour at RT or 2 hours at 4°C
SolventDMSO (<10% final volume)
Protocol 2: SPAAC (Copper-Free) Conjugation

This protocol is recommended for its simplicity and biocompatibility, as it avoids the use of a copper catalyst.[9] It requires the protein to be modified with a strained alkyne like DBCO. If using a terminal alkyne from Protocol 1, please proceed to Protocol 3. The principle remains the same: modify the protein with a strained alkyne (e.g., DBCO-NHS ester) in Step 1.

Materials:

  • Alkyne-modified Protein (from Protocol 1, modified with a strained alkyne like DBCO)

  • This compound

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO or water.

  • Reaction Setup: Add a 5- to 20-fold molar excess of this compound to the alkyne-modified protein solution.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C.[9] For sensitive proteins, 37°C for 1-2 hours can also be effective.[9]

  • Purification: Purify the resulting PEGylated protein conjugate to remove excess azide reagent using Size Exclusion Chromatography (SEC) or dialysis.[]

ParameterRecommended Value
Molar Ratio (Azide-PEG:Protein)5:1 to 20:1
Reaction BufferPBS, pH 7.4
Reaction Time4-12 hours at RT or overnight at 4°C
Temperature4°C, Room Temperature, or 37°C
Protocol 3: CuAAC (Copper-Catalyzed) Conjugation

This protocol uses a copper(I) catalyst for rapid ligation of terminal alkynes.

Materials:

  • Alkyne-modified Protein (from Protocol 1)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (or other reducing agent)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • PBS, pH 7.4

  • Degassing equipment or inert gas (Argon/Nitrogen)

Procedure:

  • Prepare Reagent Premix: In a microcentrifuge tube, prepare a fresh premix of the catalyst. For a typical 1 mL reaction, combine:

    • 20 µL of 50 mM CuSO₄

    • 100 µL of 50 mM THPTA

    • (Mix well)

    • Add 100 µL of 100 mM Sodium Ascorbate (freshly prepared)

  • Reaction Setup: In a separate tube, combine the alkyne-modified protein and a 5- to 10-fold molar excess of this compound in PBS.

  • Initiate Reaction: Add the catalyst premix to the protein-azide solution. It is recommended to perform the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation of the copper(I) catalyst.[18]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification: Purify the PEGylated protein conjugate using Size Exclusion Chromatography (SEC), which is effective at separating the larger conjugate from smaller molecules like the catalyst and excess reagents.[][19] Ion-exchange chromatography (IEX) can also be used as PEGylation often shields surface charges.[]

ReagentFinal ConcentrationPurpose
Alkyne-Protein1-5 mg/mLSubstrate
This compound5-10 molar excessReagent
CuSO₄1 mMCatalyst Precursor
THPTA5 mMCu(I) Stabilizing Ligand
Sodium Ascorbate10 mMReducing Agent
Protocol 4: Characterization of the Conjugate

Successful conjugation should be confirmed with analytical techniques.

  • SDS-PAGE: The PEGylated protein will exhibit a significant increase in apparent molecular weight, appearing as a higher molecular weight band or smear compared to the unmodified protein.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the conjugate, confirming the addition of the PEG linker and allowing for the calculation of the degree of PEGylation (number of PEG chains per protein).[20][21]

  • Chromatography: SEC can be used to analyze the increase in the hydrodynamic radius of the PEGylated protein, which will elute earlier than the unmodified protein.[22] RP-HPLC can also be used to separate PEGylated species.[20]

Visualized Workflow and Signaling Diagrams

experimental_workflow cluster_0 Step 1: Protein Modification cluster_1 Step 2: PEG Conjugation (Click Chemistry) cluster_2 Step 3: Purification & Analysis Prot Native Protein (with Lysines) Mod_Prot Alkyne-Modified Protein Prot->Mod_Prot Reaction Alkyne_NHS Alkyne-NHS Ester Alkyne_NHS->Mod_Prot Conj_Prot PEGylated Protein Conjugate Mod_Prot->Conj_Prot Conjugation Azido_PEG This compound Azido_PEG->Conj_Prot Catalyst Catalyst (Cu(I) or Strain) Catalyst->Conj_Prot Purify Purification (SEC / IEX) Conj_Prot->Purify Cleanup Analyze Analysis (SDS-PAGE, MS) Purify->Analyze Final_Product Characterized Final Product Analyze->Final_Product

Caption: Experimental workflow for protein PEGylation.

The diagram above outlines the three main stages for conjugating this compound to a protein. It begins with the introduction of an alkyne handle onto the native protein, followed by the core click chemistry conjugation step with the azide-PEG linker, and concludes with purification and analysis of the final product.

References

Application Notes and Protocols for Azido-PEG6-C2-Boc in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG6-C2-Boc, a heterobifunctional linker, in the synthesis of antibody-drug conjugates (ADCs). The protocols outlined below detail the chemical strategies for conjugating cytotoxic payloads to monoclonal antibodies (mAbs) with high precision and efficiency through click chemistry.

Introduction to this compound in ADC Development

This compound is a valuable tool in the construction of ADCs, a promising class of targeted cancer therapeutics. This linker possesses three key components:

  • An azide (N₃) group , which serves as a reactive handle for bioorthogonal click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions offer high specificity and yield, forming a stable triazole linkage between the linker and a payload or antibody functionalized with an alkyne group.

  • A hydrophilic polyethylene glycol (PEG) spacer with six ethylene glycol units (PEG6) . The PEG chain enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile by prolonging circulation time.

  • A tert-butyloxycarbonyl (Boc)-protected amine group on a C2 alkyl chain . The Boc protecting group provides a stable handle that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be used for subsequent conjugation to a carboxyl group on a cytotoxic payload, often facilitated by carbodiimide chemistry.

The use of this compound allows for a modular and controlled approach to ADC synthesis, enabling the precise attachment of potent drugs to antibodies.

Experimental Protocols

The synthesis of an ADC using this compound typically involves a multi-step process:

  • Modification of the Cytotoxic Payload: The Boc-protected amine of the linker is deprotected, and the resulting free amine is conjugated to the cytotoxic drug.

  • Modification of the Antibody: The antibody is functionalized with an alkyne group.

  • Conjugation of the Drug-Linker to the Antibody: The azide-functionalized drug-linker is attached to the alkyne-modified antibody via click chemistry.

  • Purification and Characterization of the ADC: The resulting ADC is purified and thoroughly characterized to determine key quality attributes.

Protocol 1: Preparation of Azide-Functionalized Cytotoxic Payload

This protocol describes the conjugation of a carboxyl-containing cytotoxic payload to this compound.

Materials:

  • This compound

  • Carboxyl-containing cytotoxic payload (e.g., a derivative of MMAE or DM1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

    • Remove the solvent and TFA under reduced pressure to yield the deprotected linker (Azido-PEG6-C2-NH₂).

  • Payload Conjugation:

    • Dissolve the carboxyl-containing cytotoxic payload and a 1.2 molar excess of the deprotected linker in anhydrous DMF.

    • Add 3 molar equivalents of DIPEA to the solution.

    • Add 1.5 molar equivalents of BOP reagent.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, purify the resulting azide-functionalized payload by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Site-Specific Antibody Modification with an Alkyne Handle

This protocol outlines a method for introducing an alkyne group onto the antibody. This can be achieved through various methods, including the use of unnatural amino acids or modification of native amino acids. Here, we describe a common method involving the modification of lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • A bifunctional linker containing an NHS ester and an alkyne group (e.g., DBCO-PEG4-NHS ester)

  • PD-10 desalting columns for buffer exchange

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Perform a buffer exchange of the antibody solution into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using a PD-10 desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Antibody Modification:

    • Prepare a stock solution of the alkyne-NHS ester linker in anhydrous DMSO.

    • Add a 5-10 molar excess of the linker to the antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

    • Remove the excess, unreacted linker by buffer exchange into PBS (pH 7.4) using a PD-10 desalting column.

Protocol 3: ADC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-modified antibody (from Protocol 2)

  • Azide-functionalized cytotoxic payload (from Protocol 1)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper-chelating ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized payload in DMSO.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of THPTA in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

  • Conjugation Reaction:

    • In a reaction vessel, add the alkyne-modified antibody in PBS.

    • Add the azide-functionalized payload to the antibody solution at a 5-10 molar excess.

    • Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purification:

    • Quench the reaction by adding 5 mM EDTA.

    • Purify the ADC using an SEC system to remove unreacted payload, catalyst, and other small molecules.

    • Perform a buffer exchange into a suitable formulation buffer (e.g., PBS).

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for an ADC synthesized using an Azido-PEG6 linker. This data is intended to serve as a template for researchers to present their own experimental findings.

Table 1: Characterization of the Synthesized ADC

ParameterMethodResult
Average Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)3.8
Mass Spectrometry (MS)3.9
Monomer Purity Size Exclusion Chromatography (SEC)>95%
Conjugation Efficiency RP-HPLC~85%
Residual Free Drug RP-HPLC<1%

Table 2: In Vitro Stability of the ADC

ConditionTime Point% Intact ADC (DAR ≥ 2)
Human Plasma, 37°C 0 hours100
24 hours98
72 hours95
168 hours91
PBS, pH 7.4, 37°C 168 hours99

Table 3: In Vitro Cytotoxicity against Target-Positive and Target-Negative Cancer Cell Lines

Cell LineTarget ExpressionIC₅₀ (nM) of ADCIC₅₀ (nM) of Unconjugated Drug
SK-BR-3 HER2-positive0.50.1
MDA-MB-231 HER2-negative>1000.2
NCI-N87 HER2-positive0.80.1

Visualizations

Experimental Workflow

G cluster_payload Payload Modification cluster_antibody Antibody Modification cluster_conjugation ADC Synthesis & Purification Boc_Linker This compound Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection Amine_Linker Azido-PEG6-C2-NH2 Deprotection->Amine_Linker Payload_Conjugation Amide Coupling (BOP, DIPEA) Amine_Linker->Payload_Conjugation Payload Carboxyl-Payload Payload->Payload_Conjugation Azide_Payload Azide-PEG6-Payload Payload_Conjugation->Azide_Payload Click_Reaction CuAAC Reaction (CuSO4, THPTA, NaAsc) Azide_Payload->Click_Reaction Antibody Monoclonal Antibody (mAb) Antibody_Modification Lysine Modification Antibody->Antibody_Modification Alkyne_Linker Alkyne-NHS Ester Alkyne_Linker->Antibody_Modification Alkyne_Antibody Alkyne-mAb Antibody_Modification->Alkyne_Antibody Alkyne_Antibody->Click_Reaction Crude_ADC Crude ADC Click_Reaction->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

ADC Mechanism of Action

G cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Drug Release cluster_action Cellular Action ADC_circ Antibody-Drug Conjugate (ADC) Binding Binding ADC_circ->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Antigen Tumor Antigen Binding->Antigen Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Linker Cleavage/ Antibody Degradation Lysosome->Drug_Release Free_Drug Free Cytotoxic Drug Drug_Release->Free_Drug Cell_Death Apoptosis/ Cell Cycle Arrest Free_Drug->Cell_Death

Application Notes and Protocols for Azido-PEG6-C2-Boc in Cell and Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-C2-Boc is a versatile heterobifunctional linker designed for the precise labeling and conjugation of cells and biomolecules. This reagent incorporates three key functional elements: an azide group for bioorthogonal "click chemistry," a six-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent, controlled conjugation. This combination allows for a powerful two-step labeling strategy, making it an invaluable tool in drug development, proteomics, and various bio-assays.

The azide moiety enables covalent ligation to alkyne-modified molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC). The latter is particularly advantageous for live-cell applications due to the cytotoxicity of copper catalysts. Following the initial labeling via the azide group, the Boc protecting group can be efficiently removed under acidic conditions to reveal a primary amine. This newly available amine can then be used for secondary labeling or conjugation with another molecule of interest, such as a fluorophore, a drug molecule, or a biotin tag for affinity purification.

These application notes provide detailed protocols for utilizing this compound in various labeling workflows, along with representative quantitative data and visualizations to guide experimental design.

Data Presentation

The efficiency of cell and biomolecule labeling using azide-PEG linkers can be influenced by several factors, including the cell type, the specific biomolecule being targeted, and the chosen click chemistry method. The following table summarizes representative quantitative data from studies employing similar azide-PEG linkers for cell and protein labeling.

ParameterApplicationMethodResultReference(s)
Labeling Efficiency Metabolic labeling of cell surface glycans with azido sugars followed by SPAAC with a DBCO-functionalized reagent.Flow Cytometry78-81% of RAW 264.7 macrophage cells successfully labeled.[1]
Fluorescence Enhancement Labeling of newly synthesized proteins containing azidohomoalanine (Aha) in live cells via SPAAC with cyclooctyne-fluorophore conjugates.Flow Cytometry15- to 20-fold increase in mean fluorescence compared to control cells.[2]
Boc Deprotection Yield Deprotection of Boc-protected amines on PEG linkers.Chemical Synthesis>95% yield under optimized acidic conditions (e.g., 50% TFA in DCM).[3]
Bioconjugation Efficiency CuAAC conjugation of azide- and alkyne-modified peptides.HPLC Analysis>95% conjugation efficiency.[4]

Experimental Protocols

Protocol 1: Two-Step Labeling of Cell Surface Glycans

This protocol describes the metabolic labeling of cellular glycans with an azido sugar, followed by a two-step conjugation using this compound. First, the azide on the PEG linker is reacted with an alkyne-modified fluorophore via SPAAC. The resulting fluorescent probe is then used to label the azido-glycans on the cell surface. In a subsequent step, the Boc group is deprotected to allow for further conjugation.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • This compound

  • An alkyne-functionalized fluorophore (e.g., DBCO-Cy5)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Boc Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Amine-reactive molecule for secondary labeling (e.g., NHS-ester functionalized biotin)

  • DMSO

Step 1: Metabolic Labeling of Cells with Azido Sugars

  • Culture mammalian cells to the desired confluency in a suitable culture vessel.

  • Prepare a stock solution of Ac₄ManNAz in sterile DMSO.

  • Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azido sugar into the cell surface glycans.

Step 2: Preparation of the Azido-PEG6-Fluorophore Conjugate

  • Dissolve this compound and the alkyne-fluorophore (e.g., DBCO-Cy5) in DMSO at equimolar concentrations (e.g., 10 mM).

  • Mix the two solutions and allow the SPAAC reaction to proceed at room temperature for 1-2 hours. The progress of the reaction can be monitored by LC-MS.

Step 3: Labeling of Azido-Glycans with the Fluorescent Probe

  • Gently wash the metabolically labeled cells twice with warm PBS.

  • Dilute the Azido-PEG6-Fluorophore conjugate in serum-free cell culture medium to a final concentration of 10-50 µM.

  • Incubate the cells with the diluted conjugate for 1 hour at 37°C, protected from light.

  • Wash the cells three times with PBS to remove any unreacted probe.

  • At this stage, the cells can be visualized by fluorescence microscopy or analyzed by flow cytometry to confirm successful labeling.

Step 4: Boc Deprotection of the Cell-Surface Conjugate

  • Caution: This step involves the use of a strong acid and should be performed with appropriate safety precautions. The viability of the cells will be compromised. This step is intended for downstream applications that do not require live cells.

  • Wash the labeled cells with cold PBS.

  • Add the cold Boc Deprotection Solution (50% TFA in DCM) to the cells and incubate for 30 minutes on ice.

  • Carefully aspirate the deprotection solution and wash the cells three times with cold DCM.

  • Neutralize the cells by washing three times with the Neutralization Buffer.

Step 5: Secondary Labeling of the Deprotected Amine

  • Dissolve the amine-reactive molecule (e.g., NHS-ester functionalized biotin) in DMSO.

  • Dilute the amine-reactive molecule in the Neutralization Buffer to the desired final concentration.

  • Incubate the deprotected cells with the amine-reactive solution for 1 hour at room temperature.

  • Wash the cells three times with PBS to remove any unreacted labeling reagent.

  • The cells are now dually labeled and can be processed for downstream applications such as western blotting or mass spectrometry.

Protocol 2: Labeling of an Alkyne-Modified Protein

This protocol outlines the labeling of a protein that has been modified to contain a terminal alkyne using this compound via a copper-catalyzed click chemistry (CuAAC) reaction.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium Ascorbate

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Prepare a 1-10 mg/mL solution of the alkyne-modified protein in the amine-free buffer.

  • Prepare the following stock solutions:

    • 10 mM this compound in DMSO.

    • 50 mM CuSO₄ in water.

    • 50 mM THPTA in water.

    • 100 mM Sodium Ascorbate in water (prepare fresh).

  • In a reaction tube, combine the alkyne-modified protein solution and the this compound stock solution. A 10- to 20-fold molar excess of the azide linker is recommended.

  • Add the THPTA solution to the reaction mixture to a final concentration of 1 mM.

  • Add the CuSO₄ solution to a final concentration of 0.5 mM.

  • Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purify the labeled protein to remove excess reagents and the copper catalyst using a desalting column equilibrated with the desired buffer.

  • The resulting protein is now labeled with the this compound linker, with the Boc-protected amine available for subsequent deprotection and secondary conjugation as described in Protocol 1, Steps 4 and 5.

Visualizations

experimental_workflow_cell_labeling cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_probe_synthesis Step 2: Probe Synthesis (SPAAC) cluster_cell_labeling Step 3: Cell Labeling cluster_deprotection_conjugation Steps 4 & 5: Deprotection & Secondary Labeling cells Live Cells ac4manaz Ac4ManNAz cells->ac4manaz Incubate 48-72h labeled_cells Cells with Azido-Glycans ac4manaz->labeled_cells labeled_cells_input Cells with Azido-Glycans azido_peg This compound alkyne_dye Alkyne-Fluorophore azido_peg->alkyne_dye Mix in DMSO 1-2h RT peg_dye Azido-PEG-Fluorophore (Boc-protected) alkyne_dye->peg_dye peg_dye_input Azido-PEG-Fluorophore labeled_cells_input->peg_dye_input Incubate 1h 37°C fluorescent_cells Fluorescently Labeled Cells (Boc-protected) peg_dye_input->fluorescent_cells fluorescent_cells_input Fluorescently Labeled Cells deprotection Boc Deprotection (TFA/DCM) fluorescent_cells_input->deprotection amine_cells Cells with Free Amine deprotection->amine_cells secondary_label Amine-reactive Reagent amine_cells->secondary_label Incubate 1h RT dual_labeled_cells Dually Labeled Cells secondary_label->dual_labeled_cells protein_labeling_workflow alkyne_protein Alkyne-Modified Protein cuaac_reaction CuAAC Reaction (CuSO4, THPTA, Na-Ascorbate) alkyne_protein->cuaac_reaction azido_peg_boc This compound azido_peg_boc->cuaac_reaction peg_protein PEGylated Protein (Boc-protected) cuaac_reaction->peg_protein purification Purification (Desalting Column) peg_protein->purification boc_deprotection Boc Deprotection (TFA/DCM) purification->boc_deprotection amine_protein PEGylated Protein (with Free Amine) boc_deprotection->amine_protein secondary_conjugation Secondary Conjugation (e.g., with NHS-ester dye) amine_protein->secondary_conjugation final_product Dually Functionalized Protein secondary_conjugation->final_product signaling_pathway_logic cluster_synthesis PROTAC Synthesis cluster_assembly PROTAC Assembly cluster_cellular_action Mechanism of Action poi_ligand Protein of Interest (POI) Ligand (Alkyne-modified) click_reaction Click Chemistry (CuAAC or SPAAC) poi_ligand->click_reaction e3_ligand E3 Ligase Ligand amide_coupling Amide Bond Formation e3_ligand->amide_coupling azido_peg_boc This compound azido_peg_boc->click_reaction boc_deprotection Boc Deprotection click_reaction->boc_deprotection boc_deprotection->amide_coupling protac Final PROTAC Molecule amide_coupling->protac ternary_complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) protac->ternary_complex Cellular Entry ubiquitination POI Ubiquitination ternary_complex->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation

References

Application Notes and Protocols for PROTAC Design and Synthesis using Azido-PEG6-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers, such as the Azido-PEG6-C2-Boc linker, have gained prominence in PROTAC design due to their ability to enhance hydrophilicity and optimize the spatial orientation of the two ligands. The azide group serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and modular synthesis of PROTACs. The Boc-protected amine provides a stable precursor for further functionalization or direct use in subsequent synthetic steps.

PROTAC Design and Synthesis Workflow

The synthesis of a PROTAC using an this compound linker typically follows a modular and convergent approach. This involves the synthesis of two key intermediates: an alkyne-functionalized ligand for the protein of interest (POI) and the deprotected amine of the Azido-PEG6-C2-linker coupled to an E3 ligase ligand. These intermediates are then joined using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_ligand Protein of Interest (POI) Ligand (with alkyne handle) Click_chemistry Click Chemistry (CuAAC) POI_ligand->Click_chemistry E3_ligand E3 Ligase Ligand Amide_coupling Amide Coupling E3_ligand->Amide_coupling Linker This compound Linker Boc_deprotection Boc Deprotection Linker->Boc_deprotection Boc_deprotection->Amide_coupling Deprotected Linker Amide_coupling->Click_chemistry E3 Ligand-Linker Intermediate Purification Purification (HPLC) Click_chemistry->Purification Crude PROTAC Final_PROTAC Final PROTAC Purification->Final_PROTAC

A generalized workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of an E3 Ligase-Linker Intermediate

This protocol describes the coupling of an E3 ligase ligand (e.g., pomalidomide) to the Azido-PEG6-C2-NH2 linker following Boc deprotection.

Materials:

  • This compound linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Pomalidomide (or other suitable E3 ligase ligand with a carboxylic acid handle)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting amine salt is used directly in the next step.

  • Amide Coupling:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add a solution of the deprotected Azido-PEG6-C2-amine linker (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the E3 ligase-linker intermediate.

Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction to couple the E3 ligase-linker intermediate with an alkyne-functionalized POI ligand.

Materials:

  • E3 ligase-linker intermediate (from Protocol 1)

  • Alkyne-functionalized POI ligand (e.g., an alkyne-modified inhibitor of the target protein)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

  • Preparative HPLC system for purification

Procedure:

  • Reaction Setup:

    • Dissolve the E3 ligase-linker intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1-0.2 eq) in water.

    • In another vial, prepare a fresh solution of sodium ascorbate (0.5-1.0 eq) in water.

  • Click Reaction:

    • To the solution of the E3 ligase-linker and POI ligand, add the copper(II) sulfate solution followed by the sodium ascorbate solution.

    • Stir the reaction vigorously at room temperature for 2-8 hours. The reaction mixture may turn heterogeneous. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude PROTAC using preparative reverse-phase HPLC to obtain the final product.

    • Characterize the final PROTAC by LC-MS and ¹H NMR.

Quantitative Data Presentation

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following table provides illustrative data for hypothetical PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), synthesized using a PEG6 linker.

PROTAC IDTarget ProteinE3 Ligase LigandLinkerDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC-BTK-1BTKPomalidomideAzido-PEG6-C215>90MOLM-14
PROTAC-BTK-2BTKVHL LigandAzido-PEG6-C225>85Ramos
PROTAC-BRD4-1BRD4PomalidomideAzido-PEG6-C25>95HeLa
PROTAC-BRD4-2BRD4VHL LigandAzido-PEG6-C210>9022Rv1

Note: The data presented in this table are representative examples and the actual performance of a PROTAC will depend on the specific ligands and experimental conditions.

Experimental Protocols for Biological Evaluation

Protocol 3: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with loading buffer.

    • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Signaling Pathway Visualization

PROTACs can be designed to target key proteins in various signaling pathways implicated in diseases such as cancer. For example, a PROTAC targeting BRD4 can disrupt the transcriptional program of oncogenes like c-MYC.

PROTAC_Signaling_Pathway cluster_pathway PROTAC-Mediated Degradation of BRD4 PROTAC BRD4 PROTAC (with PEG6 Linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMYC c-MYC Gene BRD4->cMYC Promotes Transcription E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-ubiquitinated BRD4 Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMYC Inhibits Transcription Transcription cMYC->Transcription cMYC_Protein c-MYC Protein Transcription->cMYC_Protein Cell_Proliferation Tumor Cell Proliferation cMYC_Protein->Cell_Proliferation

PROTAC-mediated degradation of BRD4 and its downstream effects.

Application Notes and Protocols for Bioconjugation of Azido-PEG6-C2-Boc to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides. This modification can significantly improve a peptide's solubility, stability against enzymatic degradation, and circulation half-life, while reducing its immunogenicity. The use of heterobifunctional linkers, such as Azido-PEG6-C2-Boc, in conjunction with "click chemistry," provides a highly efficient and specific method for peptide conjugation.

This document offers detailed protocols for the attachment of this compound to peptides, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Methodologies for both solid-phase (on-resin) and solution-phase conjugation are provided, along with protocols for the synthesis of the requisite alkyne-modified peptide and the final deprotection, purification, and characterization of the PEGylated product.

Core Concepts and Workflow

The overall strategy involves the synthesis of a peptide containing an alkyne functionality, which then serves as a reactive handle for the azide group on the this compound linker. The tert-butyloxycarbonyl (Boc) protecting group on the PEG linker's amine terminus allows for further functionalization if desired, and its removal is a key step in preparing the final conjugate.

G cluster_0 Peptide Synthesis cluster_1 PEGylation (Click Chemistry) cluster_2 Final Processing SPPS Solid-Phase Peptide Synthesis (Incorporate Alkyne Amino Acid) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage On_Resin On-Resin Conjugation SPPS->On_Resin Purification_Peptide Purification of Alkyne-Peptide Cleavage->Purification_Peptide In_Solution In-Solution Conjugation Purification_Peptide->In_Solution Boc_Deprotection Boc Group Deprotection On_Resin->Boc_Deprotection In_Solution->Boc_Deprotection Purification_PEG_Peptide Purification of PEGylated Peptide Boc_Deprotection->Purification_PEG_Peptide Characterization Characterization (MS, HPLC) Purification_PEG_Peptide->Characterization

General workflow for peptide PEGylation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Alkyne-Modified Peptides

This protocol describes the synthesis of a peptide containing a propargylglycine (Pra) residue using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Pra-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-Pra-OH at the desired position.

  • Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

ParameterCondition
Synthesis Scale0.1 mmol
ResinFmoc-Rink Amide (0.5 mmol/g)
Coupling ReagentsDIC/OxymaPure® (3 eq. each)
Deprotection Solution20% Piperidine in DMF
Cleavage Cocktail95% TFA / 2.5% TIS / 2.5% H₂O
Expected Yield (crude)>70% (sequence dependent)
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the conjugation of this compound to the alkyne-modified peptide while it is still attached to the solid support.

G Start Peptide-on-Resin with Alkyne Reagents Add this compound, CuSO4, Sodium Ascorbate in DMF/H2O Start->Reagents Reaction Agitate at Room Temperature Reagents->Reaction Wash Wash Resin (DMF, DCM, MeOH) Reaction->Wash Cleavage Cleave from Resin Wash->Cleavage End Boc-PEGylated Peptide Cleavage->End G Start Boc-PEG-Peptide TFA_DCM Dissolve in 25-50% TFA in DCM Start->TFA_DCM React Stir at Room Temperature (30 min - 2 hours) TFA_DCM->React Evaporate Evaporate Solvent React->Evaporate End PEGylated Peptide (TFA salt) Evaporate->End

Characterization of Azido-PEG6-C2-Boc Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of Azido-PEG6-C2-Boc conjugates. These protocols are essential for verifying the identity, purity, and stability of this bifunctional linker, which is critical in the development of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a heterobifunctional linker composed of an azide group for click chemistry, a hexaethylene glycol (PEG6) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation following deprotection. Accurate characterization of this molecule is paramount to ensure the quality and reliability of downstream applications in drug development and bioconjugation. This guide outlines the key analytical techniques for comprehensive characterization.

Analytical Methods Overview

A multi-faceted analytical approach is recommended to fully characterize this compound conjugates, ensuring confirmation of its identity, purity, and structural integrity. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₄₀N₄O₈
Molecular Weight492.57 g/mol

Table 2: Expected ¹H-NMR Chemical Shifts (in CDCl₃)

AssignmentChemical Shift (ppm)Multiplicity
Boc (-C(CH₃)₃)~1.44s
PEG (-O-CH₂-CH₂-O-)~3.65m
Azide (-CH₂-N₃)~3.39t
Boc-NH-CH₂-~3.25q
-CH₂-CH₂-NH-Boc~3.55t
Boc-NH-~5.0 (broad)s

Table 3: Expected ¹³C-NMR Chemical Shifts (in CDCl₃)

AssignmentChemical Shift (ppm)
Boc (-C(CH₃)₃)~28.4
Boc (-C(CH₃)₃)~79.1
PEG (-O-CH₂-CH₂-O-)~70.5
Azide (-CH₂-N₃)~50.7
Boc-NH-CH₂-~40.3
-CH₂-CH₂-NH-Boc~70.1

Table 4: Expected Mass Spectrometry Data

IonExpected m/z
[M+H]⁺493.2868
[M+Na]⁺515.2687

Table 5: FTIR Characteristic Vibrational Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Boc)3350-3450Medium
C-H Stretch (Aliphatic)2850-2950Strong
Azide (N₃) Stretch2100-2160Strong, Sharp
C=O Stretch (Boc)1680-1720Strong
C-O-C Stretch (PEG)1050-1150Strong

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and connectivity of the this compound conjugate.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H-NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H-NMR spectrum and reference the spectra (e.g., to residual solvent peak).

Mass Spectrometry (MS)

Objective: To verify the molecular weight of the this compound conjugate.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol). Dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • LC-MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient, for example, 10-90% B over 10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Ionization Mode: Positive ESI mode is typically used.

  • Data Analysis: Analyze the resulting mass spectrum to identify the parent ion peaks corresponding to the expected molecular weight (e.g., [M+H]⁺, [M+Na]⁺).

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound conjugate.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Instrumentation: An HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient, for example, 20-80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for the amide bond) or ELSD.

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of key functional groups (azide, Boc-carbamate, PEG ether).

Methodology:

  • Sample Preparation: Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) onto the ATR crystal of the FTIR spectrometer.

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Analyze the spectrum for the presence of characteristic absorption bands for the azide, Boc, and PEG functional groups. The antisymmetric stretch of the azide group is a particularly strong and sharp indicator, appearing in a relatively clear region of the spectrum.[2][3][4]

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Data Analysis & Reporting Synthesis This compound Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (Structure Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS HPLC HPLC (Purity Assessment) Purification->HPLC FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Report Comprehensive Analytical Report NMR->Report MS->Report HPLC->Report FTIR->Report

Caption: Overall analytical workflow for this compound.

HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Injection onto C18 RP-HPLC Column SamplePrep->Injection Gradient Gradient Elution (ACN/Water with TFA) Injection->Gradient Detection UV (210 nm) or ELSD Detection Gradient->Detection Analysis Data Analysis (Purity Calculation) Detection->Analysis

Caption: HPLC experimental workflow for purity analysis.

MS_Workflow SamplePrep Sample Preparation (Dilution in Mobile Phase) LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Mass_Analysis High-Resolution Mass Analysis (TOF/Orbitrap) Ionization->Mass_Analysis Data_Analysis Data Analysis (m/z Identification) Mass_Analysis->Data_Analysis

Caption: LC-MS workflow for molecular weight confirmation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Azido-PEG6-C2-Boc Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) reaction, specifically involving Azido-PEG6-C2-Boc. The information is tailored for researchers, scientists, and drug development professionals to help optimize experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in the click reaction, and how is it maintained? A1: The active catalyst is the Copper(I) or Cu(I) oxidation state.[1][2] This species is essential for forming the copper acetylide intermediate that reacts with the azide.[1] However, Cu(I) is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] Therefore, reactions are typically set up using a stable Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent, most commonly sodium ascorbate, which reduces Cu(II) to the active Cu(I) in situ and maintains the catalytic cycle.[3][4]

Q2: Why is a stabilizing ligand like THPTA or TBTA recommended? A2: Nitrogen-based ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) are critical for several reasons. They stabilize the active Cu(I) catalyst, protecting it from oxidation and disproportionation.[2] This stabilization also increases the catalyst's solubility and significantly accelerates the reaction rate, leading to higher yields.[2][5] For reactions in aqueous media or with biological molecules, the water-soluble ligand THPTA is particularly favored.[2]

Q3: Can the this compound molecule itself contribute to low yield? A3: Yes, the structure of the PEGylated azide can present challenges. The polyethylene glycol (PEG) chain, while improving solubility, can cause steric hindrance, which may slow down the reaction by impeding the approach of the reactants to the catalytic center.[1][6] In certain solvents, the PEG chain can also collapse or fold, potentially sequestering the azide group and making it inaccessible for reaction.[5]

Q4: Is the Boc (tert-Butyloxycarbonyl) protecting group stable under CuAAC conditions? A4: Yes, the Boc protecting group is generally stable under the mild, near-neutral pH conditions (typically pH 4-12) used for CuAAC reactions.[3][7] The Boc group is labile to strong acids (e.g., trifluoroacetic acid, TFA), which are not components of the standard click chemistry cocktail.[8] Therefore, cleavage of the Boc group is not an expected side reaction.

Troubleshooting Guide for Low Reaction Yield

Low or no product formation is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. The following workflow and detailed points provide a systematic approach to troubleshooting.

LowYieldTroubleshooting start Low or No Yield Observed cat_check 1. Catalyst System Check start->cat_check cat_q1 Is Sodium Ascorbate fresh? Old stock oxidizes. cat_check->cat_q1 cat_q2 Are you using a Cu(I) stabilizing ligand (e.g., THPTA)? cat_check->cat_q2 cat_q3 Are solvents degassed? Oxygen deactivates Cu(I). cat_check->cat_q3 reagent_check 2. Reagent & Stoichiometry Check reagent_q1 Are reactants pure? Confirm by NMR/MS. reagent_check->reagent_q1 reagent_q2 Are concentrations optimal? Low concentration slows rate. reagent_check->reagent_q2 condition_check 3. Reaction Condition Check condition_q1 Is the solvent appropriate? Reactants must be soluble. condition_check->condition_q1 condition_q2 Is temperature adequate? Gentle heating may help. condition_check->condition_q2 condition_q3 Is the order of addition correct? condition_check->condition_q3 substrate_check 4. Substrate-Specific Check substrate_q1 Is steric hindrance an issue? Increase time or temperature. substrate_check->substrate_q1 cat_q1->reagent_check cat_q2->reagent_check cat_q3->reagent_check reagent_q1->condition_check reagent_q2->condition_check condition_q1->substrate_check condition_q2->substrate_check condition_q3->substrate_check success Yield Improved substrate_q1->success

Caption: A troubleshooting workflow for low-yield copper-catalyzed click chemistry reactions.

Catalyst System Inactivity

The most common cause of failure in CuAAC reactions is an inactive or inefficient catalyst system.

CatalystCycle cluster_0 Catalyst Cycle Cu_II Cu(II) (Inactive) Cu_I Cu(I) (Active) Cu_II->Cu_I Sodium Ascorbate (Reducing Agent) Cu_I->Cu_II Oxygen (O₂) ligand Ligand (e.g., THPTA) Stabilizes Cu(I) ligand->Cu_I protects

Caption: The activation of Cu(II) to Cu(I) and its deactivation by oxygen.

  • Problem: The reaction does not start or stalls quickly.

  • Potential Cause: The sodium ascorbate reducing agent has degraded. It is sensitive to oxidation and should be stored properly. If the solid appears brown, it is likely oxidized and will be ineffective.[9]

  • Solution: Prepare a fresh stock solution of sodium ascorbate in deoxygenated water immediately before use.

  • Problem: Low conversion even with fresh reagents.

  • Potential Cause: Lack of a stabilizing ligand or insufficient amount. Without a ligand, the Cu(I) catalyst is rapidly oxidized.[2]

  • Solution: Use a water-soluble ligand like THPTA, especially for PEGylated substrates. A 5:1 ligand-to-copper ratio is often recommended to ensure the catalyst remains stable and active.[5][10]

  • Problem: The reaction mixture turns cloudy or forms a precipitate.

  • Potential Cause: Dissolved oxygen in the solvents is deactivating the catalyst, leading to the formation of insoluble copper species.

  • Solution: Thoroughly degas all solvents and water by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes before use.[2] For highly sensitive reactions, work under an inert atmosphere.[2]

Reagent Quality and Reaction Stoichiometry
  • Problem: Inconsistent results or appearance of side products.

  • Potential Cause: Impurities in the starting materials (this compound or the alkyne partner).

  • Solution: Verify the purity of all reagents using methods like NMR or Mass Spectrometry before starting the reaction.[10]

  • Problem: The reaction is very slow.

  • Potential Cause: Reactant concentrations are too low. The rate of a bimolecular reaction like CuAAC is dependent on the concentration of the reactants.[10]

  • Solution: If possible, increase the concentration of both the azide and alkyne partners. Working with very dilute solutions will inherently slow the reaction.[10]

Sub-Optimal Reaction Conditions
  • Problem: Starting materials are not fully consumed.

  • Potential Cause: Poor solubility of one or both reactants in the chosen solvent system.

  • Solution: Ensure both the this compound and the alkyne are fully soluble. Common solvent systems include mixtures of water with t-BuOH, DMSO, or DMF.[5][10] A change in solvent may be required to maintain solubility throughout the reaction.[10]

  • Problem: The reaction is slow with sterically hindered substrates.

  • Potential Cause: Insufficient thermal energy to overcome the activation barrier.

  • Solution: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can significantly improve yields for sterically demanding substrates.[10] However, avoid excessively high temperatures, which can promote side reactions.[10]

  • Problem: Precipitate forms immediately upon adding reagents.

  • Potential Cause: Incorrect order of reagent addition. Adding the sodium ascorbate before the ligand has complexed with the copper can cause premature reduction and precipitation of insoluble copper species.

  • Solution: Follow a validated order of addition. A recommended sequence is to first mix the copper sulfate and ligand, add this solution to the mixture of azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate.[2]

Quantitative Data Summary

The following tables provide typical parameters that can be used as a starting point for optimizing your reaction.

Table 1: Typical Reaction Conditions for CuAAC with PEG Linkers

ParameterRecommended RangeNotes
Azide Concentration 1 - 100 mMHigher concentrations generally lead to faster reactions.
Alkyne Concentration 1.0 - 2.0 equivalents (relative to azide)A slight excess of the non-PEGylated partner can drive the reaction to completion.[5]
CuSO₄·5H₂O 0.05 - 0.25 mM (for bioconjugation)[5]Higher catalyst loading (1-10 mol%) is common in small molecule synthesis.[9]
Sodium Ascorbate 5 equivalents (relative to copper)A significant excess is needed to maintain a reducing environment.[5]
Ligand (e.g., THPTA) 5 equivalents (relative to copper)The ligand:copper ratio is crucial for catalyst stability and activity.[5]
Solvent Water/t-BuOH, Water/DMSO, DMFMust fully solubilize all reactants.[10]
Temperature Room Temperature to 60°CIncrease temperature for sterically hindered substrates.[10]
pH 7 - 9 (for bioconjugation)[10]The reaction is generally tolerant of a pH range from 4 to 12.[11]

Experimental Protocols

General Protocol for Small-Scale CuAAC Reaction

This protocol is a general guideline for reacting this compound with an alkyne-containing molecule.

ProtocolWorkflow prep 1. Prepare Stock Solutions (in degassed solvents) mix_reactants 2. Mix Azide and Alkyne in reaction vessel prep->mix_reactants add_cat_complex 3. Add Premixed CuSO₄/Ligand mix_reactants->add_cat_complex initiate 4. Initiate with Fresh Sodium Ascorbate add_cat_complex->initiate react 5. React under Inert Gas (RT - 60°C) initiate->react monitor 6. Monitor Progress (TLC or LC-MS) react->monitor purify 7. Workup & Purify (e.g., SEC, IEX) monitor->purify

Caption: A standard experimental workflow for a CuAAC reaction.

1. Reagent Preparation:

  • Prepare stock solutions in degassed solvents (e.g., deionized water, DMF).

    • This compound: 10 mM in DMF.

    • Alkyne Partner: 12 mM in DMF.

    • CuSO₄·5H₂O: 20 mM in deionized water.[5]

    • THPTA Ligand: 100 mM in deionized water.[5]

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh immediately before use).[5]

2. Reaction Setup (for a 1 mL final volume):

  • In a clean vial, combine the following:

    • 100 µL of 10 mM this compound solution (1 µmol, 1.0 eq).

    • 100 µL of 12 mM Alkyne partner solution (1.2 µmol, 1.2 eq).

    • 735 µL of the primary reaction solvent (e.g., a mixture of water and t-BuOH).

  • In a separate microcentrifuge tube, prepare the catalyst complex by mixing:

    • 5 µL of 20 mM CuSO₄ solution (0.1 µmol, 0.1 eq).

    • 5 µL of 100 mM THPTA solution (0.5 µmol, 0.5 eq).

  • Let the catalyst complex stand for 2-3 minutes.

  • Add the 10 µL of the catalyst complex to the main reaction vial.

  • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (5 µmol, 5.0 eq).

3. Reaction and Monitoring:

  • Seal the vial and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress periodically by TLC or LC-MS until the starting materials are consumed.

4. Workup and Purification:

  • Once the reaction is complete, the purification strategy will depend on the product's properties. Due to the PEG chain, the product will be highly polar.

  • Size Exclusion Chromatography (SEC): Effective for removing unreacted small molecules (alkyne, catalyst components) from the larger PEGylated product.[12][]

  • Ion Exchange Chromatography (IEX): Can be used if the alkyne partner or product has a net charge, helping to separate it from neutral unreacted starting materials.[12]

References

Technical Support Center: Azido-PEG6-C2-Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG6-C2-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Boc deprotection step of this molecule.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound.

Why is my Boc deprotection incomplete?

Incomplete deprotection is a common issue that can arise from several factors. Below are the primary causes and recommended troubleshooting steps.

Potential Causes:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotection reactions are performed at room temperature, some substrates may require longer reaction times.[1]

  • Steric Hindrance: The polyethylene glycol (PEG) chain, although relatively short in this compound, can create a microenvironment that sterically hinders the approach of the acid to the Boc-protected amine, thereby slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the this compound and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

  • Moisture Contamination: Water in the reaction mixture can hydrolyze the TFA, reducing its effective concentration and hindering the deprotection process.

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture. For example, if you are using 20% TFA in DCM, try increasing it to 50% TFA in DCM.[1]

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Extend the reaction time until the starting material is no longer detectable.

  • Consider a Stronger Acid System: If increasing the TFA concentration and reaction time is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane can be employed.[1][3]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize moisture contamination.

  • Optimize Temperature: While most Boc deprotections are carried out at room temperature, gentle heating may be required for challenging substrates.[1] However, be cautious as this may also promote side reactions.

I am observing side products after deprotection. What could be the cause?

The formation of side products during Boc deprotection is often attributed to the reactive nature of the carbocation intermediate formed during the reaction.

Potential Causes:

  • Alkylation by tert-butyl cation: The tert-butyl cation generated during the cleavage of the Boc group is an electrophile that can alkylate nucleophilic sites on your molecule or in the reaction mixture.[4]

  • Acid-Labile Functional Groups: If your starting material contains other acid-sensitive functional groups, they may be cleaved or modified under the deprotection conditions.[1] For instance, some ester bonds may be partially cleaved by TFA.[5]

Troubleshooting Steps:

  • Use Scavengers: To prevent unwanted alkylation, add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or water, which can trap the tert-butyl cation.[1]

  • Milder Deprotection Conditions: If other functional groups are being affected, consider using milder deprotection conditions. This could involve using a lower concentration of acid or a shorter reaction time, though this needs to be balanced with achieving complete deprotection.

  • Alternative Deprotection Reagents: In cases where TFA is too harsh, other reagents can be considered. For example, TMSI in DCM with a solid bicarbonate base offers a pH-neutral deprotection method.[6]

Frequently Asked Questions (FAQs)

Q1: How can I confirm that the Boc group has been successfully removed?

A1: Several analytical techniques can be used to confirm the deprotection of the amine group:

  • ¹H NMR Spectroscopy: This is one of the most definitive methods. The disappearance of the large singlet peak around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group, is a clear indicator of successful deprotection.[2] You should also observe a shift in the signals of the protons adjacent to the newly formed free amine.

  • Mass Spectrometry (MS): A change in the molecular weight corresponding to the loss of the Boc group (100.12 g/mol ) will be observed.

  • Thin Layer Chromatography (TLC): The deprotected product will have a different polarity and thus a different Rf value compared to the starting material. The free amine is typically more polar and will have a lower Rf value.[7]

  • Infrared (IR) Spectroscopy: The disappearance of the C=O stretch of the carbamate (around 1680-1720 cm⁻¹) and the appearance of N-H stretching bands of the primary amine (two bands around 3300-3500 cm⁻¹) can indicate successful deprotection.[2][7]

Q2: What is the typical work-up procedure for a TFA-mediated Boc deprotection?

A2: A common work-up procedure involves the following steps:

  • Removal of Excess TFA: After the reaction is complete, the solvent and excess TFA are typically removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[1]

  • Neutralization: The resulting product is often a TFA salt of the amine. To obtain the free amine, the residue can be dissolved in a suitable organic solvent and washed with a mild basic aqueous solution, such as saturated sodium bicarbonate.[1]

  • Extraction and Drying: The organic layer is then separated, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the deprotected product.[1]

  • Precipitation (Alternative): In some cases, the deprotected amine salt can be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]

Q3: Can I use the deprotected product directly in the next reaction step?

A3: Often, the TFA salt of the deprotected amine can be used directly in the subsequent reaction step without neutralization, especially if the next reaction is compatible with acidic conditions.[8] However, if the next step requires a free amine, the neutralization and work-up procedure described above is necessary.

Experimental Protocols

Standard Boc Deprotection Protocol using TFA

This protocol outlines a general procedure for the removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected Azido-PEG6-C2-Amine

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected Azido-PEG6-C2-Amine in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1]

  • If required, add a scavenger such as TIS (2.5-5% v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

  • Co-evaporate with toluene (3 times) to remove residual TFA.[1]

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized as described in the FAQ section.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical Reaction TimePurity (%)Reference
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)1 - 2 hours>95[1][8]
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hours>95[3][8]
TFA50%DCM5 minutes78[3]
TFA50%DCM60 minutes>95[8]

Table 2: Analytical Methods for Monitoring Boc Deprotection

Analytical MethodPrincipleKey Indicator of DeprotectionAdvantagesDisadvantages
¹H NMR Measures the magnetic environment of protons.Disappearance of the tert-butyl singlet (~1.4 ppm).Provides unambiguous structural information; quantitative.Requires a relatively pure sample.[2]
LC-MS Separates compounds by chromatography and detects by mass.Shift to a lower molecular weight corresponding to the loss of the Boc group.Highly sensitive; provides molecular weight confirmation.May not provide detailed structural information.
TLC Separates compounds based on polarity.Appearance of a new spot with a lower Rf value.Fast, simple, and inexpensive for reaction monitoring.Not quantitative; confirmation of identity requires other methods.[7]
IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Disappearance of the carbamate C=O stretch and appearance of N-H stretches.Provides information about functional groups.Can be less definitive than NMR or MS.[2]

Visualizations

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up start Dissolve this compound in anhydrous DCM cool Cool to 0°C start->cool add_tfa Add TFA (and optional scavenger) cool->add_tfa react Stir at 0°C to RT add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete? Extend time concentrate Concentrate in vacuo monitor->concentrate Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize with NaHCO3 (aq) coevaporate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry, Filter, Concentrate extract->dry end_product Deprotected Product dry->end_product Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc (Azido-PEG6-C2-NH-Boc) Protonated_Boc R-NH-Boc-H⁺ (Protonated Carbamate) Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid - t-Bu⁺ Tert_Butyl_Cation t-Bu⁺ Protonated_Boc->Tert_Butyl_Cation Free_Amine R-NH₂ (Deprotected Product) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene Tert_Butyl_Cation->Isobutylene - H⁺

References

Side reactions of Azido-PEG6-C2-Boc and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG6-C2-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains an azide group for use in click chemistry reactions, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and provide flexibility, and a Boc-protected amine.[1][2][3] The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the primary amine.[1][2] This linker is commonly used in bioconjugation and drug delivery to connect two different molecules in a sequential manner.

Q2: What are the two reactive functionalities of this linker and how are they used?

The two reactive ends are the azide (-N₃) group and the Boc-protected amine (-NHBoc) group. The azide group is used for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-containing molecule.[3][4] The Boc-protected amine, after deprotection to a primary amine, can be reacted with various functional groups, such as activated esters (e.g., NHS esters) or carboxylic acids (with activation), to form a stable amide bond.[1][2]

Q3: What are the storage recommendations for this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C or below, protected from moisture and light. If a stock solution is required, use an anhydrous organic solvent such as DMSO or DMF and store it at -20°C or -80°C. For aqueous buffer solutions containing the linker, it is best to prepare them fresh for each experiment to minimize potential degradation.

Troubleshooting Guides

Side Reactions of the Azide Group

Q: My click chemistry reaction has a low yield. What are the potential causes and solutions?

Low yields in click chemistry reactions can be due to several factors. For copper-catalyzed reactions (CuAAC), the primary issue is often the oxidation of the Cu(I) catalyst to the inactive Cu(II) state. For strain-promoted reactions (SPAAC), the kinetics can be slow depending on the specific strained alkyne used.

Troubleshooting Low Yield in Click Chemistry

Potential Cause Suggested Solution
Inactive Cu(I) catalyst (CuAAC) Degas all solvents and solutions thoroughly to remove oxygen. Work under an inert atmosphere (e.g., nitrogen or argon). Use a fresh solution of the reducing agent (e.g., sodium ascorbate).[5]
Poor quality of reagents Verify the purity and integrity of your alkyne-containing molecule and the this compound linker using analytical methods like NMR or mass spectrometry.
Suboptimal reaction conditions Optimize the solvent system. While aqueous buffers are common, co-solvents like DMSO or t-BuOH can improve solubility. Ensure the pH is within the optimal range (typically 7-9 for bioconjugation).[6]
Slow reaction kinetics (SPAAC) Consider using a more reactive strained alkyne, such as DBCO, which generally exhibits faster kinetics than BCN.[4] Increase the reaction temperature if the biomolecules are stable at higher temperatures. Prolong the reaction time.
Steric hindrance If conjugating to a large biomolecule, the PEG spacer of this compound helps to reduce steric hindrance. However, if the reactive site on the biomolecule is in a sterically crowded environment, this can still slow down the reaction.

Q: I am observing a reduction of the azide group to an amine. How can I prevent this?

The reduction of the azide group to a primary amine is a common side reaction, especially in the presence of phosphines or other reducing agents.[7]

Troubleshooting Azide Reduction

Potential Cause Suggested Solution
Presence of phosphine-based reagents Avoid using phosphine-based reducing agents, such as TCEP, in the same reaction mixture as the azide-containing linker. If a reducing agent is necessary (e.g., for reducing disulfide bonds), consider using a non-phosphine-based reagent like DTT, although its compatibility should be verified.
Presence of other reducing agents Be aware of other components in your reaction mixture that may have reducing potential.
Reaction with thiols While generally stable, prolonged incubation of azides with thiols under certain conditions can lead to reduction. Minimize reaction times when thiols are present.
Side Reactions of the Boc-Protected Amine

Q: My Boc deprotection is incomplete. What could be the reason and how can I fix it?

Incomplete Boc deprotection is a frequent issue and can be caused by several factors, including insufficient acid strength or concentration, inadequate reaction time, or steric hindrance from the PEG chain.[1]

Troubleshooting Incomplete Boc Deprotection

Potential Cause Suggested Solution
Insufficient acid strength or concentration Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 20-50% TFA in DCM.[1][8] For more resistant substrates, a stronger acid system like 4M HCl in dioxane can be used.[1]
Inadequate reaction time or temperature Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.[1] While most deprotections are performed at room temperature, gentle heating may be required for some substrates.
Steric hindrance The PEG chain can sterically hinder the approach of the acid to the Boc-protected amine. Using a higher concentration of acid or a longer reaction time can help overcome this.[1]
Solvent issues Ensure that the this compound conjugate is fully soluble in the chosen solvent system. DCM is a common choice for TFA-mediated deprotection.[1][2]

Q: I am observing side products after Boc deprotection. What is the likely cause?

The formation of side products during Boc deprotection is often due to the presence of other acid-sensitive functional groups in the molecule. The tert-butyl cation generated during the reaction can also cause side reactions like alkylation of electron-rich moieties.[9]

Troubleshooting Side Products in Boc Deprotection

Potential Cause Suggested Solution
Presence of other acid-labile groups If your molecule contains other acid-sensitive protecting groups (e.g., trityl groups on thiols), they may be cleaved under the conditions used for Boc deprotection. Consider using an orthogonal protecting group strategy where different protecting groups are removed under distinct conditions (e.g., Fmoc for amines, which is base-labile).[10]
Alkylation by tert-butyl cation The tert-butyl cation formed during deprotection can alkylate nucleophilic sites on your molecule.[9] To prevent this, add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture.[1]
Ester bond cleavage If your molecule contains an acid-sensitive ester bond, standard Boc deprotection conditions with TFA may cause partial cleavage. Using HCl in an anhydrous solvent like dioxane might be a milder alternative that preserves the ester bond.[11]

Quantitative Data

The following tables provide a summary of quantitative data for reaction conditions and kinetics related to the functionalities of this compound. Note that this data is based on similar molecules and should be used as a starting point for optimization.

Table 1: Representative Reaction Conditions for Boc Deprotection [2]

Reagent Concentration Solvent Time (min) Product Purity (%)
TFA20%DCM578
TFA50%DCM60>95
HCl4MDioxane5~80
HCl4MDioxane60>95

Table 2: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide [4]

Strained Alkyne Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Notes
DBCO (Dibenzocyclooctyne)~0.1Generally exhibits fast kinetics.
BCN (Bicyclo[6.1.0]nonyne)0.14Offers a favorable reaction rate for many bioorthogonal applications.
DIFO (Difluorinated Cyclooctyne)0.076A common cyclooctyne used in SPAAC.
DIBO (Dibenzocyclooctynol)0.17Exhibits fast reaction kinetics.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound[1][2]

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG conjugate in anhydrous DCM in a round-bottom flask (concentration of 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).

  • If necessary, add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (3x) can help remove residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5][12]

This protocol describes a general procedure for conjugating this compound to an alkyne-containing molecule.

Materials:

  • This compound conjugate

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Degassed water

Procedure:

  • Prepare stock solutions:

    • This compound in DMSO or water.

    • Alkyne-containing molecule in a compatible solvent.

    • CuSO₄ in degassed water (e.g., 20 mM).

    • THPTA in degassed water (e.g., 100 mM).

    • Sodium ascorbate in degassed water (freshly prepared, e.g., 300 mM).

  • In a reaction tube, add the alkyne-containing molecule and the this compound conjugate (typically a slight excess of one component is used).

  • Add the reaction buffer to the desired final volume.

  • Prepare a premix of CuSO₄ and THPTA by mixing them in a 1:5 molar ratio.

  • Add the CuSO₄:THPTA premix to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction progress by LC-MS or other suitable analytical method.

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or reversed-phase HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[3][4]

This protocol describes a general procedure for conjugating this compound to a strained alkyne-containing molecule (e.g., DBCO-modified).

Materials:

  • This compound conjugate

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO or other suitable organic solvent

Procedure:

  • Dissolve the this compound conjugate in a suitable solvent (e.g., DMSO).

  • Dissolve the strained alkyne-containing molecule in the reaction buffer.

  • Add the this compound stock solution to the solution of the strained alkyne-containing molecule. A molar excess of one component (e.g., 1.5-2 fold) can be used to drive the reaction to completion.

  • Ensure the final concentration of the organic solvent is low enough to not negatively impact the stability of the biomolecules, if applicable (e.g., <10%).

  • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Monitor the reaction progress by LC-MS, HPLC, or other suitable analytical methods.

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or reversed-phase HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation start This compound click_reaction Click Chemistry (CuAAC or SPAAC) start->click_reaction mol_A Molecule A (e.g., with alkyne) mol_A->click_reaction intermediate Molecule A-PEG-NHBoc click_reaction->intermediate deprotection Boc Deprotection (e.g., TFA in DCM) intermediate->deprotection activated_intermediate Molecule A-PEG-NH2 deprotection->activated_intermediate amide_coupling Amide Bond Formation activated_intermediate->amide_coupling mol_B Molecule B (e.g., with NHS ester) mol_B->amide_coupling final_product Molecule A-PEG-Molecule B amide_coupling->final_product

Caption: General experimental workflow for the sequential conjugation of two molecules using this compound.

troubleshooting_workflow cluster_azide Azide-Related Issues cluster_boc Boc-Amine-Related Issues start Problem Encountered (e.g., Low Yield, Side Products) azide_q1 Is the reaction CuAAC or SPAAC? start->azide_q1 boc_q1 Is Boc deprotection incomplete? start->boc_q1 azide_a1_cu Check Cu(I) oxidation. Degas solvents, use fresh ascorbate. azide_q1->azide_a1_cu CuAAC azide_a1_spaac Check alkyne reactivity. Increase time/temp or use DBCO. azide_q1->azide_a1_spaac SPAAC azide_q2 Is azide being reduced? azide_a1_cu->azide_q2 azide_a1_spaac->azide_q2 azide_a2 Avoid phosphine reagents. Minimize reaction time with thiols. azide_q2->azide_a2 Yes azide_q2->boc_q1 No end Re-analyze Optimized Reaction azide_a2->end boc_a1 Increase acid concentration/time. Consider stronger acid. boc_q1->boc_a1 Yes boc_q2 Are there side products? boc_q1->boc_q2 No boc_a1->boc_q2 boc_a2 Use scavengers (e.g., TIS). Consider orthogonal protection. boc_q2->boc_a2 Yes boc_q2->end No boc_a2->end

Caption: A logical troubleshooting workflow for identifying and mitigating side reactions with this compound.

reaction_pathways cluster_azide_path Azide Chemistry cluster_amine_path Amine Chemistry (Post-Deprotection) start This compound azide_reaction Click Chemistry start->azide_reaction deprotection Boc Deprotection start->deprotection Orthogonal Path cuaac CuAAC with Terminal Alkyne azide_reaction->cuaac spaac SPAAC with Strained Alkyne azide_reaction->spaac final_product Bioconjugate cuaac->final_product spaac->final_product amine_reaction Amine Conjugation deprotection->amine_reaction nhs_ester Reaction with NHS Ester amine_reaction->nhs_ester carboxyl Reaction with Activated Carboxylic Acid amine_reaction->carboxyl nhs_ester->final_product carboxyl->final_product

Caption: Reaction pathways available for the orthogonal functionalities of this compound.

References

Technical Support Center: Optimizing Azido-PEG6-C2-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the conjugation and deprotection of Azido-PEG6-C2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional PROTAC linker.[1] It contains two key functional groups:

  • An azide group (N₃) , which is used for "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2]

  • A Boc-protected amine (Boc-NH) . The tert-butyloxycarbonyl (Boc) group is a protecting group that can be removed under acidic conditions to reveal a primary amine (-NH₂), which can then be used for subsequent conjugation, typically forming an amide bond with a carboxylic acid.[3][4]

Q2: Which "click chemistry" reaction should I choose for the azide group: CuAAC or SPAAC?

The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on the sensitivity of your molecule.

  • CuAAC is fast and efficient but requires a copper(I) catalyst, which can be toxic to cells or interfere with sensitive biomolecules like proteins.[][] It is ideal for in vitro synthesis where the components are not sensitive to copper.[]

  • SPAAC is a copper-free alternative that uses a strained alkyne (e.g., DBCO or BCN).[1][] It is highly biocompatible and suitable for use in living systems or with sensitive biological samples.[][]

Q3: How do I monitor the progress of my conjugation reaction?

Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively see the consumption of starting materials and the appearance of the product.[7]

  • High-Performance Liquid Chromatography (HPLC): A quantitative technique to separate and measure the concentrations of reactants and the product.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly specific method that confirms the formation of the desired conjugate by verifying its molecular weight.[7]

Q4: Under what conditions is the Boc group removed?

The Boc group is reliably removed under acidic conditions.[3][8] The most common reagent is Trifluoroacetic acid (TFA), typically used in a solvent like dichloromethane (DCM).[9][10] Another common reagent is 4M HCl in 1,4-dioxane.[9][11]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield via Click Chemistry (CuAAC)
Potential Cause Troubleshooting Steps
Ineffective Copper(I) Catalyst The Cu(I) catalyst can be oxidized to Cu(II), rendering it inactive. Always use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the copper in its active Cu(I) state.[12]
Poor Solubility of Reactants Ensure all reactants are fully dissolved. A common co-solvent system is DMSO/water, which can help solubilize both organic and aqueous components.[12]
Incorrect Stoichiometry The molar ratio of reactants is crucial. For CuAAC, a slight excess of the alkyne-containing molecule (e.g., 1.2 equivalents) may improve yield.[12]
Incompatible Buffer Some buffer components can interfere with the reaction. Use non-coordinating buffers. Phosphate buffer is generally acceptable.[12]
Issue 2: Incomplete Boc Deprotection
Potential Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration The Boc group is cleaved by acidolysis; weak or dilute acid may result in an incomplete reaction.[9] Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[9]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process.[9] Extend the reaction time and monitor completion by TLC or LC-MS. While often performed at room temperature, gentle heating may be required for some substrates.[9]
Steric Hindrance The bulky PEG chain can sometimes hinder the acid's approach to the Boc group.[9] Using a stronger acid or extending the reaction time can help overcome this.
Poor Solvent Choice The solvent must fully solvate both the PEG conjugate and the acid. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[9]
Issue 3: Side Product Formation During Boc Deprotection
Potential Cause Troubleshooting Steps
Acid-Labile Functional Groups Other functional groups in your molecule (e.g., esters) may be sensitive to strong acid.[10]
Alkylation by Tert-butyl Cation The cleavage of the Boc group generates a tert-butyl cation, which can alkylate sensitive functional groups.

Quantitative Data Summary

Table 1: Common Reagents for Boc Deprotection

ReagentConcentrationSolventTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50%[9]Dichloromethane (DCM)[9]30 min - 2 hours[10]Highly effective but can cleave other acid-sensitive groups.
Hydrochloric Acid (HCl)4 M[11]1,4-Dioxane[11]1 - 6 hours[10][11]A strong alternative to TFA.[11]
Stannic Chloride (SnCl₄)-Organic Solvents-An extremely mild reagent for sensitive substrates.[13]

Table 2: Recommended Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended ValueNotes
Reactant Ratio (Azide:Alkyne) 1:1.2 to 1:2[12]A slight excess of the alkyne component can drive the reaction to completion.
Copper Source Copper(II) Sulfate (CuSO₄)-
Reducing Agent Sodium AscorbateUse a 4:1 molar ratio of Sodium Ascorbate to Copper Sulfate.[12]
Solvent System DMSO/Water (e.g., 65% v/v)[12]Ensures solubility of diverse reactants.
Temperature Room Temperature[12]Mild conditions are usually sufficient.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation
  • Dissolve your alkyne-containing molecule and this compound in a suitable solvent mixture (e.g., DMSO/water).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate in water.

  • In another vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the main reaction mixture.

  • Add the sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the low millimolar range.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress using LC-MS or HPLC.

  • Once complete, the product can be purified using techniques such as preparative HPLC or column chromatography.

Protocol 2: General Procedure for Boc Deprotection
  • Dissolve the Boc-protected PEG conjugate in an appropriate anhydrous solvent, such as dichloromethane (DCM).

  • Cool the solution in an ice bath (0°C).

  • Add the acidic deprotection reagent (e.g., TFA to a final concentration of 20-50%) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.[14]

  • Monitor the reaction's completion by TLC or LC-MS.[14]

  • Upon completion, remove the solvent and excess acid under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene can help remove residual TFA.[9]

  • For work-up, dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected product.[14]

Visual Diagrams

G cluster_start Step 1: Starting Materials cluster_reaction Step 2: CuAAC Reaction cluster_intermediate Step 3: Intermediate Product cluster_deprotection Step 4: Boc Deprotection cluster_final Step 5: Final Conjugate mol_a Molecule-Alkyne cu_reagents CuSO4 Sodium Ascorbate DMSO/Water mol_a->cu_reagents mol_b This compound mol_b->cu_reagents intermediate Molecule-PEG6-C2-Boc cu_reagents->intermediate Conjugation dep_reagents TFA / DCM intermediate->dep_reagents Acidic Cleavage final_product Molecule-PEG6-C2-Amine dep_reagents->final_product

Caption: Overall experimental workflow for this compound conjugation.

G start Low Conjugation Yield? check_sol Are all reactants fully dissolved? start->check_sol check_cat Is the Cu(I) catalyst active? check_sol->check_cat Yes sol_no No: Use co-solvents (e.g., DMSO/Water) check_sol->sol_no No check_stoich Is stoichiometry correct? check_cat->check_stoich Yes cat_no No: Use fresh Sodium Ascorbate check_cat->cat_no No stoich_no No: Optimize molar ratios (e.g., excess alkyne) check_stoich->stoich_no No

Caption: Troubleshooting decision tree for low conjugation yield.

G start Boc Deprotection Issue? incomplete Incomplete Reaction start->incomplete side_prod Side Products Formed start->side_prod inc_acid Increase acid conc. (e.g., 20% -> 50% TFA) incomplete->inc_acid inc_time Increase reaction time and monitor by LC-MS incomplete->inc_time side_scav Add scavenger (e.g., TIS) side_prod->side_scav side_mild Use milder acid conditions side_prod->side_mild

References

Technical Support Center: Purification of Azido-PEG6-C2-Boc Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG6-C2-Boc labeled proteins. Our aim is to help you navigate common challenges encountered during the purification of these modified proteins.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the this compound linker?

The this compound linker is a chemical tool used for the modification of proteins. Each component of the linker serves a specific function:

  • Azido (N3) group: This functional group is used in bio-orthogonal "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the highly specific and efficient attachment of other molecules, such as fluorescent dyes, biotin, or drug molecules, to the labeled protein.[1][2]

  • PEG6 (Polyethylene Glycol, 6 units): The PEG spacer enhances the solubility of the labeled protein and reduces steric hindrance. This can help to maintain the protein's native conformation and biological activity.[1][3]

  • C2: This refers to a two-carbon spacer.

  • Boc (tert-butyloxycarbonyl): The Boc group is a protecting group for an amine.[4][5] In the context of this linker, it typically protects an amino group that can be deprotected under acidic conditions to allow for further modifications.[6][7]

Q2: Which purification methods are suitable for this compound labeled proteins?

Several chromatographic techniques can be employed to purify this compound labeled proteins. The choice of method will depend on the specific properties of the protein and the nature of the impurities. Common methods include:

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size). It is effective for separating the larger PEGylated protein from smaller, unreacted labeling reagents.[8][9][10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It can provide high-resolution separation of the labeled protein from unlabeled protein and other impurities.[11][12][13][14]

  • Affinity Chromatography: If the protein has a known affinity tag, this method can be highly specific. Alternatively, after a click chemistry reaction to attach a tag like biotin to the azide group, streptavidin-based affinity purification can be used to isolate the labeled protein.[15][16]

  • Ion-Exchange Chromatography (IEX): This method separates proteins based on their net charge. It can be useful if the labeling process alters the overall charge of the protein.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Protein Recovery After Purification Non-specific interactions with the chromatography resin: PEGylated proteins can sometimes interact with silica-based SEC columns, leading to poor peak shape and lower recovery.[10]- Use a column with a different stationary phase (e.g., a polymer-based column).- Modify the mobile phase by adding organic modifiers or adjusting the salt concentration to minimize non-specific binding.[10]
Protein precipitation during purification: Changes in buffer composition or the presence of organic solvents in RP-HPLC can cause the protein to precipitate.- Optimize the mobile phase composition to maintain protein solubility.- Perform a buffer exchange step before purification to ensure the protein is in a suitable buffer.
Incomplete Separation of Labeled and Unlabeled Protein Insufficient resolution of the chromatography method: The addition of the this compound label may not significantly alter the size or charge of the protein, making separation by SEC or IEX challenging.- RP-HPLC often provides better resolution for separating labeled and unlabeled proteins due to differences in hydrophobicity.- Optimize the gradient conditions in RP-HPLC for better separation.[12][14]
Presence of Aggregates in the Purified Sample Harsh purification conditions: Exposure to organic solvents or extreme pH during RP-HPLC can sometimes lead to protein aggregation.- Use SEC as a final polishing step to remove aggregates.[8][10]- Optimize the RP-HPLC method to use milder conditions (e.g., lower organic solvent concentration, different ion-pairing agent).
Boc Group is Prematurely Cleaved Exposure to acidic conditions: The Boc group is labile in acidic conditions.[6][7]- Ensure all buffers used during labeling and purification are at a neutral or slightly basic pH.- If acidic conditions are required for other reasons, consider using a different protecting group.

Experimental Protocols

General Protocol for Purification by Size-Exclusion Chromatography (SEC)

This protocol provides a general guideline for purifying this compound labeled proteins using SEC. The specific column and mobile phase should be optimized for your particular protein.

  • Column: Select a size-exclusion chromatography column with a fractionation range appropriate for the molecular weight of your PEGylated protein.

  • Mobile Phase: A common mobile phase is 150 mM phosphate buffer at pH 7.0. The composition may need to be optimized to prevent non-specific interactions.[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Sample Preparation: Ensure your protein sample is clear and free of precipitates. Filter the sample through a 0.22 µm filter before injection.

  • Injection: Inject the sample onto the column. The injection volume will depend on the column size.

  • Detection: Monitor the elution profile using a UV detector at 280 nm for the protein and potentially at other wavelengths if the label has a chromophore.

  • Fraction Collection: Collect fractions corresponding to the peak of the labeled protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm the purity and identity of the labeled protein.

General Protocol for Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general procedure for purifying this compound labeled proteins using RP-HPLC. Optimization of the column and gradient is crucial for successful separation.

  • Column: A C4, C8, or C18 reversed-phase column is typically used for protein purification.[12]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.[11]

    • Solvent B: 0.1% TFA in acetonitrile.[11]

  • Gradient: Develop a linear gradient of increasing Solvent B to elute the protein. The optimal gradient will depend on the hydrophobicity of your protein and the label.

  • Flow Rate: A typical flow rate for an analytical column is 0.5-1.0 mL/min.

  • Sample Preparation: Dissolve the protein in a buffer compatible with the initial mobile phase conditions. Filter the sample before injection.

  • Injection: Inject the sample onto the equilibrated column.

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions containing the purified labeled protein.

  • Solvent Removal: Remove the organic solvent and TFA from the collected fractions, typically by lyophilization or buffer exchange.

Quantitative Data Summary

Parameter Method Typical Value/Range Reference
Purity Achieved SEC-HPLC>99%[10]
Boc Deprotection Conditions Acidic Treatment20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[6][7]
Boc Deprotection Time Acidic Treatment5-30 minutes[6]

Visualizations

Purification_Workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis Protein Unlabeled Protein Labeling Labeling Reaction (this compound) Protein->Labeling Crude Crude Labeled Protein Mixture Labeling->Crude Purification_Step Purification (SEC, RP-HPLC, or Affinity) Crude->Purification_Step Pure_Protein Purified Labeled Protein Purification_Step->Pure_Protein Impurities Unreacted Reagents & Unlabeled Protein Purification_Step->Impurities Analysis Purity & Identity Check (SDS-PAGE, Mass Spec) Pure_Protein->Analysis

Caption: General workflow for the purification of this compound labeled proteins.

Troubleshooting_Flowchart Start Low Protein Recovery? Cause1 Non-specific binding to column? Start->Cause1 Yes Cause2 Protein precipitation? Start->Cause2 No, check for... Solution1 Change column matrix or modify mobile phase Cause1->Solution1 End Problem Resolved Solution1->End Solution2 Optimize buffer/solvent conditions Cause2->Solution2 Solution2->End

Caption: Troubleshooting flowchart for low protein recovery during purification.

References

Stability issues with Azido-PEG6-C2-Boc in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG6-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this bifunctional linker in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups of this compound and their intended reactivity?

This compound is a heterobifunctional linker featuring three key components:

  • Azide group (-N₃): This group is primarily used for "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the efficient and specific conjugation to alkyne-containing molecules.

  • PEG6 linker: A six-unit polyethylene glycol spacer that enhances hydrophilicity and provides a flexible connection between conjugated molecules.

  • Boc-protected amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group protects a primary amine. This protecting group can be removed under acidic conditions to reveal the amine, which can then be used for subsequent conjugation reactions, for instance, with activated carboxylic acids (e.g., NHS esters).

Q2: What are the main stability concerns for this compound in solution?

The primary stability concerns for this compound in solution revolve around the three key functional moieties: the azide group, the PEG linker, and the Boc-protecting group. Each can be susceptible to degradation under specific conditions.

Q3: How should I store this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C or below, protected from moisture and light.[1] If you need to prepare a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C.[1] For aqueous buffer solutions containing the linker, it is best to prepare them fresh for each experiment to minimize potential degradation.[1][2]

Troubleshooting Guides

Problem 1: Low or no reactivity of the azide group in a click chemistry reaction.
Potential Cause Suggested Solution
Presence of reducing agents Ensure that your reaction buffer does not contain reducing agents like DTT or TCEP, as these can reduce the azide group to an amine.[1] If their presence is unavoidable, consider using a higher concentration of the azide linker or performing the azide reaction before introducing the reducing agent.
Degradation due to light/heat Minimize exposure of the linker and your reaction mixture to direct light and elevated temperatures.[1]
Acidic buffer conditions Avoid strongly acidic buffers (pH < 4), as these can protonate the azide to form hydrazoic acid, which is unstable.[1] Most click chemistry reactions are performed at or near neutral pH.
Problem 2: Premature cleavage of the Boc protecting group.
Potential Cause Suggested Solution
Acidic conditions The Boc group is labile in acidic environments.[3][4] Ensure that all buffers and solutions are at or near neutral pH unless Boc deprotection is intended.
Inadvertent exposure to acid Verify the pH of all reagents and solutions before adding them to your reaction mixture.
Problem 3: Inconsistent or non-reproducible experimental results.
Potential Cause Suggested Solution
Variable linker integrity Prepare fresh solutions of the linker for each experiment from a properly stored solid stock to avoid issues from multiple freeze-thaw cycles or prolonged storage in solution.[2]
Hydrolysis of the linker Although the PEG linker itself is relatively stable, prolonged incubation in aqueous buffers, especially at non-neutral pH and elevated temperatures, can lead to hydrolysis. Minimize incubation times in aqueous solutions.[1]
Reaction with buffer components Avoid nucleophilic buffers, such as those containing primary amines (e.g., Tris), if the Boc group has been removed, as the free amine in the buffer can compete in conjugation reactions.[2]

Data Presentation: Summary of Stability Factors

The stability of this compound is influenced by several factors. The following tables summarize these factors for each functional group based on general chemical principles and data from related compounds.

Table 1: Factors Affecting the Stability of the Azide Group

Factor Condition Effect on Stability Recommendation
pH Generally stable in the range of 4-12.[1]Avoid strong acids (pH < 4).Use buffers within a pH range of 5.0-10.0.[1]
Reducing Agents Can be reduced to an amine by agents like DTT and TCEP.[1]Avoid the use of these reducing agents in the presence of the azide.[1]
Light and Heat Prolonged exposure can lead to degradation.[1]Protect from light and store at low temperatures.[1]
Heavy Metals Can form explosive metal azides.Avoid contact with heavy metal ions.

Table 2: Factors Affecting the Stability of the Boc-Protecting Group

Factor Condition Effect on Stability Recommendation
pH Labile in acidic conditions.Cleavage of the Boc group.Maintain a neutral to basic pH unless deprotection is desired.
Temperature Generally stable at physiological temperatures (37°C) in the absence of acid.[5]Minimal effect at neutral pH.Standard reaction temperatures are well-tolerated.

Table 3: Factors Affecting the Stability of the PEG Linker

Factor Condition Effect on Stability Recommendation
Oxidizing Agents Susceptible to oxidative degradation.Chain cleavage can occur.Avoid strong oxidizing agents and de-gas solutions for long-term experiments.
Temperature Can undergo thermal degradation at high temperatures.Increased rate of degradation.Perform reactions at the lowest feasible temperature.
pH Generally stable over a wide pH range.Minimal effect under typical experimental conditions.Standard buffer conditions are generally well-tolerated.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dissolving this compound
  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[2]

  • Weighing: Weigh the desired amount of the linker in a clean, dry vial.

  • Dissolution: Add an anhydrous organic solvent (e.g., DMSO or DMF) to the solid to prepare a concentrated stock solution. Sonicate briefly if necessary to ensure complete dissolution.

  • Aqueous Dilution: For reactions in aqueous media, add the stock solution to the aqueous buffer. It is advisable to add the organic stock solution to the aqueous buffer rather than the other way around to minimize precipitation.

Protocol 2: Monitoring the Stability of this compound using HPLC
  • Preparation of Solutions:

    • Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter.

    • Prepare a stock solution of this compound in an appropriate anhydrous organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mM).

  • Incubation:

    • Add a known volume of the linker stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 1 mM).

    • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Analysis:

    • Analyze the aliquots by reverse-phase HPLC. Use a suitable C18 column and a gradient of water and acetonitrile (both containing 0.1% TFA) as the mobile phase.

    • Monitor the disappearance of the parent peak corresponding to this compound and the appearance of any degradation product peaks over time.

Mandatory Visualizations

Stability_Pathway cluster_conditions Potential Degradation Conditions cluster_linker This compound cluster_products Degradation Products Reducing_Agents Reducing Agents (e.g., DTT, TCEP) Azido_PEG6_C2_Boc This compound Reducing_Agents->Azido_PEG6_C2_Boc Reduces Azide Acidic_pH Acidic pH (e.g., TFA) Acidic_pH->Azido_PEG6_C2_Boc Cleaves Boc Strong_Oxidants Strong Oxidants Strong_Oxidants->Azido_PEG6_C2_Boc Degrades PEG Amine_Product Amine-PEG6-C2-Boc Azido_PEG6_C2_Boc->Amine_Product Reduction Deprotected_Product Azido-PEG6-C2-Amine Azido_PEG6_C2_Boc->Deprotected_Product Deprotection Cleaved_PEG PEG Chain Fragments Azido_PEG6_C2_Boc->Cleaved_PEG Oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Inconsistent Results or Low Yield? Start->Problem Check_Linker_Storage Verify Linker Storage (-20°C, dry, dark) Problem->Check_Linker_Storage Yes Proceed Proceed with Experiment Problem->Proceed No Check_Solution_Prep Prepare Fresh Solutions? Check_Linker_Storage->Check_Solution_Prep Prepare_Fresh Prepare Fresh Linker Solution Check_Solution_Prep->Prepare_Fresh No Check_Buffer_pH Check Buffer pH (Avoid strong acids/bases) Check_Solution_Prep->Check_Buffer_pH Yes Prepare_Fresh->Check_Buffer_pH Check_Reducing_Agents Presence of Reducing Agents? Check_Buffer_pH->Check_Reducing_Agents Remove_Reducing_Agents Remove or Modify Protocol Check_Reducing_Agents->Remove_Reducing_Agents Yes Check_Reducing_Agents->Proceed No Remove_Reducing_Agents->Proceed

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Troubleshooting Protein Aggregation After PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of protein aggregation following PEGylation. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common visual and analytical indicators of protein aggregation after PEGylation?

A1: Visually, you might observe turbidity, opalescence, or the formation of visible precipitates in your reaction mixture. Analytically, techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will indicate an increase in the average particle size and polydispersity.[1]

Q2: What are the primary causes of protein aggregation during and after PEGylation?

A2: Protein aggregation during PEGylation is a complex issue that can stem from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to aggregation.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability. Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While PEG is generally a stabilizer, its interaction with the protein surface can sometimes induce conformational changes that lead to aggregation. The size and structure of the PEG molecule can influence these interactions.[1][2]

  • Poor Reagent Quality: Impurities or a high percentage of bifunctional species in a monofunctional PEG reagent can cause unintended cross-linking.[1]

  • Inherent Protein Instability: Some proteins are naturally prone to aggregation due to their amino acid sequence and structure. For instance, the presence of free cysteine residues can lead to the formation of intermolecular disulfide bonds.

Q3: How does the choice of PEG reagent (monofunctional vs. bifunctional) affect aggregation?

A3: If you are experiencing aggregation due to cross-linking, it is highly advisable to use a monofunctional PEG reagent. Homobifunctional PEG linkers carry an inherent risk of linking multiple protein molecules, which can lead to significant aggregation. Switching to a monofunctional alternative is a crucial troubleshooting step if aggregation is a persistent issue.[1]

Q4: Can the size of the PEG molecule influence protein aggregation?

A4: Yes, the molecular weight (MW) of the PEG can influence aggregation. For example, a study on Granulocyte-Colony Stimulating Factor (G-CSF) demonstrated that N-terminal attachment of a 20 kDa PEG molecule could prevent protein precipitation by making the aggregates soluble and slowing the rate of aggregation compared to the unmodified protein. Even a 5 kDa PEG showed a significant improvement in stability.[1] However, the effect of PEG MW can be protein-specific, as different sizes may affect protein conformation differently.[1][2]

Q5: How does pH influence aggregation during the PEGylation reaction?

A5: The pH of the reaction is a critical parameter that affects both the reaction rate and specificity, which in turn can impact aggregation.

  • Low pH (around 5.0-6.5): This range can favor the selective PEGylation of the N-terminal alpha-amine over lysine residues, potentially reducing multi-PEGylation and subsequent aggregation.

  • Neutral to High pH (7.0 and above): This range increases the reactivity of lysine residues, leading to a higher degree of PEGylation. This extensive surface modification can sometimes compromise the protein's conformational stability and lead to aggregation.[1]

Q6: What is the role of the PEG:protein molar ratio in aggregation?

A6: The optimal molar ratio of PEG to protein is protein-dependent and should be determined empirically. A higher molar excess of PEG can drive the reaction to completion but also increases the risk of multi-PEGylation and aggregation. It is advisable to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and gradually increase it while monitoring for the desired degree of PEGylation and the presence of aggregates.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to protein aggregation during and after PEGylation.

Issue 1: Immediate Precipitation or Turbidity Upon Addition of PEG Reagent

Possible Cause Troubleshooting Strategy
High Protein Concentration Decrease the protein concentration.
Suboptimal Buffer Conditions (pH, Ionic Strength) Screen a range of pH values and buffer compositions to find conditions where the protein is most stable.
Rapid, Uncontrolled Reaction Add the PEG reagent stepwise in smaller aliquots over time to maintain a lower instantaneous concentration.

Issue 2: Gradual Increase in Aggregation During the Reaction

Possible Cause Troubleshooting Strategy
Slow Protein Unfolding and Aggregation Lower the reaction temperature (e.g., to 4°C) to slow down both the PEGylation reaction and potential aggregation pathways.
Lack of Stabilizers Incorporate stabilizing excipients such as sugars (sucrose, trehalose), polyols (sorbitol, glycerol), or amino acids (arginine, glycine) into the reaction buffer.

Issue 3: High Molecular Weight Aggregates Observed by SEC

Possible Cause Troubleshooting Strategy
Intermolecular Cross-linking (with bifunctional PEG) Switch to a monofunctional PEG reagent.
Bifunctional Impurities in Monofunctional PEG Verify the purity and functionality of your PEG reagent.
High PEG:Protein Molar Ratio Reduce the molar excess of the PEG reagent.

Quantitative Data Summary

The following tables provide illustrative data on how different reaction parameters can influence the extent of protein aggregation during PEGylation. Note: The following data is for illustrative purposes and the actual results will be protein-specific.

Table 1: Illustrative Effect of pH on Protein Aggregation During PEGylation of Bovine Serum Albumin (BSA)

pH Degree of PEGylation (moles PEG/mole protein) % Soluble Aggregates (by SEC)
6.01.25%
7.43.515%
8.55.825%

Table 2: Illustrative Effect of PEG:Protein Molar Ratio on Aggregation of Interferon-alpha (IFN-α)

PEG:Protein Molar Ratio Degree of PEGylation (moles PEG/mole protein) % Soluble Aggregates (by SEC)
1:10.83%
5:11.58%
10:12.118%
20:12.932%

Table 3: Illustrative Effect of PEG Size on Aggregation of Lysozyme

PEG Molecular Weight (kDa) Degree of PEGylation (moles PEG/mole protein) % Soluble Aggregates (by SEC)
52.512%
101.88%
201.24%

Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Conditions to Minimize Aggregation

This protocol outlines a method for systematically screening key reaction parameters to identify conditions that minimize aggregation.

Materials:

  • Purified, monomeric protein of interest

  • Activated PEG reagent

  • Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0). Ensure buffers do not contain primary amines (e.g., Tris) if targeting amines on the protein.

  • 96-well plate or microcentrifuge tubes

  • Incubator/shaker

  • Instrumentation for analysis (e.g., SEC-HPLC system, DLS instrument)

Procedure:

  • Prepare a Screening Matrix: Design a series of small-scale reactions (e.g., 50-100 µL) to vary one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH.

    • Temperature: Conduct the reactions at different temperatures (e.g., 4°C, room temperature).

  • Reaction Setup: Add the appropriate volume of protein solution to each well/tube. Add the corresponding reaction buffer and any excipients being tested.

  • Initiate the Reaction: Add the activated PEG reagent to each reaction.

  • Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Quenching (Optional): If necessary, stop the reaction by adding a quenching agent.

  • Analysis: Analyze each reaction mixture for the degree of PEGylation and the extent of aggregation using a suitable analytical technique such as SEC-HPLC or DLS.

  • Data Evaluation: Compare the results from the different conditions to identify the combination of parameters that yields the desired level of PEGylation with the minimal amount of aggregation.

Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)

This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.

Materials:

  • PEGylated protein sample

  • SEC column suitable for the size range of your protein and its potential aggregates

  • HPLC system with a UV detector (and preferably a Multi-Angle Light Scattering (MALS) detector for more accurate molecular weight determination)

  • Mobile phase (e.g., Phosphate-Buffered Saline)

  • Low-protein-binding 0.1 or 0.22 µm filters

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.

  • Injection: Inject an appropriate volume of the filtered sample onto the SEC column.

  • Data Acquisition: Collect the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis: Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight species. Integrate the area of each peak to determine the relative percentage of each species.

Protocol 3: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)

This protocol provides a general method for analyzing the size distribution of particles in a PEGylated protein sample.

Materials:

  • PEGylated protein sample

  • DLS instrument

  • Low-volume cuvette

  • 0.2 µm syringe filter

Procedure:

  • Sample Preparation: Filter a small volume of the PEGylated protein sample (typically 20-50 µL) through a 0.2 µm syringe filter directly into a clean, dust-free cuvette.

  • Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Data Acquisition: Set the acquisition parameters (e.g., number of runs, duration of runs) and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The instrument's software will use an autocorrelation function to analyze the intensity fluctuations and calculate the size distribution of the particles in the sample. The results are typically presented as a distribution of particle hydrodynamic radius (Rh) or diameter, and the polydispersity index (PDI) provides an indication of the width of the distribution. An increase in the average particle size and PDI compared to the un-PEGylated protein or a successfully PEGylated, non-aggregated sample is indicative of aggregation.

Visualizations

Troubleshooting_Workflow cluster_solutions1 Immediate Aggregation Solutions cluster_solutions2 Gradual Aggregation Solutions cluster_solutions3 HMW Species Solutions start Protein Aggregation Observed After PEGylation check_visual Visual Inspection: Turbidity/Precipitate? start->check_visual check_analytical Analytical Characterization: SEC/DLS check_visual->check_analytical immediate_agg Immediate Aggregation? check_analytical->immediate_agg gradual_agg Gradual Aggregation? check_analytical->gradual_agg hmw_sec HMW Species in SEC? check_analytical->hmw_sec sol1a Decrease Protein Concentration immediate_agg->sol1a Yes sol1b Optimize Buffer (pH, Ionic Strength) immediate_agg->sol1b Yes sol1c Stepwise PEG Addition immediate_agg->sol1c Yes sol2a Lower Reaction Temperature gradual_agg->sol2a Yes sol2b Add Stabilizing Excipients gradual_agg->sol2b Yes sol3a Use Monofunctional PEG hmw_sec->sol3a Yes sol3b Verify PEG Purity hmw_sec->sol3b Yes sol3c Reduce PEG:Protein Ratio hmw_sec->sol3c Yes end_node Optimized PEGylation (Minimal Aggregation) sol1a->end_node sol1b->end_node sol1c->end_node sol2a->end_node sol2b->end_node sol3a->end_node sol3b->end_node sol3c->end_node Experimental_Workflow cluster_screening Screening PEGylation Conditions cluster_scaleup Scale-Up and Purification start Start: Purified Monomeric Protein screen_params Design Screening Matrix (Protein Conc, PEG Ratio, pH, Temp) start->screen_params small_scale_rxn Perform Small-Scale Reactions screen_params->small_scale_rxn analyze_agg Analyze Aggregation (SEC, DLS) small_scale_rxn->analyze_agg optimize Identify Optimal Conditions (Minimal Aggregation) analyze_agg->optimize scale_up Scale-Up PEGylation Reaction with Optimal Conditions optimize->scale_up Optimal Conditions Found purify Purify PEGylated Protein (e.g., IEX, HIC) scale_up->purify final_qc Final Quality Control: Confirm Purity and Low Aggregation purify->final_qc

References

Technical Support Center: Optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during SPAAC reactions with PEG linkers, offering potential causes and actionable solutions.

Q1: Why is the yield of my SPAAC reaction unexpectedly low?

Possible Causes and Solutions:

  • Reagent Instability: Strained cyclooctynes, such as DBCO and BCN, can be susceptible to degradation, especially under acidic conditions or during extended storage.[1]

    • Solution: Ensure proper storage of reagents as per the manufacturer's instructions. Prepare fresh solutions of cyclooctynes before use. To test the integrity of your reagents, consider running a small-scale control reaction with simple, commercially available azide and cyclooctyne small molecules.[1] If this control reaction is successful, the issue likely lies with your specific biomolecules.[1]

  • Steric Hindrance: The bulky nature of the molecules being conjugated can physically obstruct the azide and alkyne groups from reacting.

    • Solution: The introduction of a PEG linker between the reactive moiety (azide or cyclooctyne) and the molecule of interest can increase the distance between the biomolecules, thereby minimizing steric hindrance.[1][2][3] Longer PEG chains can be particularly effective in overcoming steric effects.[2][3]

  • Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can lead to the incomplete consumption of the limiting reagent, resulting in a lower yield.[1]

    • Solution: Carefully calculate and measure the concentrations of your azide and cyclooctyne components. A modest excess (e.g., 1.1-1.5 equivalents) of one reagent can be used to drive the reaction to completion.[4]

  • Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly influence reaction kinetics.

    • Solution: Optimize the reaction buffer and pH. For instance, HEPES buffer at pH 7 has been shown to yield higher reaction rates compared to PBS.[5][6] Generally, higher pH values tend to increase reaction rates, although this can be buffer-dependent.[5][6] Increasing the temperature (e.g., from 25°C to 37°C) can also enhance the reaction rate.[6]

  • Solubility Issues: Poor solubility of one or both reactants can limit their ability to interact effectively.

    • Solution: The use of PEG linkers is a primary strategy to improve the water solubility of reactants.[2][4] If solubility issues persist, consider using a co-solvent such as DMSO or DMF.[4][5]

Q2: My SPAAC reaction is proceeding too slowly. How can I increase the reaction rate?

Possible Causes and Solutions:

  • Choice of Cyclooctyne: The reactivity of the strained cyclooctyne is a major determinant of the SPAAC reaction rate.

    • Solution: Select a cyclooctyne with a higher second-order rate constant. For example, DBCO generally exhibits faster kinetics than BCN.[4][7] The choice of the strained alkyne is critical for achieving desired reaction times, especially in applications with low reactant concentrations.[4]

  • Presence and Length of PEG Linker: The inclusion of a PEG linker can positively impact reaction rates.

    • Solution: Studies have demonstrated that the presence of a PEG linker can enhance SPAAC reaction rates by approximately 31 ± 16%.[5][6] While longer PEG linkers can be beneficial for overcoming steric hindrance, the effect on reaction kinetics may be limited as the chain length increases.[2]

  • Reaction Conditions: As with low yield, suboptimal buffer, pH, and temperature can slow down the reaction.

    • Solution: As mentioned previously, switching to a more favorable buffer like HEPES and optimizing the pH and temperature can lead to a significant increase in the reaction rate.[5][6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and applications of SPAAC reactions with PEG linkers.

Q1: What is the primary role of a PEG linker in a SPAAC reaction?

A PEG linker is a hydrophilic and biocompatible polymer that serves several important functions in bioconjugation.[8] Its primary roles include:

  • Improving Solubility: PEGylation increases the water solubility of hydrophobic molecules, which is crucial for reactions in aqueous biological environments.[2][4]

  • Reducing Steric Hindrance: By creating space between the conjugated molecules, PEG linkers can minimize steric clashes that might otherwise impede the reaction.[1][2][3]

  • Enhancing Pharmacokinetic Properties: In drug development, PEGylation can improve the stability, reduce aggregation, and prolong the circulation half-life of therapeutic molecules.[4][7]

Q2: How does the choice of strained alkyne affect the SPAAC reaction?

The structure of the strained cyclooctyne has a direct impact on the reaction kinetics.[9] The ring strain of the cyclooctyne is the driving force for the catalyst-free reaction with an azide.[] Different cyclooctynes possess varying degrees of ring strain and, consequently, different reaction rates. Highly strained cyclooctynes like DBCO react faster than less strained ones like BCN.[4][7]

Q3: Can the azide structure also influence the reaction rate?

Yes, the electronic properties of the azide can affect the reaction kinetics. Azides with electron-donating groups tend to react faster. For example, 1-azido-1-deoxy-β-D-glucopyranoside has been observed to react more rapidly than 3-azido-L-alanine.[5][6]

Q4: Are there any alternatives to SPAAC for bioconjugation?

The primary alternative to SPAAC is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). CuAAC is generally faster than SPAAC but requires a copper catalyst, which can be cytotoxic and is therefore less suitable for applications involving living cells or in vivo studies.[7][11] SPAAC, being a catalyst-free "click chemistry" reaction, is considered more bioorthogonal and is preferred for such applications.[][11]

Q5: What are some common applications of SPAAC with PEG linkers?

This versatile bioconjugation technique is widely used in various fields:

  • Drug Development: For the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[2][4]

  • Biomedical Research: For labeling and tracking of biomolecules, including proteins, lipids, and nucleic acids, in living cells.[4][]

  • Materials Science: For the creation of hydrogels with tunable properties for applications like injectable drug delivery and cell encapsulation.[12][13][14]

Quantitative Data Summary

The efficiency of SPAAC reactions is typically quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction.

Table 1: Second-Order Rate Constants of Common Strained Alkynes with Benzyl Azide

Strained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
DBCO (Dibenzocyclooctyne)~0.1 - 1Exhibits fast kinetics and is commonly used.[4][7]
BCN (Bicyclo[6.1.0]nonyne)~0.14 - 0.15Offers a favorable reaction rate for many bioorthogonal applications.[4][7]
DIFO (Difluorinated Cyclooctyne)0.076A common cyclooctyne used in SPAAC.[4]
DIBO (Dibenzocyclooctynol)0.17Exhibits fast reaction kinetics.[4]

Table 2: Effect of Reaction Conditions on SPAAC Rate Constants

Buffer (pH 7)Rate Constant Range (M⁻¹s⁻¹)
PBS0.32 - 0.85
HEPES0.55 - 1.22
DMEM0.59 - 0.97
RPMI0.27 - 0.77

Data from studies using sulfo DBCO-amine and model azides.[5][6]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Reaction for Bioconjugation

  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized molecule of interest in a suitable solvent (e.g., DMF, or a mixture of t-BuOH/H₂O).[4]

    • Prepare a stock solution of the azide-functionalized molecule (e.g., with a PEG linker) in a compatible solvent (e.g., DMSO or water).[4]

  • Reaction Setup:

    • Add the azide-functionalized molecule to the solution of the alkyne-functionalized molecule. A slight molar excess (e.g., 1.1-1.5 equivalents) of the azide component is often used.[4]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Incubation times can range from 30 minutes to several hours, depending on the reactivity of the chosen cyclooctyne and the concentrations of the reactants.[4] Gentle mixing during incubation is recommended.[4]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as LC-MS or TLC to confirm the formation of the triazole product.[1] For DBCO-containing molecules, the decrease in absorbance at approximately 310 nm can also be used to track the reaction progress.[4]

  • Purification:

    • Once the reaction is complete, purify the conjugate using appropriate chromatographic techniques (e.g., HPLC, size-exclusion chromatography) to remove unreacted starting materials.

Protocol 2: SPAAC for Labeling of Live Cells

  • Metabolic Labeling:

    • Supplement the cell culture medium with an azido sugar (e.g., 25-50 µM ManNAz).

    • Incubate the cells for 24-48 hours to allow for the incorporation of the azido sugar into cell surface glycans.[4]

  • Preparation of Labeling Reagent:

    • Prepare a stock solution of a cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore) in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.[4]

  • Labeling Reaction:

    • Gently wash the cells three times with warm PBS to remove any unreacted azido sugar.[4]

    • Add the diluted DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[4]

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.[4]

    • (Optional) Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4]

    • Image the labeled cells using a fluorescence microscope or quantify the labeling efficiency by flow cytometry.[4]

Visualizations

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Azide Molecule-A (with Azide) Transition Transition State Azide->Transition [3+2] Cycloaddition Alkyne Molecule-B (with Strained Alkyne) Alkyne->Transition Triazole Molecule-A-Triazole-Molecule-B (Conjugate) Transition->Triazole Ring Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.

Troubleshooting_Workflow Start Low Reaction Yield? CheckReagents Check Reagent Stability (Run Control Reaction) Start->CheckReagents Yes CheckStoichiometry Verify Stoichiometry (Azide:Alkyne Ratio) CheckReagents->CheckStoichiometry Reagents OK Failed Issue Persists CheckReagents->Failed Reagents Degraded OptimizeConditions Optimize Reaction Conditions (Buffer, pH, Temperature) CheckStoichiometry->OptimizeConditions Ratio OK CheckStoichiometry->Failed Ratio Incorrect ConsiderSterics Assess Steric Hindrance OptimizeConditions->ConsiderSterics Conditions Optimized AddPEG Incorporate/Lengthen PEG Linker ConsiderSterics->AddPEG Steric Hindrance Likely Successful Reaction Improved ConsiderSterics->Successful No Steric Issues AddPEG->Successful

Caption: Decision tree for troubleshooting low yields in SPAAC reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep_Alkyne Prepare Alkyne-Molecule Solution Mix Mix Reactants Prep_Alkyne->Mix Prep_Azide Prepare Azide-PEG-Molecule Solution Prep_Azide->Mix Incubate Incubate (RT or 37°C) Mix->Incubate Monitor Monitor Progress (LC-MS/TLC) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Conjugate (HPLC) Monitor->Purify Reaction Complete FinalProduct Final Conjugate Purify->FinalProduct

Caption: General experimental workflow for a SPAAC reaction.

References

Technical Support Center: PROTAC Synthesis with Azido-PEG6-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis utilizing the Azido-PEG6-C2-Boc linker. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the final coupling step when using this compound?

A1: Low yields in the final coupling reaction, whether it's an amide bond formation or a click chemistry reaction, are a frequent challenge. For amide coupling, incomplete reactions are a common culprit.[1] Key factors to investigate include the choice and amount of coupling reagents and the reaction time.[1] For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the freshness of the copper(I) source and the absence of oxygen are critical for high yields, which can often exceed 90% under optimal conditions.[1]

Q2: I'm observing incomplete Boc deprotection of the this compound linker. What should I do?

A2: Incomplete Boc deprotection can be due to several factors. Insufficient acid strength or concentration is a primary cause; trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.[2] If you are seeing incomplete deprotection, consider increasing the TFA concentration (e.g., from 20% to 50% v/v) or extending the reaction time.[2] The choice of solvent is also crucial to ensure both the PEGylated linker and the acid are well-solvated.[2] In some cases, a stronger acid system like 4M HCl in 1,4-dioxane may be necessary.[2]

Q3: My final PROTAC product is difficult to purify. What are the best practices for purifying PROTACs with PEG linkers?

A3: The high polarity imparted by PEG linkers can make purification challenging. These molecules often adhere strongly to normal-phase silica gel, leading to poor separation and low recovery.[3] Reverse-phase preparative HPLC (RP-HPLC) is the standard and more suitable method for purifying polar PROTACs.[3] For particularly challenging separations, techniques like size-exclusion chromatography (SEC) can be used as an initial step to remove low molecular weight impurities.[4][]

Q4: I see multiple peaks during LC-MS analysis of my final PROTAC. What could be the cause?

A4: The presence of multiple peaks can indicate a variety of issues. Common impurities include unreacted starting materials, excess PEGylating reagent, and byproducts from the reaction.[4] The PEGylation process itself can sometimes result in a mixture of molecules with varying PEG chain lengths (PEGamers), although this is less common with a defined linker like this compound.[4] In some cases, positional isomers can also be a source of multiple peaks.[4] It's also important to consider potential in-source fragmentation during mass spectrometry analysis, as the linker can be fragile.[6]

Q5: How does the this compound linker influence the properties of the final PROTAC?

A5: The linker is a critical determinant of a PROTAC's performance.[7] PEG linkers, like this compound, are incorporated to improve the hydrophilicity and water solubility of the PROTAC, which can enhance cell permeability and overall pharmacokinetic properties.[7][8] The length and flexibility of the PEG chain also play a crucial role in the formation and stability of the ternary complex between the target protein and the E3 ligase.[7]

Troubleshooting Guides

Issue 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Potential Cause Recommended Action Reference
Inactive Copper(I) CatalystUse a freshly prepared copper(I) source or a robust catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate).
Oxidation of Copper(I)Degas the reaction mixture and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[1]
Suboptimal Reaction ConditionsOptimize the solvent, temperature, and reaction time. Monitor the reaction progress by LC-MS.[1]
Impure Starting MaterialsEnsure the purity of the azide and alkyne-containing fragments using NMR or LC-MS.
Issue 2: Incomplete Boc Deprotection
Potential Cause Recommended Action Reference
Insufficient Acid Strength/ConcentrationIncrease the concentration of TFA in DCM (e.g., from 20% to 50% v/v).[2]
Inadequate Reaction TimeExtend the reaction time and monitor completion by TLC or LC-MS.[2]
Poor SolubilityEnsure the chosen solvent provides good solubility for the Boc-protected intermediate.[2]
Steric HindranceWhile less common for shorter PEG chains, gentle heating (e.g., to 40°C) may be considered, but monitor for side reactions.[2]
Issue 3: Product Loss During Purification
Potential Cause Recommended Action Reference
Strong Adsorption to Silica GelSwitch from normal-phase flash chromatography to reverse-phase preparative HPLC (RP-HPLC).[3]
Poor Solubility of the PROTACOptimize the mobile phase composition and gradient in HPLC to improve solubility and resolution.[1]
Product Instability on ColumnMinimize the purification time and consider performing the purification at a lower temperature.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the alkyne-containing molecule (1.0 eq) and the azide-containing molecule (e.g., your modified this compound intermediate) (1.0 - 1.2 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 - 1.0 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 - 0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1 to 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product using preparative HPLC or flash chromatography.[9]

Protocol 2: Boc Deprotection
  • Dissolve the Boc-protected PEG linker intermediate (1.0 eq) in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If your molecule contains acid-sensitive groups that could react with the cleaved tert-butyl cation, consider adding a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for an additional 1-4 hours, monitoring the reaction progress by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual TFA. Alternatively, an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can be performed to neutralize the acid, followed by extraction with an organic solvent.[2]

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow with this compound cluster_0 Step 1: First Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Coupling (Click Chemistry) cluster_3 Step 4: Purification A Ligand 1 (e.g., Warhead-COOH) C Amide Coupling (e.g., HATU, DIPEA) A->C B Azido-PEG6-C2-NH-Boc B->C D Azido-PEG6-C2-NH-Ligand 1 (Boc-protected) C->D E Boc Deprotection (e.g., TFA/DCM) D->E F Azido-PEG6-C2-NH-Ligand 1 (Free Amine) E->F H CuAAC (CuSO4, NaAsc) F->H G Ligand 2 (e.g., E3 Ligase Ligand-Alkyne) G->H I Crude PROTAC H->I J Purification (RP-HPLC) I->J K Pure PROTAC J->K

Caption: A typical experimental workflow for PROTAC synthesis.

Troubleshooting_PROTAC_Synthesis Troubleshooting Low Yield in PROTAC Synthesis cluster_diagnosis Diagnosis cluster_solutions_reaction Incomplete Reaction Solutions cluster_solutions_purification Purification Solutions start Low Yield Observed q1 Check Reaction Completion by LC-MS start->q1 q2 Significant Product Loss During Workup/Purification? q1->q2 Yes, reaction is complete sol1 Optimize Coupling Reagents (e.g., HATU, HBTU) q1->sol1 No, incomplete sol2 Increase Reagent Equivalents (1.1-1.5 eq) q1->sol2 No, incomplete sol3 Extend Reaction Time or Gently Heat q1->sol3 No, incomplete sol4 For CuAAC: - Use fresh Cu(I) source - Degas solvent - Run under inert atmosphere q1->sol4 No, incomplete sol5 Switch to Reverse-Phase HPLC for Purification q2->sol5 Yes sol6 Optimize Chromatography Solvents and Gradient q2->sol6 Yes sol7 Minimize Time on Column and Consider Lower Temperature q2->sol7 Yes sol8 Check for Product Precipitation During Workup q2->sol8 Yes end_node Improved Yield q2->end_node No, purification is efficient sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->end_node sol6->end_node sol7->end_node sol8->end_node

Caption: A decision tree for troubleshooting low yields.

References

Characterizing and removing impurities from Azido-PEG6-C2-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG6-C2-Boc. Here, you will find information to help you characterize and remove common impurities from your synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound, and what are the critical steps?

The synthesis of this compound typically involves a multi-step process. A common route begins with a PEG6 diol, which is mono-protected at one terminus. The other hydroxyl group is then activated, often by tosylation or mesylation, to facilitate nucleophilic substitution with an azide source, such as sodium azide. The protecting group on the other terminus is then removed to reveal a hydroxyl group, which can be further functionalized. An alternative approach involves starting with a mono-Boc-protected amino-PEG6 alcohol, followed by activation of the alcohol and subsequent azidation. The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the amine, which is crucial for preventing unwanted side reactions during the introduction of the azide functionality.[1][2][3]

Q2: What are the most common impurities I should expect in my this compound reaction mixture?

Common impurities can originate from various stages of the synthesis:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding alcohol or tosylated/mesylated precursor of your this compound.

  • Di-azido PEG6 Species: If the starting PEG6 material contains diol impurities, a di-azido byproduct can form.

  • Hydrolysis Products: The activated intermediates (e.g., tosylates or mesylates) can be susceptible to hydrolysis, leading to the formation of the corresponding alcohol.

  • Boc-Deprotected Species: The Boc group can be labile under certain conditions. Premature deprotection can lead to the formation of the free amine, which can potentially undergo side reactions.[1]

  • Residual Solvents and Reagents: Solvents used during the synthesis and purification (e.g., dichloromethane, ethyl acetate, acetonitrile) and excess reagents can remain in the final product.

Q3: How can I best characterize my final this compound product and its impurities?

A combination of analytical techniques is recommended for full characterization:

  • High-Performance Liquid Chromatography (HPLC): Both Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) are powerful for assessing purity. RP-HPLC separates based on polarity, while SEC separates based on size.[4][][6]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with LC (LC-MS), is essential for confirming the molecular weight of the desired product and identifying impurities.[7] Common adducts to look for are [M+H]+, [M+Na]+, and [M+NH4]+.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of your product. Specific peaks corresponding to the azide-adjacent methylene protons, the PEG backbone, the C2 linker, and the Boc protecting group should be identified.[9][10][11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Reaction Yield 1. Incomplete activation of the hydroxyl group (tosylation/mesylation).2. Inefficient azide substitution.3. Degradation of the product during workup or purification.1. Ensure anhydrous reaction conditions and use a slight excess of the activating agent.2. Increase the reaction time or temperature for the azidation step. Consider using a phase-transfer catalyst.3. Avoid harsh acidic or basic conditions during workup. Use appropriate purification methods to minimize product loss.
Multiple Spots on TLC / Multiple Peaks in HPLC 1. Incomplete reaction, leaving starting materials.2. Presence of side products (e.g., di-azide, elimination products).3. Premature deprotection of the Boc group.1. Monitor the reaction closely by TLC or LC-MS to ensure completion.2. Optimize reaction conditions to minimize side reactions. Purification by flash chromatography or RP-HPLC will be necessary.3. Use mild reaction and workup conditions to maintain the integrity of the Boc group.
Unexpected Masses in MS Analysis 1. Presence of impurities with different PEG chain lengths.2. Formation of various adducts (e.g., Na+, K+, solvent adducts).3. In-source fragmentation of the molecule.[12]1. Use high-purity starting materials.2. Analyze the data for common adducts. Consider the possibility of water adducts.[12]3. Use a softer ionization method if fragmentation is an issue.
Difficulty in Purifying the Product 1. High polarity of the PEGylated compound leads to streaking on silica gel.2. Co-elution of impurities with similar polarity.1. For flash chromatography, use a more polar solvent system (e.g., a gradient of methanol in dichloromethane).2. RP-HPLC is often the most effective method for purifying polar PEGylated molecules and resolving closely related impurities.[4][]

Data Presentation

Table 1: Typical Impurities in this compound Synthesis

Impurity Typical Method of Formation Characterization Signature (MS) Characterization Signature (NMR)
HO-PEG6-C2-Boc Incomplete azidation or hydrolysis of activated intermediate.Lower m/z than the product, corresponding to the replacement of N3 with OH.Absence of the azide-adjacent methylene proton signal; presence of a hydroxyl proton signal.
TsO-PEG6-C2-Boc Unreacted tosylated intermediate.Higher m/z than the product, corresponding to the tosyl group.Characteristic aromatic proton signals from the tosyl group.
Azido-PEG6-C2-NH2 Premature deprotection of the Boc group.Lower m/z than the product, corresponding to the loss of the Boc group.Absence of the characteristic t-butyl proton signal of the Boc group.
Di-azido-PEG6 Presence of PEG6-diol in the starting material.May have a similar m/z to the product depending on the exact structure, but will have a different retention time in RP-HPLC.Absence of the Boc group signals.

Table 2: Comparison of Purification Methods for this compound

Purification Method Principle Advantages Disadvantages Typical Purity Achieved
Flash Column Chromatography Adsorption (Normal Phase)Good for removing less polar impurities and unreacted reagents. Scalable.Can be challenging for highly polar PEGylated compounds, may result in streaking and poor separation.>90% (can be lower depending on impurity profile)
Reverse-Phase HPLC (RP-HPLC) Partitioning (Reverse Phase)High resolution, excellent for separating polar compounds and closely related impurities.[4][]Limited sample loading capacity, requires specialized equipment.>95-98%
Size-Exclusion Chromatography (SEC) Size-based separationEffective for removing small molecule reagents and impurities with significantly different molecular weights.Not effective for separating impurities of similar size (e.g., species with slight variations in PEG length).Purity depends on the nature of the impurities.

Experimental Protocols

Protocol 1: Characterization by LC-MS

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B over 20-30 minutes, hold for a few minutes, and then return to the initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 280 nm (if applicable), and/or an Evaporative Light Scattering Detector (ELSD).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Range: A suitable mass range to detect the expected product and potential impurities (e.g., m/z 100-1000).

    • Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra for the expected molecular ions and adducts ([M+H]+, [M+Na]+, etc.).

Protocol 2: Purification by Flash Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point is a mixture of dichloromethane and methanol or ethyl acetate and hexanes. The ideal system should provide good separation between the product and impurities.

  • Column Packing: Pack a silica gel column with the chosen solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent and load it onto the column.

  • Elution: Elute the column with the solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

  • System Preparation: Equilibrate the C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Sample Preparation: Dissolve the crude product in the mobile phase and filter through a 0.45 µm filter.

  • Injection and Elution: Inject the sample and run a gradient program to elute the compounds. The more polar product will typically elute earlier than less polar impurities.

  • Fraction Collection: Collect the fractions corresponding to the product peak.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvents, often by lyophilization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_purification Purification start Starting Materials (e.g., HO-PEG6-C2-Boc-amine) reaction Azidation Reaction (e.g., Tosylation then NaN3) start->reaction Step 1 crude Crude Product reaction->crude Step 2 tlc TLC Analysis crude->tlc lcms LC-MS Analysis crude->lcms nmr NMR Spectroscopy crude->nmr flash Flash Chromatography crude->flash rphplc RP-HPLC crude->rphplc pure Pure Product flash->pure rphplc->pure pure->lcms Purity Check pure->nmr Structure Confirmation

Caption: Experimental workflow for synthesis, characterization, and purification.

troubleshooting_logic start Reaction Complete? impure Multiple Peaks/Spots? start->impure Yes yield Low Yield? start->yield No incomplete Incomplete Reaction impure->incomplete Yes side_products Side Products Formed impure->side_products Yes purify Purify by Chromatography (Flash or RP-HPLC) impure->purify No inefficient Inefficient Reaction yield->inefficient Yes degradation Product Degradation yield->degradation Yes optimize Optimize Reaction Conditions (Time, Temp, Reagents) incomplete->optimize side_products->optimize inefficient->optimize degradation->optimize

Caption: Troubleshooting logic for this compound reactions.

References

Validation & Comparative

Validating Azido-PEG6-C2-Boc Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step. Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] This guide provides a comprehensive comparison of mass spectrometry techniques for validating the conjugation of Azido-PEG6-C2-Boc, a common PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[2][3] We will delve into the performance of various analytical methods, supported by experimental protocols and visual workflows, to assist in the accurate characterization of your conjugated products.

Mass Spectrometry for the Characterization of PEGylated Molecules

Mass spectrometry (MS) is a powerful analytical technique for the characterization of polymers and their conjugates, providing information on molecular weight, structure, and purity.[4] For PEGylated molecules, which are often heterogeneous, mass spectrometry is particularly valuable.[5] The two most common "soft" ionization techniques used for analyzing large, non-volatile molecules like PEG conjugates are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6][7] These methods are often coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap.[6][8]

Challenges in the mass spectrometry analysis of PEGylated proteins include the polydispersity of PEG and the generation of complex charge-state patterns, which can complicate spectral interpretation.[8] However, advancements in instrumentation and sample preparation have made it possible to reliably characterize these complex molecules.[8]

Comparison of Key Mass Spectrometry Ionization Techniques

The choice between ESI and MALDI depends on the specific analyte, the complexity of the sample, and the information required. Below is a comparison of these two techniques for the analysis of PEGylated conjugates.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Analyte in solution is sprayed from a capillary at high voltage, creating charged droplets that evaporate to produce gas-phase ions.Analyte is co-crystallized with a matrix. A laser pulse desorbs and ionizes both matrix and analyte, with charge transfer to the analyte.
Typical Analytes Proteins, peptides, oligonucleotides, and other polar molecules in solution. Well-suited for analyzing mixtures separated by liquid chromatography (LC).[6][9]Synthetic polymers, proteins, peptides, and other large biomolecules. Tolerant of some salts and buffers.
Ionization Produces multiply charged ions, allowing for the analysis of very large molecules on instruments with a lower m/z range.Primarily produces singly charged ions, leading to simpler spectra.[10]
Advantages Easily coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.[11] High sensitivity.High tolerance to sample contaminants. Rapid analysis of multiple samples. Simple spectral interpretation due to singly charged ions.[10]
Limitations Sensitive to salts and detergents in the sample, which can suppress the signal. Multiple charge states can complicate spectra.Can be difficult to find a suitable matrix. May not be ideal for highly heterogeneous samples, which can lead to broad peaks.
Mass Analyzer Commonly coupled with quadrupole, ion trap, Time-of-Flight (TOF), and Orbitrap mass analyzers.Typically coupled with Time-of-Flight (TOF) mass analyzers.[6]

Experimental Protocols

Protocol 1: Validation of this compound Conjugation by LC-MS

This protocol outlines a general procedure for confirming the conjugation of this compound to a target molecule (e.g., a peptide or small molecule with a reactive handle) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound conjugated product

  • Unconjugated starting materials (for comparison)

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A suitable reversed-phase HPLC column (e.g., C18)

  • LC-MS system (e.g., ESI source coupled to a Q-TOF or Orbitrap mass spectrometer)

Procedure:

  • Sample Preparation:

    • Dissolve the conjugated product and starting materials in an appropriate solvent (e.g., water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.

    • Filter the samples through a 0.22 µm syringe filter to remove any particulates.

    • Dilute the samples further with Mobile Phase A to a final concentration suitable for your LC-MS system (typically in the low µg/mL range).

  • LC-MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.3 mL/min.

      • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Mass Range: 100 - 2000 m/z.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) for your samples. The conjugated product should have a different retention time than the starting materials.

    • Examine the mass spectrum corresponding to the chromatographic peak of your product.

    • Calculate the expected molecular weight of the this compound conjugated product.

    • Look for the corresponding [M+H]+, [M+Na]+, or other adduct ions in your mass spectrum. For ESI, you may see multiply charged ions (e.g., [M+2H]2+).

    • Confirmation of the correct mass provides strong evidence of successful conjugation.[12]

Alternative and Complementary Validation Methods

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information to confirm conjugation.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Reversed-Phase) or size (Size-Exclusion).Purity of the conjugate, disappearance of starting materials, and quantification of conjugation efficiency.[1]Quantitative, reproducible, and widely available.Does not provide direct molecular weight confirmation.
Size-Exclusion Chromatography (SEC) Separation based on the hydrodynamic volume of the molecules.Confirmation of an increase in size upon conjugation and assessment of aggregation.[11]Good for monitoring changes in size and purity.Low resolution, not suitable for small changes in molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information of the final purified conjugate, confirming the formation of specific chemical bonds.[12]Unambiguous structural confirmation.Requires a relatively large amount of pure sample, complex spectra for large molecules.

Visualizing the Validation Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical basis for validating the conjugation of this compound using mass spectrometry.

G cluster_0 Reaction & Purification cluster_1 Analysis cluster_2 Validation Reactants This compound + Target Molecule Conjugation Conjugation Reaction Reactants->Conjugation Purification Purification of Product (e.g., HPLC, SEC) Conjugation->Purification Sample_Prep Sample Preparation (Dilution, Filtration) Purification->Sample_Prep LC_MS LC-MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis (Chromatogram & Mass Spectrum) LC_MS->Data_Analysis Confirmation Confirmation of Expected Molecular Weight Data_Analysis->Confirmation

Caption: Experimental workflow for the validation of this compound conjugation.

G cluster_reactants Starting Materials cluster_product Conjugation Product cluster_validation Mass Spec Validation A This compound (Known Mass A) B Target Molecule (Known Mass B) C Conjugated Product (Expected Mass C = A + B) MS Mass Spectrometry (Measures m/z) C->MS Result Observed Mass ≈ C MS->Result

Caption: Logical diagram for mass spectrometry-based confirmation of conjugation.

References

A Head-to-Head Comparison: CuAAC vs. SPAAC for Azido-PEG6-C2-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), the choice of ligation chemistry is critical. Among the most powerful tools in the chemical biology toolbox are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two methods for reactions involving the versatile linker, Azido-PEG6-C2-Boc, supported by experimental data and detailed protocols to inform your selection.

At the heart of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide and an alkyne. However, the mechanism of activation and the reaction conditions differ significantly, leading to distinct advantages and disadvantages for each approach. CuAAC reactions are known for their rapid kinetics but necessitate a copper catalyst, which can be cytotoxic.[1] In contrast, SPAAC is a catalyst-free method, making it highly biocompatible, though it often proceeds at a slower rate.[]

Quantitative Data Summary

The selection of a click chemistry methodology is often guided by factors such as reaction speed, potential toxicity, and the nature of the reactants. The following table summarizes key quantitative data to facilitate a direct comparison between CuAAC and SPAAC for reactions analogous to those with this compound. While specific kinetic data for this compound is not extensively published, the data for similar PEGylated azides provide a reasonable estimate of performance.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to potential copper cytotoxicity[3]High, suitable for in vivo and live-cell applications[4]
Typical Second-Order Rate Constant 1-100 M⁻¹s⁻¹[4]10⁻³ - 1 M⁻¹s⁻¹ (dependent on the cyclooctyne used)[4]
Alkyne Reactant Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)[4]
Reagent Accessibility Simple terminal alkynes are readily available and generally less expensive.Strained cyclooctynes can be more complex and costly to synthesize.
Side Reactions Potential for oxidative homocoupling of alkynes and copper-mediated degradation of biomolecules.[5][6]Strained cyclooctynes can be susceptible to side reactions with thiols, such as those in cysteine-containing proteins.[7]
Typical Reaction Time 1 - 4 hours[8]1 - 24 hours[9]
Typical Yield > 90%[8]> 85%[8]

Reaction Mechanisms and Workflow

The fundamental distinction between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to deprotonate a terminal alkyne, facilitating its cycloaddition with an azide.[] Conversely, SPAAC utilizes a strained cyclooctyne, where the high ring strain provides the driving force for a catalyst-free reaction with an azide.[]

CuAAC_Mechanism cluster_CuAAC CuAAC Reaction Mechanism This compound This compound Triazole_Product Triazole_Product This compound->Triazole_Product [3+2] Cycloaddition Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Triazole_Product Cu(I)_Catalyst Cu(I)_Catalyst Cu(I)_Catalyst->Terminal_Alkyne Activation

Simplified reaction mechanism for CuAAC.

SPAAC_Mechanism cluster_SPAAC SPAAC Reaction Mechanism This compound This compound Triazole_Product Triazole_Product This compound->Triazole_Product [3+2] Cycloaddition Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Triazole_Product

Simplified reaction mechanism for SPAAC.

A general experimental workflow for bioconjugation using either CuAAC or SPAAC is depicted below.

Workflow cluster_Workflow General Bioconjugation Workflow Start Prepare Reactants: - this compound - Alkyne-functionalized molecule Click_Reaction Perform Click Reaction Start->Click_Reaction CuAAC_Step CuAAC: - Add Cu(I) catalyst - Add reducing agent - Incubate 1-4h Click_Reaction->CuAAC_Step CuAAC SPAAC_Step SPAAC: - Mix reactants - Incubate 1-24h Click_Reaction->SPAAC_Step SPAAC Analysis Monitor Reaction Progress (e.g., LC-MS) CuAAC_Step->Analysis SPAAC_Step->Analysis Purification Purify Product (e.g., HPLC) Analysis->Purification

A general experimental workflow for bioconjugation.

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for CuAAC and SPAAC reactions with this compound, suitable for the synthesis of PROTACs or other bioconjugates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to a terminal alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in the reaction solvent to a final concentration of 10 mM.

    • Dissolve the alkyne-functionalized molecule in the reaction solvent to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule (1 equivalent) and this compound (1.1-1.5 equivalents).

    • Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).

    • Add the THPTA stock solution to a final concentration of 5 times the copper concentration.

    • Add the CuSO₄ stock solution to a final concentration of 50-250 µM.[4]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 times the copper concentration.[4]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.[4]

  • Monitoring and Purification:

    • Monitor the reaction progress by an appropriate analytical technique such as LC-MS.

    • Upon completion, the product can be purified by reversed-phase HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the conjugation of this compound to a strained alkyne-functionalized molecule (e.g., DBCO-functionalized).

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-modified)

  • Reaction solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer like PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in the reaction solvent to a final concentration of 10 mM.

    • Dissolve the strained alkyne-functionalized molecule in the reaction solvent to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the strained alkyne-functionalized molecule (1 equivalent).

    • Add this compound to the solution (typically 1.5-5 equivalents).[4]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.[9]

  • Monitoring and Purification:

    • Monitor the reaction progress by an appropriate analytical technique such as LC-MS.

    • Upon completion, the product can be purified by reversed-phase HPLC.

Conclusion and Recommendations

The decision between CuAAC and SPAAC for reactions involving this compound is contingent on the specific experimental context.

CuAAC is the preferred method when:

  • Rapid reaction kinetics are essential.

  • The system is not sensitive to low concentrations of a well-ligated copper catalyst.

  • Cost-effectiveness of reagents is a primary consideration.

SPAAC is the ideal choice for:

  • In vivo and live-cell applications where copper cytotoxicity is a concern. [4]

  • Experiments requiring high biocompatibility and minimal perturbation of the biological system.

For both methodologies, optimization of reaction conditions, including molar ratios of reactants and incubation times, is crucial for achieving high conjugation efficiency. This guide provides the foundational knowledge for researchers to make an informed decision and to design and execute successful bioconjugation experiments with this compound.

References

Azido-PEG6-C2-Boc in PROTACs: A Comparative Guide to PEG Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of a PROTAC's success. This guide provides an objective comparison of Azido-PEG6-C2-Boc and other polyethylene glycol (PEG) linkers in the design of Proteolysis Targeting Chimeras (PROTACs). We will explore how linker composition and length impact key performance metrics, supported by experimental data, to inform the rational design of next-generation protein degraders.

PROTACs are revolutionary heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is not merely a spacer; its length, flexibility, and chemical properties are pivotal in dictating a PROTAC's efficacy, selectivity, and pharmacokinetic profile.[2]

Among the various linker types, PEG linkers are widely employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3][4] this compound is a specific PEG-based linker that features an azide group, making it suitable for "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) for the facile synthesis of PROTACs.[5]

The Multifaceted Role of PEG Linkers in PROTACs

The incorporation of PEG linkers into PROTACs influences several key parameters that govern their overall performance:

  • Solubility and Physicochemical Properties: PROTACs are often large and lipophilic molecules, which can lead to poor aqueous solubility. PEG linkers, with their repeating ethylene glycol units, enhance hydrophilicity, thereby improving the solubility and handling of the PROTAC. This can also positively impact their oral absorption and pharmacokinetic profiles.[4][6]

  • Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating cell entry. However, excessive PEGylation can lead to decreased cellular uptake, necessitating an empirical optimization of the PEG chain length for each PROTAC system.

  • Ternary Complex Formation and Degradation Efficacy: The length of the PEG linker is paramount for the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing complex formation. Conversely, an excessively long linker can result in a less stable complex and reduced degradation efficiency.[2] The optimal linker length is therefore highly dependent on the specific POI and E3 ligase pair.

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Cellular permeability and in vivo pharmacokinetic properties are also critical for therapeutic applications. The following tables summarize quantitative data from a representative study comparing the performance of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs with different PEG linker lengths.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [3]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

Data Footnotes: DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved.[3]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [3]

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.815
PEG41.525
PEG5 1.2 30
PEG61.020

Data Footnotes: Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[3]

The data for this specific BRD4-targeting PROTAC series suggests that a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability. While a PROTAC with a PEG6 linker, similar in length to this compound, still demonstrates potent degradation, its performance is slightly diminished compared to the PEG5 variant in this context. This highlights the critical importance of fine-tuning the linker length for each specific PROTAC application.

This compound vs. Other Linker Types

While PEG linkers are widely used, other linker chemistries are also employed in PROTAC design, each with its own set of advantages and disadvantages.

Table 3: Comparison of Common PROTAC Linker Types

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Linkers Hydrophilic, flexibleImproves solubility, biocompatible, easily tunable lengthCan decrease passive permeability, potential for metabolic instability
Alkyl Chains Hydrophobic, flexibleSynthetically accessible, can enhance passive permeabilityPoor aqueous solubility
Alkyl/Ether Chains Hybrid of alkyl and ether groupsOffers a balance between hydrophobicity and hydrophilicityProperties are intermediate between pure alkyl and PEG linkers
Rigid Linkers (e.g., cycloalkane, aromatic)Restricted conformationCan pre-organize the PROTAC for optimal ternary complex formation, potentially improving potency and selectivityLess conformational flexibility, may be more challenging to synthesize

The choice between a flexible PEG linker like this compound and a more rigid linker depends on the specific structural requirements of the ternary complex. While flexible linkers allow for more conformational sampling, a rigid linker might be necessary to achieve a specific orientation between the POI and the E3 ligase for optimal ubiquitination.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blotting for Protein Degradation Analysis (DC50 and Dmax Determination)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

  • Data Analysis: Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to assess the passive permeability of a PROTAC across an artificial lipid membrane.

  • Preparation of the Donor Plate: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration, keeping the final DMSO concentration low (<1%). Add the PROTAC solution to the wells of a 96-well donor plate.

  • Preparation of the Acceptor Plate: Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane) and allow the solvent to evaporate, leaving a lipid layer. Add buffer to the wells of the acceptor plate.

  • Assay Incubation: Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two chambers. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using a specific formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Visualizing PROTAC Concepts

Diagrams generated using Graphviz (DOT language) can help illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Studies Linker_Selection Linker Selection (e.g., this compound) Synthesis PROTAC Synthesis Linker_Selection->Synthesis Degradation_Assay Degradation Assay (Western Blot, DC50/Dmax) Synthesis->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA) Synthesis->Permeability_Assay Stability_Assay Metabolic Stability Assay Synthesis->Stability_Assay PK_Studies Pharmacokinetic Studies Degradation_Assay->PK_Studies Permeability_Assay->PK_Studies Stability_Assay->PK_Studies Efficacy_Studies Efficacy in Animal Models PK_Studies->Efficacy_Studies

Caption: A typical workflow for the design and evaluation of PROTACs.

References

A Comparative Guide to Bioconjugation: Evaluating Alternatives to Azido-PEG6-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a cornerstone in the development of effective bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic profile of therapeutics like antibody-drug conjugates (ADCs). Azido-PEG6-C2-Boc is a widely utilized heterobifunctional linker, valued for its azide handle for "click" chemistry, a flexible polyethylene glycol (PEG) spacer, and a Boc-protected amine for further functionalization. However, the expanding landscape of bioconjugation chemistry offers a diverse toolkit of alternatives, each with unique advantages. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to inform your selection process.

Key Alternatives and their Functional Advantages

The primary alternatives to this compound can be categorized based on their reactive moieties, linker composition, and cleavability.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Linkers: These linkers, most notably those containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), react with azides without the need for a cytotoxic copper catalyst. This makes them ideal for applications in living systems.[1][2] DBCO linkers, in particular, are known for their high reaction efficiency and stability.[1][2][]

  • Trans-Cyclooctene (TCO) Linkers: TCO linkers participate in the fastest known bioorthogonal reaction, the inverse-electron-demand Diels-Alder cycloaddition with tetrazines.[4] This exceptional reaction speed allows for efficient conjugation at very low concentrations.[4]

  • Maleimide Linkers: These are commonly used for thiol-specific conjugation, targeting cysteine residues on proteins. This approach allows for site-specific conjugation, leading to more homogeneous bioconjugates.[5][6]

  • N-Hydroxysuccinimide (NHS) Ester Linkers: NHS esters react with primary amines, such as those on lysine residues, offering a straightforward method for protein modification.[7][8]

  • Non-PEG Linkers: To address concerns about the potential immunogenicity and non-biodegradability of PEG, alternatives such as recombinant protein-based linkers (e.g., based on repeating GQAP units) and hydrophobic alkyl chains have been developed.[9]

  • Cleavable vs. Non-Cleavable Linkers: Linkers can be designed to be stable (non-cleavable) or to release their payload under specific physiological conditions (cleavable).[10][11][12] Cleavable linkers often incorporate functionalities that are sensitive to pH, redox potential, or specific enzymes found within target cells.[11][12]

Quantitative Performance Comparison

The choice of linker significantly impacts the stability and performance of the resulting bioconjugate. The following table summarizes key performance parameters for different linker types based on published data.

Linker Type/ParameterReaction ChemistryTypical Reaction TimeTypical YieldStability (DAR Retention)Key AdvantagesKey Disadvantages
Azido-PEG (CuAAC) Copper-Catalyzed Azide-Alkyne Cycloaddition1 - 4 hours[8]>95%[8]ModerateHigh yield, stable triazole linkage.Requires cytotoxic copper catalyst.
DBCO-PEG (SPAAC) Strain-Promoted Azide-Alkyne Cycloaddition0.5 - 12 hours[7][8]>95%[8]HighCopper-free, bioorthogonal, high yield.Can be slower than CuAAC.
TCO-PEG Inverse-Electron-Demand Diels-AlderMinutesHighHighExtremely fast reaction kinetics, bioorthogonal.Tetrazine partner can have stability issues.
Maleimide-PEG Michael Addition to Thiols1 - 4 hoursVariableModerate to Low (susceptible to thiol exchange)[2]Site-specific conjugation to cysteines.Potential for retro-Michael reaction, leading to payload loss.
NHS Ester-PEG Acylation of Amines1 - 2 hours[13]VariableHighSimple, well-established chemistry.Reacts with multiple lysines, leading to heterogeneous products.
"Exolinker" (Peptide) Amide bond formationN/AHighSuperior to GGFG linker in one study[14]Enhanced plasma stability.[14]Specific to certain payloads and cleavage mechanisms.
Non-Cleavable Linkers e.g., ThioetherN/AHighVery High[15]Maximum plasma stability.[16][15]Requires antibody degradation for payload release, limiting bystander effect.[16]
Cleavable Linkers e.g., Hydrazone, DisulfideN/AVariableLower than non-cleavable linkers[16]Controlled payload release in target environment.[11]Potential for premature payload release, leading to off-target toxicity.[16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing linker performance. Below are representative protocols for key bioconjugation and stability assays.

Protocol 1: General Antibody-Drug Conjugate (ADC) Preparation Workflow

This protocol outlines a typical two-step process for generating an ADC.

  • Antibody Preparation:

    • Dialyze the antibody into an amine-free and azide-free buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 2-10 mg/mL.[7]

  • Linker Activation and Conjugation (Example with DBCO-PEG-NHS Ester):

    • Immediately before use, dissolve the DBCO-PEG-NHS ester linker in a dry, water-miscible organic solvent like DMSO to a stock concentration of 10 mM.[7]

    • Add a 5-20 fold molar excess of the linker to the antibody solution.[13]

    • Incubate the reaction for 1-2 hours at room temperature.[13]

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purification:

    • Remove excess, unreacted linker and coupling reagents using a spin desalting column or size-exclusion chromatography (SEC).[7]

  • Payload Conjugation (Example with an Azide-Containing Payload):

    • Prepare the azide-containing payload in an azide-free buffer.

    • Add the azide-modified payload to the DBCO-labeled antibody. A 1.5 to 3-fold molar excess of the payload is often recommended.[7]

    • Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[7]

  • Final Purification:

    • Purify the final ADC using SEC or other appropriate chromatographic methods to remove excess payload.[7]

Protocol 2: In Vitro Plasma Stability Assay

This assay is used to assess the stability of the linker and the rate of premature drug release.

  • ADC Incubation:

    • Incubate the purified ADC at a final concentration of approximately 100 µg/mL in plasma (e.g., human, mouse) at 37°C.[7]

    • Include a control sample incubated in a buffer like PBS.[7]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma and buffer samples.

    • Immediately freeze the samples at -80°C to stop any degradation.

  • Analysis:

    • Analyze the samples to determine the average drug-to-antibody ratio (DAR). This can be done using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry.[7]

    • A decrease in DAR over time in the plasma sample compared to the buffer control indicates linker instability and premature drug release.

Visualizing Bioconjugation Workflows and Pathways

Understanding the experimental workflow and the biological context of a bioconjugate is critical for its design and evaluation.

experimental_workflow General Bioconjugation Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation Steps cluster_characterization Characterization Ab Monoclonal Antibody Buffer_Exchange Buffer Exchange (e.g., PBS, pH 7.4) Ab->Buffer_Exchange Linker_Activation Linker Activation & Conjugation to Antibody Buffer_Exchange->Linker_Activation Purification1 Purification 1 (e.g., SEC) Linker_Activation->Purification1 Payload_Conjugation Payload Conjugation (e.g., Click Chemistry) Purification1->Payload_Conjugation Purification2 Final Purification (e.g., SEC) Payload_Conjugation->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC Characterization Characterization (DAR, Stability, etc.) ADC->Characterization

Caption: A generalized workflow for the synthesis and characterization of an antibody-drug conjugate.

adc_cellular_pathway Cellular Uptake and Action of an ADC ADC_extracellular ADC in Circulation Receptor Target Antigen (on cell surface) ADC_extracellular->Receptor Binding Tumor_Cell Tumor Cell Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Payload_Action Payload Action (e.g., DNA damage, microtubule disruption) Payload_Release->Payload_Action Apoptosis Apoptosis (Cell Death) Payload_Action->Apoptosis

Caption: The intracellular trafficking pathway of an antibody-drug conjugate leading to cell death.

Conclusion

The selection of a linker for bioconjugation is a multifactorial decision that requires careful consideration of the specific application, the nature of the biomolecules being conjugated, and the desired properties of the final product. While this compound remains a valuable tool, the diverse array of alternative linkers offers researchers the flexibility to optimize their bioconjugates for enhanced stability, bioorthogonality, and controlled payload release. By leveraging the comparative data and protocols presented in this guide, researchers can make more informed decisions to advance the development of novel and effective bioconjugates.

References

A Comparative Guide to Functional Assays for Confirming the Activity of Azido-PEG6-C2-Boc Conjugates in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, confirming the bioactivity of newly synthesized Proteolysis Targeting Chimeras (PROTACs) is a critical step. This guide provides a comparative overview of essential functional assays to validate the efficacy of PROTACs constructed with an Azido-PEG6-C2-Boc linker. We present experimental data from studies utilizing comparable PEG-based linkers to offer a framework for performance evaluation.

Introduction to this compound in PROTAC Design

The this compound is a heterobifunctional linker designed for the synthesis of PROTACs. Its components serve distinct purposes: the azido group allows for "click" chemistry-based conjugation to a warhead targeting a protein of interest (POI), the six-unit polyethylene glycol (PEG) chain provides the necessary spacing and solubility to bridge the POI and an E3 ligase, and the Boc-protected amine on the C2 alkyl chain enables coupling to an E3 ligase ligand. The linker's length and flexibility are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.

Core Functional Assays and Comparative Data

The validation of a PROTAC's function involves a multi-step experimental workflow. Below, we compare key assays and provide illustrative data from studies on PROTACs with similar PEG linkers.

1. Target Protein Degradation Assays

The primary function of a PROTAC is to induce the degradation of a target protein. Western blotting is the most common method for quantifying this effect.

Table 1: Comparative Target Protein Degradation by PEG-Linked PROTACs

PROTAC LinkerTarget ProteinCell LineDC50 (nM)*Dmax (%)**Reference
PEG4BRD4HeLa8.7>95
PEG6BRD4HeLa5.2>95
PEG8BRD4HeLa12.3~90
PEG5BTKMOLM-14~10~90
PEG9BTKMOLM-14>100<50

*DC50: Concentration required to degrade 50% of the target protein. **Dmax: Maximum percentage of protein degradation achieved.

Experimental Protocol: Western Blotting for Protein Degradation

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC conjugate for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, load them onto an SDS-polyacrylamide gel, and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

2. Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical methods can be employed to characterize this complex.

Table 2: Comparison of Assays for Ternary Complex Formation

Assay MethodPrincipleKey OutputsAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of molecules to a sensor chip.Binding affinity (KD), association/dissociation rates.Real-time, label-free, quantitative kinetics.Requires specialized equipment, potential for protein immobilization issues.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon molecular interactions.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Label-free, solution-based, provides full thermodynamic profile.Requires large amounts of pure protein, lower throughput.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled molecules upon binding.Binding affinity (KD).Solution-based, high-throughput, sensitive.Requires fluorescent labeling, potential for assay interference.

Experimental Protocol: Fluorescence Polarization (FP) Assay

  • Reagent Preparation: Prepare a solution of the fluorescently labeled ligand (e.g., a fluorescently tagged E3 ligase ligand) in assay buffer. Prepare serial dilutions of the unlabeled PROTAC and the target protein.

  • Assay Plate Setup: In a 384-well plate, add the fluorescent ligand, the E3 ligase, and the target protein at fixed concentrations. Add the serially diluted PROTAC to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis: Plot the change in polarization as a function of the PROTAC concentration and fit the data to a suitable binding model to determine the dissociation constant (KD).

3. Ubiquitination Assays

These assays confirm that the target protein is ubiquitinated following the formation of the ternary complex.

Experimental Protocol: In-Cell Ubiquitination Assay

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours) to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific primary antibody conjugated to magnetic or agarose beads.

  • Western Blotting: Wash the beads to remove non-specific binders and elute the protein complex. Analyze the eluate by Western blotting using an antibody against ubiquitin or a specific ubiquitin linkage (e.g., K48-ubiquitin) to detect the polyubiquitinated target protein.

Visualizing Key Processes

To better understand the experimental and biological processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC utilizing an this compound linker.

Experimental_Workflow cluster_assays Functional Assays start Start: PROTAC Synthesis with this compound cell_culture 1. Cell Culture & Treatment start->cell_culture lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis western_blot A. Western Blot (Degradation) lysis->western_blot ternary_assay B. Ternary Complex Assay (e.g., FP, SPR) lysis->ternary_assay ub_assay C. Ubiquitination Assay (IP-Western) lysis->ub_assay analysis 3. Data Analysis & Interpretation western_blot->analysis ternary_assay->analysis ub_assay->analysis

Caption: A typical experimental workflow for validating PROTAC activity.

Conclusion

The functional validation of a PROTAC synthesized with an this compound linker requires a systematic approach. By employing a combination of protein degradation assays, ternary complex formation analysis, and ubiquitination assays, researchers can build a comprehensive profile of their molecule's activity. The comparative data presented here suggests that linker length is a sensitive parameter, and a PEG6 linker is often within an optimal range for achieving potent degradation. The provided protocols offer a starting point for the rigorous evaluation of novel PROTAC candidates, ensuring robust and reliable data for advancing drug discovery programs.

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the critical impact of polyethylene glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs). This document provides a comparative analysis supported by experimental data, detailed protocols, and conceptual diagrams to inform rational PROTAC design.

The design of a successful PROTAC is a multifaceted challenge where the linker, the bridge between the target protein ligand and the E3 ligase recruiter, plays a decisive role.[1] Among the various linker types, PEG chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[2] The length of this linker is a critical determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3][4][5] An optimal linker length dictates the spatial orientation and proximity of the target protein and the E3 ligase.[6] A linker that is too short may lead to steric hindrance, while one that is too long might result in a non-productive complex.[6][7]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance, primarily measured by DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[3][4][5]

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7
Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[8]

Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC A10>500~40CereblonMOLM-14
PROTAC B13~200~70CereblonMOLM-14
PROTAC C 16 ~50 >95 Cereblon MOLM-14
PROTAC D20~300~60CereblonMOLM-14
Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system.[8]

Table 3: Influence of PEG Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC X<12No degradation observed<10VHLHEK293T
PROTAC Y 21 3 96 VHL HEK293T
PROTAC Z2929276VHLHEK293T
Data summarized from a study on TBK1 degradation. A minimum linker length was required to observe degradation.[7][8]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Ub_Chain Poly-ubiquitin Chain E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI Ubiquitination Ternary_Complex->Ub_Chain Poly-ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ub_Chain->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant Western_Blot 4. Western Blot Analysis Protein_Quant->Western_Blot Data_Analysis 5. Data Analysis (DC50 & Dmax Calculation) Western_Blot->Data_Analysis Linker_Length_Impact cluster_linker Impact of PEG Linker Length on Ternary Complex Formation cluster_short Steric Hindrance cluster_optimal Productive Ternary Complex cluster_long Non-Productive Complex Too_Short Linker Too Short No/Weak Degradation No/Weak Degradation Too_Short->No/Weak Degradation Optimal Optimal Linker Length Efficient Degradation Efficient Degradation Optimal->Efficient Degradation Too_Long Linker Too Long Too_Long->No/Weak Degradation POI_S POI PROTAC_S PROTAC POI_S->PROTAC_S E3_S E3 PROTAC_S->E3_S POI_O POI PROTAC_O PROTAC POI_O->PROTAC_O E3_O E3 PROTAC_O->E3_O POI_L POI PROTAC_L PROTAC POI_L->PROTAC_L E3_L E3 PROTAC_L->E3_L

References

The Boc Protecting Group in PEGylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug development, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains to molecules—stands as a cornerstone technique to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. This modification can improve solubility, extend circulatory half-life, and reduce immunogenicity. Central to a successful and precise PEGylation strategy is the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a prominent choice. This guide provides an objective comparison of the Boc protecting group with other alternatives, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in their work.

Core Principles: The Advantage of Orthogonality

The primary function of a protecting group in PEGylation is to temporarily block a reactive functional group, typically an amine, on the PEG linker. This allows for controlled, stepwise chemical reactions at other sites on the molecule. The choice of protecting group is critical and is largely dictated by its stability under various reaction conditions and the ease and selectivity of its removal (deprotection).

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. This means it is stable under neutral and basic conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA).[1][2] This characteristic is a significant advantage as it allows for an "orthogonal" protection strategy. For instance, while the Boc group protects an amine on the PEG linker, other functional groups on the target molecule can be modified using base-labile protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc). This prevents unwanted side reactions and allows for the precise, sequential construction of complex biomolecules.[3][]

Performance Comparison: Boc vs. Fmoc in PEGylation

The most common alternative to the Boc protecting group in bioconjugation is the Fmoc group, which is base-labile. The choice between Boc and Fmoc depends on the specific requirements of the synthesis, including the stability of the target molecule and the desired reaction conditions.

ParameterBoc Protecting GroupFmoc Protecting GroupReferences
Deprotection Condition Acidic (e.g., TFA, HCl)Basic (e.g., Piperidine)[1][2][]
Stability Stable in basic and nucleophilic conditionsStable in acidic conditions[3][]
Typical Purity of Protected PEG Linker ≥95% (e.g., Boc-NH-PEG-COOH)≥99.0% (e.g., Fmoc-NH-PEG-COOH)[6][7][8]
Typical Synthesis Yield of Protected PEG Linker High, though specific comparative data is sparse.High, with reported yields of up to 94% for specific derivatives.[9]
Compatibility Compatible with base-sensitive protecting groups.Compatible with acid-sensitive protecting groups.[]
Key Advantage Milder final cleavage conditions for the PEGylated molecule from a solid support in some strategies.Milder deprotection steps during synthesis, which can be beneficial for sensitive molecules.[]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino-PEG linker (e.g., NH₂-PEG-COOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (optional).

  • Add DIPEA (2-3 equivalents relative to the amine).

  • Add (Boc)₂O (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected PEG linker.

Protocol 2: Boc Deprotection from a PEGylated Molecule

This protocol outlines the removal of the Boc protecting group to expose the amine for subsequent conjugation.

Materials:

  • Boc-protected PEGylated molecule

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected PEGylated molecule in a mixture of DCM and TFA (typically a 1:1 ratio).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For a work-up, dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected PEGylated molecule with a free amine.[2]

Applications in Advanced Drug Development

The use of Boc-protected PEG linkers is particularly advantageous in the synthesis of complex therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

In ADC synthesis, a heterobifunctional PEG linker with a Boc-protected amine allows for the sequential attachment of a cytotoxic drug and an antibody. This controlled process prevents unwanted side reactions and ensures a more homogenous final product.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_deprotection Deprotection cluster_conjugation Conjugation to Antibody Boc_PEG Boc-NH-PEG-COOH Activate_PEG Activate Carboxyl (e.g., with NHS ester) Boc_PEG->Activate_PEG 1 Activated_PEG Boc-NH-PEG-NHS Activate_PEG->Activated_PEG Couple_Drug Couple Drug to Activated PEG Activated_PEG->Couple_Drug Drug Cytotoxic Drug with Amine Group Drug->Couple_Drug Linker_Payload Boc-NH-PEG-Drug Couple_Drug->Linker_Payload 2 Deprotect Boc Deprotection (TFA/DCM) Linker_Payload->Deprotect 3 Deprotected_Linker_Payload H2N-PEG-Drug Deprotect->Deprotected_Linker_Payload Conjugate Conjugate to mAb Deprotected_Linker_Payload->Conjugate Antibody Antibody (mAb) Antibody->Conjugate ADC Antibody-Drug Conjugate Conjugate->ADC 4

ADC Synthesis Workflow using a Boc-protected PEG linker.
Workflow for PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. Boc-protected PEG linkers are instrumental in connecting the target protein ligand and the E3 ligase ligand in a controlled manner.

PROTAC_Synthesis_Workflow cluster_linker_E3 Linker-E3 Ligase Ligand Synthesis cluster_deprotection Deprotection cluster_final_coupling Final PROTAC Assembly Boc_PEG Boc-NH-PEG-COOH Activate_PEG Activate Carboxyl (e.g., with HATU) Boc_PEG->Activate_PEG 1 Couple_E3 Couple to E3 Ligase Ligand Activate_PEG->Couple_E3 E3_Ligand E3 Ligase Ligand with Amine Group E3_Ligand->Couple_E3 Linker_E3 Boc-NH-PEG-E3 Ligase Ligand Couple_E3->Linker_E3 2 Deprotect Boc Deprotection (TFA/DCM) Linker_E3->Deprotect 3 Deprotected_Linker_E3 H2N-PEG-E3 Ligase Ligand Deprotect->Deprotected_Linker_E3 Couple_Target Couple to Target Ligand Deprotected_Linker_E3->Couple_Target Target_Ligand Target Protein Ligand with Activated Carboxyl Target_Ligand->Couple_Target PROTAC PROTAC Molecule Couple_Target->PROTAC 4

PROTAC Synthesis Workflow using a Boc-protected PEG linker.

References

Characterizing PROTAC-Induced Ternary Complexes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the formation and stability of the ternary complex is paramount in the design and optimization of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of key biophysical techniques used to characterize the pivotal ternary complex, featuring supporting experimental data from well-studied systems and detailed protocols to inform your experimental design.

PROTACs represent a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[][] The cornerstone of their mechanism is the formation of a ternary complex, where the PROTAC molecule acts as a molecular bridge, bringing together a target protein and an E3 ubiquitin ligase.[][][3][4] The efficiency and selectivity of protein degradation are intrinsically linked to the stability, kinetics, and cooperativity of this ternary complex.[5][] Therefore, its thorough characterization is a critical step in the development of novel PROTAC-based therapeutics.

While the specific PROTAC linker, such as Azido-PEG6-C2-Boc, is a versatile building block for PROTAC synthesis, enabling the connection of a target-binding warhead and an E3 ligase ligand through click chemistry[7][8], the fundamental principles and techniques for characterizing the resulting ternary complex remain universal. This guide will focus on these essential characterization methods.

The PROTAC Mechanism: A Symphony of Interactions

The journey of a PROTAC from administration to target degradation is a multi-step process. The PROTAC must first enter the cell and engage with both the target protein and the E3 ligase to form the crucial ternary complex.[9] This proximity then facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[9] The polyubiquitinated target is subsequently recognized and degraded by the proteasome, while the PROTAC is released to initiate another cycle of degradation.[][][9]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Binary1 PROTAC-Target Binary Complex PROTAC->Binary1 Binary2 PROTAC-E3 Binary Complex PROTAC->Binary2 Target Target Protein Target->Binary1 Ternary Target-PROTAC-E3 Ternary Complex Target->Ternary E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Binary2 E3_Ligase->Ternary Binary1->Ternary Binary2->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release Proteasome Proteasome Ubiquitination->Proteasome Recognition Degraded_Target Degraded Target Proteasome->Degraded_Target Degradation

PROTAC Mechanism of Action

Comparative Analysis of Biophysical Techniques for Ternary Complex Characterization

A variety of biophysical methods can be employed to interrogate the formation and properties of the PROTAC-induced ternary complex. The choice of technique depends on the specific parameters of interest, such as binding affinity, kinetics, thermodynamics, and structural details. Below is a comparison of commonly used methods.[10][11][12]

MethodPrincipleParameters MeasuredThroughputSample ConsumptionKey AdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[11]Affinity (K D ), Kinetics (k on , k off ), Stoichiometry, Cooperativity (α)[11][13]MediumLowLabel-free, real-time kinetic data, can measure both binary and ternary interactions.[3][11]Requires immobilization of one binding partner, which may affect its activity.[11]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules.[11]Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[11]LowHighLabel-free, in-solution measurement providing a complete thermodynamic profile.[11]Low throughput, requires large amounts of pure protein.[11][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures changes in the chemical environment of atomic nuclei upon binding.[11]Binding site mapping, structural information, weak interactions, cooperativity.[11][14][15]LowHighProvides detailed structural insights into the ternary complex.[11]Requires large amounts of isotopically labeled protein, complex data analysis.[11]
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[11]Affinity (K D )[11]HighLowHomogeneous, in-solution assay, suitable for high-throughput screening.[11]Requires a fluorescent label, susceptible to interference from fluorescent compounds.[11]
AlphaLISA A bead-based assay where binding brings donor and acceptor beads into proximity, generating a luminescent signal.[10][11]Affinity (K D ), Ternary complex formation confirmation.[10]HighLowHighly sensitive, homogeneous assay suitable for HTS.[10]Requires specific antibody pairs or tagged proteins, potential for artifacts.[10]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Measures energy transfer between a donor and an acceptor fluorophore when in close proximity.[3]Affinity (K D ), Ternary complex dynamics.[3]HighLowHomogeneous assay, provides information on proximity.[3]Requires labeling of binding partners with specific fluorophores.[11]

Detailed Experimental Protocols

To facilitate the practical application of these techniques, we provide generalized protocols for two of the most powerful and commonly used methods for characterizing ternary complex formation: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[3] A common experimental setup involves immobilizing the E3 ligase and flowing over the PROTAC alone (for binary interaction) or a pre-incubated mixture of the PROTAC and the target protein (for ternary interaction).[13]

Experimental Protocol:

  • Immobilization of E3 Ligase:

    • The purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The E3 ligase is injected over the activated surface until the desired immobilization level is reached.

    • The remaining active sites are deactivated with ethanolamine.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • A series of concentrations of the PROTAC in running buffer are injected over the immobilized E3 ligase surface.

    • The association (k on ) and dissociation (k off ) rates are monitored in real-time.

    • The equilibrium dissociation constant (K D ) is calculated from the ratio of k off /k on .

  • Ternary Complex Analysis (Target-PROTAC-E3 Ligase):

    • A constant, near-saturating concentration of the target protein is included in the running buffer.[13]

    • A series of concentrations of the PROTAC are injected over the E3 ligase surface in the presence of the target protein.

    • The binding kinetics and affinity of the ternary complex are determined as in the binary analysis.

  • Cooperativity (α) Calculation:

    • Cooperativity is a measure of how the binding of one component affects the binding of the other.[14] It is calculated as the ratio of the binary K D to the ternary K D (α = K D (binary) / K D (ternary)).[13]

    • An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.[13] An α value less than 1 indicates negative cooperativity.[13]

SPR_Workflow cluster_prep Preparation cluster_binary Binary Interaction cluster_ternary Ternary Interaction cluster_analysis Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC (Varying Concentrations) Immobilize->Inject_PROTAC Inject_PROTAC_Target Inject PROTAC + Target Protein (Constant Target, Varying PROTAC) Immobilize->Inject_PROTAC_Target Measure_Binary Measure Binary Binding (kon, koff, KD) Inject_PROTAC->Measure_Binary Calculate_Cooperativity Calculate Cooperativity (α) α = KD(binary) / KD(ternary) Measure_Binary->Calculate_Cooperativity Measure_Ternary Measure Ternary Binding (kon, koff, KD) Inject_PROTAC_Target->Measure_Ternary Measure_Ternary->Calculate_Cooperativity

SPR Experimental Workflow
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11]

Experimental Protocol:

  • Sample Preparation:

    • Purified proteins and the PROTAC are extensively dialyzed into the same buffer to minimize buffer mismatch effects.

    • The concentrations of all components are accurately determined.

  • Binary Titration (PROTAC into E3 Ligase or Target):

    • The E3 ligase or target protein is placed in the sample cell of the calorimeter.

    • The PROTAC is loaded into the injection syringe.

    • A series of small injections of the PROTAC are made into the sample cell.

    • The heat change after each injection is measured.

    • The resulting data is fitted to a binding model to determine the K D , stoichiometry (n), and enthalpy (ΔH) of binding. The entropy (ΔS) can then be calculated.

  • Ternary Complex Titration:

    • Method 1: Titrating PROTAC into a mixture of E3 Ligase and Target: The E3 ligase and target protein are pre-mixed in the sample cell, and the PROTAC is titrated in. This provides the overall thermodynamics of ternary complex formation.

    • Method 2: Titrating Target into a pre-formed PROTAC-E3 Ligase complex: The E3 ligase and a saturating concentration of the PROTAC are placed in the cell, and the target protein is titrated in. This measures the binding of the target to the pre-formed binary complex.

  • Data Analysis and Cooperativity:

    • The binding isotherms are analyzed to determine the thermodynamic parameters for both binary and ternary interactions.

    • Cooperativity can be assessed by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.

Conclusion

The robust characterization of the ternary complex is a cornerstone of modern PROTAC drug discovery. A comprehensive understanding of the affinity, kinetics, and thermodynamics of ternary complex formation provides invaluable insights for the rational design of potent and selective protein degraders. By employing a combination of the biophysical techniques outlined in this guide, researchers can effectively navigate the complexities of PROTAC development and unlock the full therapeutic potential of this exciting modality. The choice of methodology should be guided by the specific scientific questions being addressed, available resources, and the desired level of detail.

References

A Head-to-Head Comparison of Azido-PEG6-C2-Boc with Other Crosslinkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile.[1][2] This guide provides a comprehensive comparison of Azido-PEG6-C2-Boc, a heterobifunctional linker, with other commonly used crosslinkers. We will delve into their chemical properties, performance metrics, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their applications.

Overview of this compound

This compound is a versatile crosslinker that features a terminal azide group, a six-unit polyethylene glycol (PEG) chain, and a Boc-protected amine.[3][4][5] The azide group allows for highly specific and efficient "click chemistry" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][6] The PEG spacer enhances hydrophilicity, which can improve the solubility and reduce aggregation of the resulting bioconjugate.[2] The Boc-protected amine provides an orthogonal handle for sequential conjugation after deprotection. These features make this compound a valuable tool, especially in the assembly of complex molecules like PROTACs.[3]

Comparative Analysis of Crosslinker Performance

The selection of a crosslinker is dictated by the specific requirements of the application, including the target biomolecule, the nature of the payload, and the desired stability of the final conjugate.[1] Below is a quantitative comparison of different crosslinking strategies.

Table 1: Comparison of Reaction Kinetics for Different Click Chemistry Approaches
Reaction TypeReactive PartnersSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
CuAAC Azide + Terminal Alkyne~10³ - 10⁵Fast kinetics, high yield.[]Requires copper catalyst, which can be cytotoxic.[]
SPAAC Azide + Strained Alkyne (e.g., DBCO, BCN)~0.1 - 1.0Copper-free, biocompatible.[]Slower kinetics than CuAAC.[]
IEDDA Tetrazine + trans-Cyclooctene (TCO)~10³ - 10⁶Extremely fast kinetics, bioorthogonal.Tetrazine can be unstable.
Table 2: Performance Characteristics of Different Crosslinker Classes
Crosslinker ClassTarget Functional GroupResulting LinkageStabilityTypical Applications
Azide-PEG (e.g., this compound) Alkyne1,2,3-TriazoleHighPROTACs, ADCs, Bioconjugation
NHS Ester Primary Amine (e.g., Lysine)AmideHighADCs, Protein Labeling
Maleimide Thiol (e.g., Cysteine)ThioetherModerate (potential for retro-Michael addition)ADCs, Site-specific conjugation
Hydrazide Aldehyde/KetoneHydrazonepH-dependent (cleavable at acidic pH)Reversible conjugation, Drug delivery

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its alternatives.

Protocol 1: Protein Conjugation using this compound via CuAAC

Materials:

  • Protein with a terminal alkyne group

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO).

  • Catalyst Preparation: Prepare a 50 mM stock solution of CuSO₄ in water and a 50 mM stock solution of sodium ascorbate in water. Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution with a 10-20 fold molar excess of the this compound stock solution.

  • Add TBTA to the reaction mixture to a final concentration of 1 mM.

  • Add CuSO₄ to a final concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the degree of labeling.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using an NHS-Ester Linker

Materials:

  • Monoclonal antibody (mAb)

  • NHS-ester functionalized linker-payload

  • Reaction Buffer (e.g., phosphate buffer, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the reaction buffer at a concentration of 5-10 mg/mL.

  • Linker-Payload Preparation: Dissolve the NHS-ester linker-payload in a suitable organic solvent (e.g., DMSO) to a high concentration.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the linker-payload solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purification: Purify the ADC using an SEC system to remove unconjugated linker-payload and aggregates.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Bioconjugation_Workflow Start Start Biomolecule_Prep Biomolecule Preparation Start->Biomolecule_Prep Linker_Prep Crosslinker Preparation Start->Linker_Prep Conjugation Conjugation Reaction Biomolecule_Prep->Conjugation Linker_Prep->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Characterization Characterization (e.g., MS, SDS-PAGE, UV-Vis) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for bioconjugation.

References

Navigating Stability: A Comparative Guide to PEGylated Molecules In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic molecules with polyethylene glycol (PEG), or PEGylation, is a cornerstone of modern drug delivery. This guide provides an objective comparison of the in vitro and in vivo stability of various PEGylated molecules, supported by experimental data and detailed methodologies, to aid in the rational design of long-acting and stable biotherapeutics.

The covalent attachment of PEG to a molecule can significantly enhance its pharmacokinetic and pharmacodynamic properties. This is primarily achieved by increasing the molecule's hydrodynamic size, which reduces renal clearance and shields it from proteolytic degradation and immune recognition.[1][2][3] However, the stability conferred by PEGylation is not uniform and is influenced by several factors, including the architecture of the PEG molecule (linear versus branched), its molecular weight, and the site of attachment.[4][5]

Comparative Stability Data: In Vitro and In Vivo Performance

The following tables summarize quantitative data from various studies, offering a clear comparison of the stability of different PEGylated molecules.

Table 1: In Vitro Thermal and Proteolytic Stability of PEGylated Proteins

MoleculePEG ArchitecturePEG Molecular Weight (kDa)Stability MetricUnmodified ControlPEGylatedFold ImprovementReference
TrypsinMonomethoxy PEG (mPEG)VariousThermal Stability-IncreasedNot specified[6]
Cytochrome cmPEG-NHS4 and 8Half-life at 70°C4.00 h6.84 h (4 kDa), 9.05 h (8 kDa)1.71, 2.26[4][6]
α-ChymotrypsinPEGVariousThermodynamic Stability (Tm)-IncreasedNot specified[2]
α1-Antitrypsin (AAT)Linear and 2-armedVariousProteolytic Resistance-Greatly improved (especially with 2-armed 40 kDa PEG)Not specified[5]
WW DomainAsn-linked PEG4-unitConformational Stability (ΔG)--1.2 ± 0.1 kcal mol⁻¹ more stable-[1]

Table 2: In Vivo Pharmacokinetic Stability of PEGylated Molecules

MoleculePEG ArchitecturePEG Molecular Weight (kDa)Animal ModelHalf-life (Unmodified)Half-life (PEGylated)Fold ImprovementReference
Recombinant Human TIMP-1mPEG20Mice1.1 h28 h25.5[7]
111In-ProticlesPEGNot specified-Degraded fasterSlower degradationSignificantly higher blood values at 1h p.i.[8][9]
LiposomesLinear and Branched mPEG5--3.2-fold higher AUC (mPEG114-Chol) vs naked-[10]
AptamerPEG20 and 40Rat, Rabbittmax: 1 htmax: 6 h (20 kDa), 12 h (40 kDa)6, 12[11]

Key Factors Influencing Stability

The choice of PEGylation strategy has a profound impact on the resulting molecule's stability.

  • PEG Architecture: Branched PEG structures often exhibit superior resistance to degradation compared to their linear counterparts.[6][12] This is attributed to a higher local PEG density, which provides more effective shielding.[11] Studies have shown that branched PEGs can lead to longer circulation times and enhanced stability against proteolysis.[13]

  • Molecular Weight: Increasing the molecular weight of the PEG chain generally leads to a greater increase in hydrodynamic volume, resulting in longer in vivo half-lives due to reduced kidney filtration.[1][11] However, there is a trade-off, as very large PEG chains can sometimes sterically hinder the molecule's biological activity.[14]

  • PEGylation Site: The specific site of PEG attachment on the protein surface is crucial.[1] Site-specific PEGylation can be used to avoid active sites and regions important for receptor binding, thereby preserving biological function while enhancing stability.[1][15] Rational selection of PEGylation sites can lead to conjugates with enhanced conformational stability and resistance to proteolysis.[1]

Experimental Methodologies

The assessment of in vitro and in vivo stability of PEGylated molecules involves a range of biophysical and biological assays.

In Vitro Stability Assays
  • Thermal Stability:

    • Differential Scanning Calorimetry (DSC): This technique is used to determine the midpoint of thermal unfolding (Tm) of a protein, providing a measure of its thermal stability.[4] An increase in Tm for the PEGylated protein compared to the unmodified version indicates enhanced thermal stability.

    • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to monitor changes in the secondary and tertiary structure of a protein as a function of temperature.[4][6] This allows for the assessment of conformational stability and refolding capabilities after thermal stress.

  • Proteolytic Stability:

    • Incubation with Proteases: The PEGylated molecule and its unmodified counterpart are incubated with relevant proteases (e.g., trypsin, chymotrypsin) over time.

    • SDS-PAGE and Western Blotting: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate the protein fragments at different time points, allowing for the visualization of degradation. Western blotting can be used for specific detection of the protein.

    • Enzymatic Activity Assays: For PEGylated enzymes, the retention of biological activity after exposure to proteases is a key measure of stability.

In Vivo Stability Assays
  • Pharmacokinetic Studies:

    • Animal Models: Typically, rodents (mice or rats) are administered the PEGylated molecule and the unmodified control.[7]

    • Blood Sampling: Blood samples are collected at various time points post-administration.

    • Quantification: The concentration of the molecule in the plasma is determined using methods such as enzyme-linked immunosorbent assay (ELISA) or, for radiolabeled molecules, by measuring radioactivity.[8][9]

    • Pharmacokinetic Parameters: The data is used to calculate key pharmacokinetic parameters, including elimination half-life (t½), area under the curve (AUC), and clearance rate.

Visualizing the Workflow and Influencing Factors

To better understand the processes involved, the following diagrams illustrate the experimental workflow for stability assessment and the key factors influencing the stability of PEGylated molecules.

G cluster_0 In Vitro Stability Assessment cluster_1 In Vivo Stability Assessment A PEGylated Molecule C Thermal Stress (e.g., heating) A->C D Proteolytic Stress (e.g., incubation with proteases) A->D B Unmodified Control B->C B->D E Differential Scanning Calorimetry (DSC) C->E Measure Tm F Circular Dichroism (CD) Spectroscopy C->F Monitor Structural Changes G SDS-PAGE / Western Blot D->G Analyze Degradation H Activity Assay D->H Measure Residual Activity M Comparative Data Analysis E->M F->M G->M H->M I Administer to Animal Model J Collect Blood Samples (time course) I->J K Quantify Molecule Concentration (e.g., ELISA) J->K L Calculate Pharmacokinetic Parameters (t½, AUC) K->L L->M

Caption: Experimental workflow for assessing the stability of PEGylated molecules.

G cluster_peg PEG Characteristics cluster_molecule Molecule Properties cluster_environment Environmental Factors center Stability of PEGylated Molecule peg_arch Architecture (Linear vs. Branched) peg_arch->center peg_mw Molecular Weight peg_mw->center peg_linker Linker Chemistry peg_linker->center mol_site PEGylation Site mol_site->center mol_structure Intrinsic Stability mol_structure->center env_temp Temperature env_temp->center env_protease Proteases env_protease->center env_in_vivo In Vivo Clearance Mechanisms env_in_vivo->center

Caption: Factors influencing the stability of PEGylated molecules.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Azido-PEG6-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for the effective and safe use of Azido-PEG6-C2-Boc in a laboratory setting. The following procedures are based on established safety protocols for organic azides and polyethylene glycol (PEG) compounds to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

This compound is a chemical compound that combines the reactivity of an azide group with the properties of a PEG linker. The primary hazards are associated with the azide functional group, which is an energy-rich moiety.

  • Toxicity: Azido compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][2]

  • Explosive Potential: Organic azides can be sensitive to heat, shock, or friction, which may lead to rapid decomposition.[1][3] It is crucial to avoid conditions that could initiate an explosive reaction.

  • Reactivity: Azides can react with certain metals, such as copper and lead, to form highly explosive metal azides.[3][4] They can also react with acids to produce hydrazoic acid, a highly toxic and explosive substance.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses for splash risks.[5]Protects eyes from splashes and potential projectiles.
Hand Protection Double gloving with chemical-resistant nitrile gloves is recommended.[5] For handling highly toxic azides, Silver Shield™ gloves under nitrile gloves are advised.[4][5]Provides a barrier against skin contact and absorption. Double gloving offers additional protection in case the outer glove is compromised.
Body Protection A flame-resistant lab coat must be worn.[4] For larger quantities or splash risks, a chemical-resistant apron is also necessary.[6]Protects against spills and splashes, minimizing skin contact. Flame-resistant material is crucial due to the potential explosive hazard of azides.
Respiratory Protection All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood.[4][7]Prevents inhalation of dust or aerosols, which can be toxic.
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[8]Protects feet from spills and falling objects.

Safe Handling and Operational Plan

Adherence to the following procedures is essential for the safe handling of this compound.

  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[4][7] A blast shield should be used as an additional precaution, especially when heating or concentrating the material.[4]

  • Avoiding Incompatibilities:

    • Never use metal spatulas or other metal instruments to handle azides; use plastic or ceramic instead.[2][4]

    • Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[3]

    • Do not mix with halogenated solvents.[4]

  • Quantity: Work with the smallest feasible quantities of the material to minimize risk.[5]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat and incompatible materials.[2][9] The container should be tightly closed.[9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and seek medical attention.[4][8] Remove contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

  • Spill:

    • Small Spill: For small spills of solid material, carefully sweep it up, avoiding dust formation, and place it in a labeled, non-metal container for disposal.[4][8] Absorb liquid spills with an inert absorbent material.

    • Large Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: All waste containing this compound, including empty containers and contaminated materials, must be collected as hazardous waste.[6] Do not mix azide waste with other chemical waste streams, especially acidic or metallic waste.[5]

  • Container Labeling: All waste containers must be clearly labeled with the contents, including the words "Hazardous Waste" and "Azide."

  • Disposal Method: Dispose of all waste through your institution's EHS department. Under no circumstances should azides be disposed of down the drain , as this can lead to the formation of explosive metal azides in the plumbing.[2][4]

  • Decontamination of Glassware: Glassware that has been in contact with this compound should be decontaminated before reuse. This can be done by rinsing with a freshly prepared 10% sodium nitrite solution, followed by a 10% solution of dilute acetic acid, and then copious amounts of water. This procedure should be performed in a chemical fume hood.[5]

Experimental Workflow

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Weigh/Measure Compound b->c d Perform Experiment c->d e Collect Waste in Labeled Container d->e f Decontaminate Glassware & Work Area e->f g Dispose of Waste via EHS f->g k h Spill j Follow Emergency Procedures h->j i Exposure i->j

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG6-C2-Boc
Reactant of Route 2
Reactant of Route 2
Azido-PEG6-C2-Boc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.